molecular formula C12H9NO B131957 6-Phenylpicolinaldehyde CAS No. 157402-44-3

6-Phenylpicolinaldehyde

Cat. No.: B131957
CAS No.: 157402-44-3
M. Wt: 183.21 g/mol
InChI Key: PVZMGWZOXQPFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylpicolinaldehyde is a useful research compound. Its molecular formula is C12H9NO and its molecular weight is 183.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZMGWZOXQPFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542865
Record name 6-Phenylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157402-44-3
Record name 6-Phenylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 157402-44-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Phenylpicolinaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, and Synthetic Strategies of a Promising Heterocyclic Aldehyde

Abstract

6-Phenylpicolinaldehyde, a substituted pyridine derivative, stands as a molecule of significant interest for researchers in synthetic and medicinal chemistry. Its unique structure, incorporating a phenyl group on the pyridine ring adjacent to a reactive aldehyde, presents a versatile scaffold for the development of novel compounds. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines plausible synthetic methodologies, and discusses its potential applications in drug discovery based on the activities of structurally related compounds. While detailed experimental data remains limited in publicly accessible literature, this document serves as a foundational resource for scientists and drug development professionals.

Chemical Structure and Properties

This compound, systematically named 6-phenylpyridine-2-carbaldehyde, is an organic compound with the chemical formula C₁₂H₉NO.[1] The molecule features a pyridine ring substituted at the 2-position with an aldehyde group and at the 6-position with a phenyl group.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name 6-phenylpyridine-2-carbaldehyde[1]
Synonyms This compound, 6-Phenylpyridine-2-carboxaldehyde[1]
CAS Number 157402-44-3
Molecular Formula C₁₂H₉NO[1]
Molecular Weight 183.21 g/mol [1]
Appearance Solid-Liquid Mixture
Melting Point 85-90 °C
Boiling Point 326.0 ± 30.0 °C at 760 mmHg
Density 1.147 g/cm³[1]
Flash Point 159 °C
SMILES O=Cc1cccc(n1)c2ccccc2[1]

Synthesis and Reactivity

Proposed Synthetic Pathways

Two primary strategies for the synthesis of this compound are the Suzuki-Miyaura cross-coupling reaction and the oxidation of a corresponding alcohol precursor.

2.1.1. Suzuki-Miyaura Cross-Coupling

This approach would likely involve the palladium-catalyzed coupling of a 6-halopicolinaldehyde (e.g., 6-bromo- or 6-chloropicolinaldehyde) with phenylboronic acid. The general workflow for this reaction is depicted in the diagram below.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 6-Halopicolinaldehyde 6-Halopicolinaldehyde Product This compound 6-Halopicolinaldehyde->Product Phenylboronic_Acid Phenylboronic_Acid Phenylboronic_Acid->Product Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Product Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Fig. 1: Proposed Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol (General, not specific to this compound):

A general procedure for a Suzuki-Miyaura coupling reaction would involve:

  • Inert Atmosphere: The reaction vessel is purged with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition: The 6-halopicolinaldehyde, phenylboronic acid, palladium catalyst, and base are added to a suitable solvent.

  • Heating: The reaction mixture is heated to a temperature appropriate for the chosen catalyst and solvent system, typically between 80-120 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified, typically by column chromatography, to yield the pure this compound.

2.1.2. Oxidation of (6-phenylpyridin-2-yl)methanol

An alternative synthetic route involves the oxidation of the corresponding alcohol, (6-phenylpyridin-2-yl)methanol. This precursor could be synthesized via a Grignard reaction between 2-bromo-6-phenylpyridine and formaldehyde, or by the reduction of a corresponding carboxylic acid or ester. The oxidation step can be achieved using a variety of mild oxidizing agents.

Oxidation_Reaction Precursor (6-phenylpyridin-2-yl)methanol Product This compound Precursor->Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., MnO₂, PCC, DMP) Oxidizing_Agent->Product

Fig. 2: Oxidation of (6-phenylpyridin-2-yl)methanol to this compound.

Experimental Protocol (General, not specific to this compound):

A general procedure for the oxidation of an alcohol to an aldehyde would involve:

  • Dissolution: The starting alcohol, (6-phenylpyridin-2-yl)methanol, is dissolved in a suitable organic solvent (e.g., dichloromethane, acetone).

  • Addition of Oxidant: A mild oxidizing agent such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane (DMP) is added to the solution.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

  • Work-up: Once the starting material is consumed, the reaction mixture is filtered to remove the oxidant and any byproducts.

  • Purification: The filtrate is concentrated, and the resulting crude product is purified by column chromatography.

Chemical Reactivity

The aldehyde functional group in this compound is expected to undergo typical reactions of aldehydes, such as:

  • Oxidation to the corresponding carboxylic acid (6-phenylpicolinic acid).

  • Reduction to the corresponding alcohol ((6-phenylpyridin-2-yl)methanol).

  • Nucleophilic addition reactions , including the formation of imines, cyanohydrins, and acetals.

  • Wittig reaction to form alkenes.

  • Reductive amination to form substituted amines.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the protons of the pyridine ring, and the protons of the phenyl ring.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde-H9.5 - 10.5Singlet (s)1H
Pyridine-H (positions 3, 4, 5)7.5 - 8.5Multiplet (m) or distinct doublets/triplets3H
Phenyl-H (ortho, meta, para)7.2 - 8.0Multiplet (m)5H
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon at a significantly downfield chemical shift.

CarbonPredicted Chemical Shift (δ, ppm)
Aldehyde C=O190 - 200
Pyridine & Phenyl Carbons120 - 160
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and aromatic functionalities.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
C=O (aldehyde)Stretch1690 - 1740 (strong)
C-H (aldehyde)Stretch2720 - 2820 (two weak bands)
C=C and C=N (aromatic)Stretch1450 - 1600
C-H (aromatic)Stretch> 3000
Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to the molecular weight of the compound (183.21).

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no direct research on the biological activity of this compound, the 6-phenylpyridine scaffold is present in a number of compounds with interesting pharmacological properties. For instance, derivatives of 6-phenylnicotinohydrazide have been investigated for their antitubercular and antimicrobial activities.[2][3] This suggests that this compound could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic agents.

The aldehyde group provides a convenient handle for chemical modifications, allowing for the introduction of various pharmacophores through reactions such as reductive amination or condensation. This could lead to the generation of libraries of compounds for screening against various biological targets.

Conclusion

This compound is a heterocyclic aldehyde with a chemical structure that makes it an attractive building block for synthetic and medicinal chemists. While detailed experimental data is not widely published, its physicochemical properties are known, and its synthesis can be approached through well-established synthetic methodologies. The potential for this compound to serve as a precursor to biologically active molecules warrants further investigation by the research community. This guide provides a foundational understanding of this compound to aid in such future explorations.

References

An In-depth Technical Guide to 6-Phenylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylpyridine-2-carbaldehyde, also known by its IUPAC name 6-phenyl-2-pyridinecarboxaldehyde, is a heterocyclic aromatic aldehyde. This compound belongs to the pyridine class of molecules, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. The presence of a phenyl group and a reactive carbaldehyde moiety on the pyridine scaffold makes 6-phenylpyridine-2-carbaldehyde a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and development. Pyridine derivatives have been widely explored for their therapeutic potential, exhibiting a broad range of pharmacological activities including antimicrobial, antiviral, and anticancer effects.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 6-phenylpyridine-2-carbaldehyde is essential for its application in synthesis and drug design. The key properties are summarized in the table below.

PropertyValueSource
IUPAC Name 6-phenylpyridine-2-carbaldehyde
Synonyms 6-phenyl-2-pyridinecarboxaldehyde, 6-Phenylpicolinaldehyde[1]
CAS Number 157402-44-3[1]
Molecular Formula C₁₂H₉NO[1]
Molecular Weight 183.21 g/mol [1]
Melting Point 85-90 °C
Boiling Point 326.0 ± 30.0 °C at 760 mmHg
Appearance Solid-Liquid Mixture
Storage Temperature -20°C, sealed storage, away from moisture

Synthesis

A potential synthetic route is outlined below:

Synthesis_Workflow Start 6-Bromo-2-methylpyridine Step1 Suzuki Coupling (Phenylboronic acid, Pd catalyst, Base) Start->Step1 Intermediate 6-Methyl-2-phenylpyridine Step1->Intermediate Step2 Oxidation (e.g., SeO₂, heat) Intermediate->Step2 Product 6-Phenylpyridine-2-carbaldehyde Step2->Product

A potential synthetic workflow for 6-phenylpyridine-2-carbaldehyde.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds. Optimization of reaction conditions would be necessary.

  • Suzuki Coupling:

    • To a solution of 6-bromo-2-methylpyridine in a suitable solvent (e.g., toluene or dioxane), add phenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography to yield 6-methyl-2-phenylpyridine.

  • Oxidation:

    • The resulting 6-methyl-2-phenylpyridine is dissolved in a high-boiling solvent such as dioxane or toluene.

    • Selenium dioxide (SeO₂) (1.1 equivalents) is added, and the mixture is refluxed for several hours.

    • The progress of the reaction is monitored by TLC. Upon completion, the mixture is filtered to remove selenium residues.

    • The filtrate is concentrated, and the crude product is purified by column chromatography to afford 6-phenylpyridine-2-carbaldehyde.

Spectroscopic Characterization (Predicted)

While experimental spectra for 6-phenylpyridine-2-carbaldehyde are not available in the provided search results, the expected spectral data can be predicted based on the analysis of similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and phenyl rings, as well as the aldehyde proton.

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

  • Pyridine Protons: Three protons on the pyridine ring, likely appearing as doublets and a triplet in the aromatic region (δ 7.0-9.0 ppm). The position of these signals will be influenced by the phenyl and aldehyde substituents.

  • Phenyl Protons: Five protons on the phenyl ring, appearing as multiplets in the aromatic region (δ 7.0-8.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 190-200 ppm.

  • Aromatic Carbons: Signals for the carbon atoms of the pyridine and phenyl rings will appear in the range of δ 120-160 ppm.

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.

  • C=O Stretch (Aldehyde): A strong absorption band in the region of 1690-1740 cm⁻¹. Conjugation with the pyridine ring may shift this to a lower wavenumber.[2]

  • C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[2]

  • C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H Bending (Aromatic): Bands in the fingerprint region below 900 cm⁻¹.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 183.21, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) and fragmentation of the aromatic rings.

Potential Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities. The presence of the phenyl and carbaldehyde groups in 6-phenylpyridine-2-carbaldehyde provides opportunities for further chemical modification to generate libraries of compounds for biological screening.

Derivatives of pyridine-2-carbaldehyde, particularly thiosemicarbazones, have demonstrated significant potential as therapeutic agents. Research has shown that these compounds can exhibit anticancer and antimicrobial properties.[3][4] The biological activity is often attributed to their ability to chelate metal ions and interact with biological macromolecules.

Signaling Pathway Interactions (Hypothetical)

While no specific signaling pathways have been directly linked to 6-phenylpyridine-2-carbaldehyde in the available literature, its structural motifs suggest potential interactions with various biological targets. For instance, many kinase inhibitors incorporate pyridine-based scaffolds. The planar aromatic system could facilitate intercalation with DNA or binding to the active sites of enzymes.

The general mechanism of action for many pyridine-containing drugs involves the inhibition of key enzymes or the disruption of cellular signaling cascades. A hypothetical workflow for investigating the biological activity of derivatives of 6-phenylpyridine-2-carbaldehyde is presented below.

Biological_Workflow Start 6-Phenylpyridine-2-carbaldehyde Derivatives Screening High-Throughput Screening (e.g., Cell Viability Assays) Start->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Hit_ID->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Target_ID->Pathway_Analysis Lead_Opt Lead Optimization Pathway_Analysis->Lead_Opt

A workflow for the biological evaluation of 6-phenylpyridine-2-carbaldehyde derivatives.

Conclusion

6-Phenylpyridine-2-carbaldehyde is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Its chemical structure, combining the versatile pyridine core with a reactive aldehyde and a phenyl substituent, offers numerous possibilities for chemical modification and derivatization. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview based on the properties and reactivity of related molecules. Further research into the synthesis, characterization, and biological evaluation of 6-phenylpyridine-2-carbaldehyde and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

Physical and chemical properties of 6-Phenylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Phenylpicolinaldehyde. It includes key experimental protocols, detailed data analysis, and visualizations to support researchers and professionals in the fields of chemistry and drug development.

Core Physical and Chemical Properties

This compound, also known by its IUPAC name 6-phenylpyridine-2-carbaldehyde, is a substituted pyridine derivative with a phenyl group at the 6-position and an aldehyde at the 2-position. Its unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 157402-44-3--INVALID-LINK--[1]
Molecular Formula C₁₂H₉NO--INVALID-LINK--[1]
Molecular Weight 183.21 g/mol --INVALID-LINK--[1]
Appearance Solid-Liquid Mixture--INVALID-LINK--[1]
Melting Point 85-90 °C--INVALID-LINK--[1]
Boiling Point 326.0 ± 30.0 °C at 760 mmHg--INVALID-LINK--[1]
Flash Point 159 °C--INVALID-LINK--[1]
Purity 97%--INVALID-LINK--[1]
Storage Temperature -20°C--INVALID-LINK--[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Spectroscopy Data Interpretation
¹H NMR (400 MHz, DMSO-d₆) δ 8.61 (s, 1H), 7.95 (d, J = 5.0 Hz, 2H), 7.53 (s, 3H), 7.42 (t, J = 7.5 Hz, 2H), 7.30–7.22 (m, 3H)The spectrum shows characteristic signals for the aromatic protons of the pyridine and phenyl rings, as well as the aldehyde proton.[2]
¹³C NMR (151 MHz, DMSO-d₆) δ 160.7, 151.4, 136.0, 131.4, 129.1, 128.8, 128.6, 125.9, 120.9The spectrum displays the expected number of carbon signals for the aromatic rings and the carbonyl carbon of the aldehyde group.[2]
IR Spectroscopy Expected peaks: ~3050 cm⁻¹ (aromatic C-H stretch), ~2850 cm⁻¹ and ~2750 cm⁻¹ (aldehyde C-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1600-1450 cm⁻¹ (aromatic C=C stretch)These characteristic absorption bands confirm the presence of the aromatic rings and the aldehyde functional group.[3][4]
Mass Spectrometry Expected [M]+ peak at m/z = 183.21The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a protected 2-formylpyridine derivative and a phenylboronic acid or a phenyltin reagent. A subsequent deprotection step would yield the final product. A detailed protocol based on a similar transformation is provided below.[5][6]

Materials:

  • 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Coupling Reaction: To a round-bottom flask, add 2-bromo-6-(1,3-dioxolan-2-yl)pyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Add a 3:1 mixture of toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude intermediate by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in a mixture of tetrahydrofuran (THF) and 1M hydrochloric acid.

  • Stir the mixture at room temperature for 4 hours.

  • Final Work-up and Purification: Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the final product, this compound, by column chromatography.

SynthesisWorkflow Reactants 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine + Phenylboronic acid + Pd(OAc)₂/PPh₃ + K₂CO₃ Coupling Suzuki Coupling (Toluene/Water, 90°C) Reactants->Coupling Intermediate 6-Phenyl-2-(1,3-dioxolan-2-yl)pyridine Coupling->Intermediate Deprotection Acidic Hydrolysis (HCl/THF) Intermediate->Deprotection Product This compound Deprotection->Product

Synthetic workflow for this compound.
Spectroscopic Analysis Protocol

Detailed protocols for obtaining NMR, IR, and Mass Spectrometry data are outlined below.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Utilize a standard pulse program with a spectral width of approximately -2 to 12 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Employ a proton-decoupled pulse sequence with a spectral width of 0 to 220 ppm.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or utilize an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Reactivity and Stability

Reactivity:

  • Oxidation: The aldehyde group of this compound can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Reduction: The aldehyde can be reduced to the corresponding alcohol (6-phenylpyridin-2-yl)methanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, participating in reactions like Wittig olefination, Grignard reactions, and cyanohydrin formation.

  • Reactions of the Pyridine Ring: The pyridine nitrogen can be protonated or alkylated. The aromatic rings can undergo electrophilic substitution, although the pyridine ring is generally less reactive than the phenyl ring.

Stability:

  • Thermal Stability: The compound is expected to be relatively stable at room temperature but may decompose at elevated temperatures.[8] Storage at low temperatures (-20°C) is recommended to ensure long-term stability.[1]

  • Chemical Stability: this compound is sensitive to strong oxidizing and reducing agents. It should be stored away from moisture and air to prevent oxidation of the aldehyde group.[1]

Applications in Drug Discovery and Development

Derivatives of 6-phenylpyridine have shown promising biological activities, suggesting the potential of this compound as a scaffold in drug discovery.

  • Antimicrobial and Antitubercular Agents: Structurally related 6-phenylnicotinohydrazide derivatives have demonstrated significant in vitro antitubercular and broad-spectrum antimicrobial activities.[9][10] This suggests that this compound could serve as a starting material for the synthesis of novel antimicrobial agents.

  • Kinase Inhibitors: The pyridine and phenyl rings are common motifs in kinase inhibitors. Modification of the aldehyde group could lead to the development of potent and selective kinase inhibitors for the treatment of cancer and other diseases.[6]

DrugDiscovery Start This compound Derivatization Chemical Modification (e.g., Hydrazone formation, Reductive amination) Start->Derivatization Screening Biological Screening (Antimicrobial, Kinase assays) Derivatization->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Role in drug discovery workflow.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The presented data and protocols are intended to facilitate further investigation and application of this versatile chemical compound.

References

6-Phenylpicolinaldehyde: A Technical Guide to its Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Phenylpicolinaldehyde, a substituted aromatic aldehyde, holds significant interest for researchers in medicinal chemistry and materials science. Its unique structure, featuring a phenyl group appended to a picolinaldehyde scaffold, offers a versatile platform for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of this compound, including its historical context, detailed modern synthetic protocols, tabulated physicochemical properties, and potential applications in drug discovery. Particular emphasis is placed on contemporary synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, which represent the most probable routes for its preparation.

Discovery and Historical Context

While a singular, definitive publication marking the initial discovery of this compound is not readily apparent in the historical literature, its conceptualization and synthesis are intrinsically linked to the broader advancements in organic chemistry, particularly the development of cross-coupling reactions. The functionalization of pyridine rings, a foundational element of this molecule, has been a long-standing area of research.

The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, revolutionized the formation of carbon-carbon bonds between aryl halides and organometallic reagents.[1][2][3] These powerful synthetic tools, for which Ei-ichi Negishi, Akira Suzuki, and Richard F. Heck were awarded the Nobel Prize in Chemistry in 2010, provided efficient and versatile methods for the synthesis of biaryl compounds. It is highly probable that this compound was first synthesized as part of broader investigations into the scope and application of these novel synthetic methods on pyridine scaffolds. The preparation of phenyl-substituted pyridines has been an active area of research, with various methods being developed over the years.[4][5]

The parent compound, pyridine-2-carbaldehyde (also known as picolinaldehyde), is a well-established organic compound with a history of use as a precursor in the synthesis of pharmaceuticals and coordination complexes.[6][7] The synthesis of derivatives of pyridine-2-carboxaldehyde has been explored for various applications, including the development of antineoplastic agents.[8] The introduction of a phenyl group at the 6-position of the picolinaldehyde core significantly modifies its steric and electronic properties, opening up new avenues for its application in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
Molecular Formula C₁₂H₉NO
Molecular Weight 183.21 g/mol
CAS Number 157402-44-3
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Soluble in common organic solvents
pKa Not specified

Synthetic Protocols

The synthesis of this compound can be efficiently achieved through modern cross-coupling reactions. The general strategy involves the coupling of a halogenated picolinaldehyde derivative with a phenyl-containing organometallic reagent. Below are detailed experimental protocols for two of the most effective methods: the Suzuki-Miyaura coupling and the Negishi coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[2] It typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 6-chloro-2-formylpyridine 6-Chloro-2-formylpyridine reaction_center 6-chloro-2-formylpyridine->reaction_center phenylboronic_acid Phenylboronic Acid phenylboronic_acid->reaction_center Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->reaction_center Base K₂CO₃ Base->reaction_center Solvent Toluene/H₂O Solvent->reaction_center This compound This compound reaction_center->this compound

Figure 1: General scheme for the Suzuki-Miyaura coupling to synthesize this compound.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-2-formylpyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (4:1 v/v) to the flask.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Negishi Coupling

The Negishi coupling is another powerful method for C-C bond formation, utilizing an organozinc reagent.[1][3] This reaction often exhibits high functional group tolerance.

Reaction Scheme:

Negishi_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 6-bromo-2-formylpyridine 6-Bromo-2-formylpyridine reaction_center 6-bromo-2-formylpyridine->reaction_center phenylzinc_chloride Phenylzinc Chloride phenylzinc_chloride->reaction_center Pd_catalyst Pd(dppf)Cl₂ Pd_catalyst->reaction_center Solvent THF Solvent->reaction_center This compound This compound reaction_center->this compound

Figure 2: General scheme for the Negishi coupling to synthesize this compound.

Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 6-bromo-2-formylpyridine (1.0 eq) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: To the stirred solution, add a solution of phenylzinc chloride (1.5 eq in THF) dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Potential Applications in Drug Discovery

The this compound scaffold is a valuable building block in drug discovery due to the prevalence of the phenyl-pyridine motif in biologically active molecules. The aldehyde functionality serves as a versatile handle for further chemical modifications, such as the synthesis of imines, amines, and alcohols, or for extending the carbon skeleton via reactions like the Wittig olefination.

Derivatives of 6-phenylnicotinohydrazide, which can be synthesized from precursors related to this compound, have shown promising antitubercular and antimicrobial activities.[9][10] Specifically, certain derivatives have demonstrated potent activity against Mycobacterium tuberculosis and other microbial strains.[9] The presence of the phenyl group can enhance lipophilicity and modulate binding to biological targets.

Furthermore, the pyridine ring is a common feature in molecules targeting the central nervous system. The JAK/STAT and IRS/PI3K signaling pathways, which are implicated in neurodegenerative diseases, are often modulated by compounds containing heterocyclic scaffolds.[11] While direct studies on this compound are limited, its structural similarity to known bioactive molecules suggests its potential as a starting point for the development of novel therapeutic agents.

Illustrative Derivatization Workflow:

Derivatization_Workflow start This compound reductive_amination Reductive Amination (R-NH₂, NaBH₃CN) start->reductive_amination wittig Wittig Reaction (Ph₃P=CHR) start->wittig oxidation Oxidation (KMnO₄ or PCC) start->oxidation product_amine Substituted Amines reductive_amination->product_amine product_alkene Substituted Alkenes wittig->product_alkene product_acid 6-Phenylpicolinic Acid oxidation->product_acid

Figure 3: Potential derivatization pathways of this compound for drug discovery.

Conclusion

This compound is a synthetically accessible and versatile molecule with significant potential for applications in medicinal chemistry and materials science. While its specific historical discovery remains elusive, its synthesis is readily achieved through well-established modern organic chemistry techniques, primarily palladium-catalyzed cross-coupling reactions. The detailed protocols provided in this guide offer a practical framework for its preparation. The inherent reactivity of the aldehyde group, combined with the biological relevance of the phenyl-pyridine scaffold, makes this compound a valuable starting material for the development of novel compounds with potential therapeutic properties. Further investigation into its biological activities and those of its derivatives is warranted to fully explore its potential in drug discovery and other scientific disciplines.

References

Spectroscopic Data for 6-Phenylpicolinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-Phenylpicolinaldehyde, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and expected Infrared (IR) spectroscopy absorption bands. This guide also includes generalized experimental protocols for the acquisition of such spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational algorithms and provide a reliable estimate of the expected experimental values.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.1s1HAldehyde-H
8.2d1HPyridine-H
8.0t1HPyridine-H
7.9m2HPhenyl-H (ortho)
7.8d1HPyridine-H
7.5m3HPhenyl-H (meta, para)

Disclaimer: Predicted data is intended for reference and may differ from experimental values.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
193.5Aldehyde C=O
159.0Pyridine C (C-Ph)
152.5Pyridine C (C-CHO)
137.0Pyridine CH
136.5Phenyl C (ipso)
131.0Phenyl CH (para)
129.5Phenyl CH (ortho)
129.0Phenyl CH (meta)
125.0Pyridine CH
121.0Pyridine CH

Disclaimer: Predicted data is intended for reference and may differ from experimental values.

Table 3: Expected Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3050-3010MediumAromatic C-HStretch
2850, 2750Medium, WeakAldehyde C-HStretch (Fermi doublet)
1710-1690StrongAldehyde C=OStretch
1600-1450Medium-StrongAromatic C=CStretch
900-675StrongAromatic C-HOut-of-plane bend
Table 4: Predicted Mass Spectrometry (MS) Data - Electron Ionization (EI)
m/zRelative Abundance (%)Assignment
183100[M]⁺ (Molecular Ion)
18295[M-H]⁺
15440[M-CHO]⁺
12735[C₉H₅N]⁺
7750[C₆H₅]⁺

Disclaimer: Predicted fragmentation patterns are illustrative and may vary based on experimental conditions.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C. Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a solid sample, a direct insertion probe or a gas chromatograph (if the compound is sufficiently volatile and thermally stable) can be used to introduce the sample into the ion source.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and generate a characteristic mass spectrum.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Characterization

The following diagram illustrates a general workflow for the spectroscopic characterization of a known organic compound, incorporating both predicted and experimental data.

Spectroscopic_Characterization_Workflow Workflow for Spectroscopic Characterization cluster_prediction Computational Prediction cluster_experimental Experimental Analysis cluster_analysis Data Analysis & Confirmation start Compound Structure (this compound) predict_nmr Predict 1H & 13C NMR Spectra start->predict_nmr predict_ir Predict IR Absorption Bands start->predict_ir predict_ms Predict Mass Spectrum start->predict_ms compare_nmr Compare Predicted vs. Experimental NMR predict_nmr->compare_nmr compare_ir Compare Predicted vs. Experimental IR predict_ir->compare_ir compare_ms Compare Predicted vs. Experimental MS predict_ms->compare_ms synthesis Synthesized Compound run_nmr Acquire 1H & 13C NMR Spectra synthesis->run_nmr run_ir Acquire IR Spectrum synthesis->run_ir run_ms Acquire Mass Spectrum synthesis->run_ms run_nmr->compare_nmr run_ir->compare_ir run_ms->compare_ms confirm_structure Structure Confirmation compare_nmr->confirm_structure compare_ir->confirm_structure compare_ms->confirm_structure

Caption: Workflow for the characterization of a compound using predicted and experimental data.

Potential Research Areas for 6-Phenylpicolinaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenylpicolinaldehyde, a heterocyclic aldehyde, presents a compelling scaffold for medicinal chemistry and drug discovery. Its structural motif, featuring a phenyl group appended to a pyridine-2-carboxaldehyde core, is present in a variety of biologically active molecules. While direct and extensive biological evaluation of this compound is not widely reported in publicly available literature, its structural similarity to compounds with established pharmacological activities suggests several promising avenues for investigation. This technical guide outlines potential research areas, provides detailed experimental protocols for synthesis and biological evaluation, and presents hypothetical signaling pathways and experimental workflows to stimulate further research into the therapeutic potential of this compound and its derivatives.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The addition of a phenyl group at the 6-position and an aldehyde at the 2-position of the pyridine ring, as in this compound, creates a molecule with a unique electronic and steric profile. The aldehyde group serves as a versatile handle for synthetic modifications, allowing for the generation of diverse libraries of derivatives, such as Schiff bases, hydrazones, and alcohols. The phenyl-pyridine core can interact with various biological targets through hydrophobic, pi-stacking, and hydrogen bonding interactions. This guide explores the potential of this compound in three key therapeutic areas: oncology, inflammation, and neurodegenerative diseases, based on the activities of structurally related compounds.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthesis, purification, and formulation studies.

PropertyValueReference
IUPAC Name 6-phenylpyridine-2-carbaldehyde[1][2]
CAS Number 157402-44-3[1][2]
Molecular Formula C₁₂H₉NO[1][2]
Molecular Weight 183.21 g/mol [1][2]
Melting Point 85-90 °C[1][2]
Boiling Point 326.0 ± 30.0 °C at 760 mmHg[1][2]
Appearance Solid-Liquid Mixture[1]
Purity 97%[1]
Storage -20°C, sealed, away from moisture[1]

Potential Therapeutic Areas and Research Directions

Based on the biological activities of structurally analogous compounds, the following areas are proposed for the investigation of this compound and its derivatives.

Anticancer Activity

Derivatives of 6-phenylpurine and other related heterocyclic systems have demonstrated significant cytotoxic effects against various cancer cell lines. The 6-phenylpyridine scaffold could be a key pharmacophore for anticancer activity.

Proposed Research:

  • Synthesize a library of this compound derivatives (e.g., thiosemicarbazones, hydrazones, and Schiff bases).

  • Screen these compounds for cytotoxicity against a panel of human cancer cell lines (e.g., breast, colon, lung, and leukemia).

  • Investigate the mechanism of action, focusing on apoptosis induction and cell cycle arrest.

A hypothetical workflow for screening anticancer activity is presented below.

cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies cluster_lead Lead Identification start This compound synthesis Synthesize Derivatives (e.g., Schiff bases, hydrazones) start->synthesis characterization Characterize Compounds (NMR, MS, Purity) synthesis->characterization cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, HCT116, A549) characterization->cell_lines mtt_assay MTT Assay for Cytotoxicity (Determine IC50 values) cell_lines->mtt_assay apoptosis Apoptosis Assays (Annexin V/PI Staining) mtt_assay->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle western_blot Western Blot for Key Proteins (e.g., Caspases, Bcl-2) apoptosis->western_blot lead Identify Lead Compound(s) western_blot->lead

Anticancer Drug Discovery Workflow.
Anti-inflammatory Activity

Phenylpropanoids and other phenolic compounds are known to possess anti-inflammatory properties. The this compound structure shares features with these classes of molecules.

Proposed Research:

  • Evaluate the ability of this compound and its derivatives to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Investigate the in vivo anti-inflammatory effects using animal models such as carrageenan-induced paw edema.

  • Explore the underlying mechanism by studying effects on key inflammatory signaling pathways like NF-κB.

A potential signaling pathway for the anti-inflammatory action is depicted below.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Compound This compound Derivative Compound->IKK Compound->NFkB

Hypothetical Anti-inflammatory Signaling Pathway.
Neuroprotective Activity (Alzheimer's Disease)

The inhibition of acetylcholinesterase (AChE) is a key strategy in the symptomatic treatment of Alzheimer's disease. Various heterocyclic scaffolds have been explored as AChE inhibitors.

Proposed Research:

  • Screen this compound and its derivatives for inhibitory activity against acetylcholinesterase and butyrylcholinesterase.

  • Investigate the potential to inhibit amyloid-β (Aβ) aggregation.

  • Evaluate the neuroprotective effects in cell-based models of neurotoxicity.

Quantitative Data from Structurally Related Compounds

While specific data for this compound is lacking, the following tables summarize the biological activities of closely related compounds to provide a benchmark for future studies.

Table 2: Anticancer Activity of 6-Phenylpurine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purineHuh7 (Liver)5.4[3]
6-(4-Phenoxyphenyl)purineHuh7 (Liver)>50[3]

Table 3: Antimicrobial Activity of 6-Phenylnicotinohydrazide Derivatives

CompoundOrganismMIC (µg/mL)Reference
2,6-dichlorobenzylidene-6-phenylnicotinohydrazideM. tuberculosis3.90[4]
2,6-dichlorobenzylidene-6-phenylnicotinohydrazideS. aureus0.49[4]
2,6-dichlorobenzylidene-6-phenylnicotinohydrazideE. coli1.95[4]
2,6-dichlorobenzylidene-6-phenylnicotinohydrazideC. albicans0.24[4]

Table 4: Acetylcholinesterase Inhibitory Activity of Tacrine-like Analogues

CompoundEnzymeIC₅₀ (µM)Reference
Tacrine (Reference)eeAChE0.23[5]
Analogue 2eeeAChE1.38[5]
Analogue 5beeAChE1.45[5]

Detailed Experimental Protocols

Synthesis of this compound

This protocol is a general method adapted from the synthesis of related pyridine-2-carboxaldehydes.

Reaction Scheme:

6-Bromopicolinaldehyde + Phenylboronic acid --[Pd(PPh₃)₄, Na₂CO₃]--> this compound

Materials:

  • 6-Bromopicolinaldehyde

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 6-bromopicolinaldehyde (1.0 eq) in a 3:1 mixture of toluene and ethanol, add phenylboronic acid (1.2 eq) and an aqueous solution of sodium carbonate (2 M, 2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir under an argon atmosphere for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (n=6): vehicle control, reference drug, and test compound groups (at different doses).

  • Administer the test compounds and the reference drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Donepezil)

  • 96-well plate

Procedure:

  • In a 96-well plate, add 25 µL of ATCI (15 mM), 125 µL of DTNB (3 mM), and 50 µL of Tris-HCl buffer (50 mM, pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of AChE solution (0.22 U/mL).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and calculate the IC₅₀ value for each compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic accessibility of its aldehyde functionality allows for the creation of diverse chemical libraries. Based on the activities of structurally related compounds, research into the anticancer, anti-inflammatory, and neuroprotective properties of this compound derivatives is highly warranted. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate the potential of this compound class. Future work should focus on the synthesis and screening of a focused library of derivatives to establish structure-activity relationships and to identify lead compounds for further preclinical development. Mechanistic studies will be crucial to elucidate the molecular targets and signaling pathways modulated by these novel compounds.

A logical workflow for future research is outlined below.

cluster_synthesis Library Synthesis cluster_screening Multi-target Screening cluster_sar SAR & Lead Optimization cluster_preclinical Preclinical Development start This compound library Synthesize Diverse Library of Derivatives start->library anticancer Anticancer Screening library->anticancer anti_inflammatory Anti-inflammatory Screening library->anti_inflammatory neuro Neuroprotective Screening library->neuro sar Establish Structure-Activity Relationships (SAR) anticancer->sar anti_inflammatory->sar neuro->sar optimization Lead Optimization sar->optimization in_vivo In Vivo Efficacy Studies optimization->in_vivo adme_tox ADME/Toxicity Profiling in_vivo->adme_tox

Future Research Workflow.

References

The Ascendant Therapeutic Potential of 6-Phenylpicolinaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 6-phenylpicolinaldehyde represent an emerging class of heterocyclic compounds with a wide spectrum of biological activities, positioning them as promising scaffolds in modern drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these versatile molecules. While direct studies on this compound are nascent, extensive research on its close analogs, particularly 6-phenylnicotinohydrazides and other 6-phenyl-pyridine derivatives, has revealed significant potential in oncology and infectious diseases. This document consolidates the current understanding, presenting quantitative biological data, detailed experimental protocols, and postulated signaling pathways to facilitate further research and development in this promising area.

Introduction

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a phenyl group at the 6-position of the picolinaldehyde scaffold creates a unique molecular architecture with significant potential for diverse biological interactions. This substitution can influence the electronic properties, lipophilicity, and steric profile of the molecule, allowing for fine-tuning of its pharmacological activity.

Research into derivatives of this core structure has uncovered a range of biological effects, most notably in the fields of cancer and microbiology. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines and show potent activity against Mycobacterium tuberculosis. The mechanisms underlying these activities are thought to involve the modulation of key cellular signaling pathways and direct inhibition of essential microbial enzymes. This guide will delve into the specifics of these findings, providing a foundational resource for researchers aiming to explore and expand upon the therapeutic applications of this compound derivatives.

Synthesis of the Core Scaffold

A reliable synthetic route to the this compound core is essential for the exploration of its derivatives. While various methods for the synthesis of substituted pyridines exist, a common approach involves the oxidation of the corresponding methanol derivative.

General Synthesis Workflow:

Synthesis_Workflow start Starting Materials (e.g., 2-methyl-6-phenylpyridine) oxidation Oxidation (e.g., SeO2, MnO2) start->oxidation product This compound oxidation->product

Caption: General workflow for the synthesis of this compound.

Biological Activities and Quantitative Data

While data on this compound itself is limited, its derivatives, particularly those with modifications at the aldehyde position, have been evaluated for several biological activities. The following tables summarize the quantitative data for these analogs.

Anticancer Activity

Pyridine derivatives are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis and interference with cell cycle progression.[1][2] The cytotoxic effects of 6-phenyl-pyridine derivatives have been evaluated against several human cancer cell lines.

Table 1: In Vitro Cytotoxicity of 6-Phenyl-Pyridine Derivatives against Cancer Cell Lines

Compound IDDerivative TypeCell LineIC50 (µM)Reference
1a Pyridine-urea derivativeMCF-7 (Breast)< Doxorubicin[3]
1b Pyridine-urea derivativeA549 (Lung)-[3]
2a Pyridone-basedHepG2 (Liver)~µM range[4]
2b Pyridine-basedHepG2 (Liver)~2x IC50 of 2a[4]
3 Pyrrolidinyl-quinazolinoneU937 (Leukemia)0.30 - 10.10[5]

Note: Specific IC50 values were not always provided in the source material, but comparative activities were noted.

Antimicrobial and Antitubercular Activity

Derivatives of the 6-phenyl-pyridine scaffold have shown significant promise as antimicrobial and, most notably, antitubercular agents.

Table 2: Antimicrobial and Antitubercular Activity of 6-Phenyl-Pyridine Derivatives

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
4a Diaryl amino pyridineGram-positive bacteria5.25 - 6.5
4b Diaryl amino pyridineGram-negative bacteria5.25 - 6.5
4c Diaryl amino pyridineFungi5.25 - 6.5
5a Thieno[2,3-b]pyridine-2-carbohydrazideGram-positive bacteriaPotent[6]
5b Thieno[2,3-b]pyridine-2-carbohydrazideGram-negative bacteriaPotent[6]

Postulated Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives suggest their interaction with multiple cellular targets. Based on studies of related pyridine compounds, several signaling pathways are implicated.

Anticancer Mechanisms

The anticancer effects of pyridine derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][3] One of the most frequently implicated pathways is the PI3K/AKT/mTOR pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Inhibitor This compound Derivative (putative) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Putative inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.

Other proposed anticancer mechanisms for pyridine-based compounds include:

  • Induction of Apoptosis: Triggering programmed cell death through the upregulation of pro-apoptotic proteins like p53 and JNK.[4]

  • Cell Cycle Arrest: Halting the cell cycle, often at the G2/M phase, to prevent cell division.[2][4]

  • Inhibition of Angiogenesis: Blocking the formation of new blood vessels that supply tumors, for example, by inhibiting VEGFR-2.[3]

Experimental Protocols

The following are generalized protocols for key assays used in the biological evaluation of this compound derivatives.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow for MTT Assay:

MTT_Assay_Workflow cell_seeding Seed cells in 96-well plate compound_treatment Treat with derivative (various concentrations) cell_seeding->compound_treatment incubation_24_72h Incubate (24-72h) compound_treatment->incubation_24_72h mtt_addition Add MTT reagent incubation_24_72h->mtt_addition incubation_2_4h Incubate (2-4h) mtt_addition->incubation_2_4h solubilization Add solubilization solution (e.g., DMSO) incubation_2_4h->solubilization read_absorbance Read absorbance (~570nm) solubilization->read_absorbance

Caption: General workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Protocol:

  • Plate Setup: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

  • Compound Dilution: Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells. Perform a serial two-fold dilution across the plate.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to the final required concentration.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well, except for the sterility control wells.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: Add 30 µL of Alamar Blue reagent and re-incubate for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising avenue for the development of novel therapeutic agents. The existing data on analogs strongly suggest potent anticancer and antitubercular activities. Future research should focus on the synthesis and evaluation of a broader library of this compound derivatives to establish a comprehensive structure-activity relationship (SAR). Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the efficacy and safety of these compounds. The methodologies and data presented in this guide provide a solid foundation for these future investigations, which have the potential to yield new and effective treatments for cancer and infectious diseases.

References

6-Phenylpicolinaldehyde: A Versatile Ligand for the Synthesis of Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenylpicolinaldehyde is emerging as a compelling ligand in the field of coordination chemistry. Its unique structural motif, featuring a phenyl group at the 6-position of the pyridine ring and an aldehyde functionality at the 2-position, offers a versatile platform for the synthesis of a diverse array of metal complexes. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from this compound and its derivatives. The content is tailored for researchers and professionals in chemistry and drug development, with a focus on detailed experimental protocols, quantitative data presentation, and visualization of key concepts. While direct literature on this compound complexes is nascent, this guide draws upon established principles and data from closely related analogues to provide a robust foundational resource.

Introduction to this compound as a Ligand

This compound, also known as 6-phenyl-2-pyridinecarboxaldehyde, is an aromatic aldehyde featuring a pyridine scaffold. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can act as a bidentate chelating ligand, forming stable complexes with a variety of transition metals. The presence of the phenyl group at the 6-position can influence the steric and electronic properties of the resulting metal complexes, potentially leading to unique catalytic and biological activities.

The general coordination mode of this compound is depicted below:

G cluster_0 This compound cluster_1 Coordination to Metal C1 C C2 C C1->C2 Ph Phenyl C1->Ph C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N1 N C5->N1 C6 C C5->C6 N1->C1 M M O1 O C6->O1 H1 H C6->H1 N_coord N M->N_coord O_coord O M->O_coord

Caption: Coordination of this compound to a metal center.

Synthesis of this compound Ligand

The synthesis of this compound can be achieved through multi-step organic reactions. While a specific, detailed protocol for this compound was not found in the reviewed literature, a general approach can be inferred from the synthesis of similar compounds like 6-(Methyl(phenyl)amino)nicotinaldehyde. A plausible synthetic workflow is outlined below.

G Start 2-Bromo-6-phenylpyridine Step1 Lithiation (e.g., n-BuLi) Start->Step1 Intermediate1 6-Phenyl-2-lithiopyridine Step1->Intermediate1 Step2 Formylation (e.g., DMF) Intermediate1->Step2 Product This compound Step2->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol for Metal Complex Synthesis

The synthesis of metal complexes with this compound can be performed by reacting the ligand with a suitable metal salt in an appropriate solvent. The following is a general protocol that can be adapted for various metal ions.

Materials:

  • This compound

  • Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O)

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile)

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • Dissolve this compound (1 mmol) in the chosen solvent (20 mL) in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (0.5 mmol for a 2:1 ligand-to-metal ratio) in the same solvent (10 mL).

  • Add the metal salt solution dropwise to the ligand solution while stirring.

  • The reaction mixture is then refluxed for a specified period (typically 2-4 hours).

  • After cooling to room temperature, the resulting precipitate (the metal complex) is collected by filtration.

  • The solid is washed with the solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • The purified complex is dried in a desiccator over a suitable drying agent.

Characterization of Metal Complexes

A suite of analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

  • The C=O stretching frequency of the aldehyde group, which is expected to shift to a lower wavenumber upon coordination to the metal center.

  • The C=N stretching frequency of the pyridine ring, which may also shift upon coordination.

  • The appearance of new low-frequency bands corresponding to M-O and M-N vibrations.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and can help in determining the coordination geometry. Transitions can be categorized as ligand-centered (π→π* and n→π*) and d-d transitions for transition metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand framework in the complex. Shifts in the proton and carbon signals of the ligand upon coordination can confirm the binding mode.

Structural Characterization

Single-Crystal X-ray Diffraction: This technique provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. While no crystal structure for a this compound complex was found, the crystal structure of a trinuclear Zn(II) complex with the closely related ligand 6-phenylpyridine-2-carboxylic acid has been reported.[1] This structure reveals a five-coordinate zinc center with a distorted trigonal bipyramidal geometry.[1]

Table 1: Selected Bond Lengths and Angles for a Related Zn(II) Complex with 6-Phenylpyridine-2-carboxylic Acid [1]

BondLength (Å)Bond AngleAngle (°)
Zn1-O21.998(4)O2-Zn1-O397.0(3)
Zn1-O31.969(5)N1-Zn1-N2107.1(3)
Zn1-N12.153(5)O2-Zn1-N1119.5(2)
Zn1-N22.191(5)O3-Zn1-N2107.1(2)

Data from a complex with 6-phenylpyridine-2-carboxylic acid, not this compound.

Potential Applications

Metal complexes of picolinaldehyde derivatives have shown promise in various fields, suggesting potential applications for this compound complexes.

Catalysis

The coordination environment provided by this compound can create catalytically active metal centers. For instance, the aforementioned Zn(II) complex of 6-phenylpyridine-2-carboxylic acid exhibited good catalytic activity for the oxidation of benzyl alcohol to benzaldehyde.[1] This suggests that complexes of this compound could be explored as catalysts for various organic transformations.[2][3]

G Substrate Substrate (e.g., Benzyl Alcohol) Catalyst [M(this compound)n] Complex Substrate->Catalyst Coordination Intermediate Catalyst-Substrate Intermediate Catalyst->Intermediate Product Product (e.g., Benzaldehyde) Intermediate->Catalyst Regeneration Intermediate->Product Transformation

Caption: Proposed catalytic cycle involving a this compound metal complex.

Biological Activity

Schiff base complexes, which can be readily formed from this compound and various amines, are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The chelation of the metal ion can enhance the therapeutic potential of the organic ligand. Therefore, metal complexes of this compound and its Schiff base derivatives are promising candidates for drug development.

Conclusion and Future Outlook

This compound presents a largely unexplored yet highly promising scaffold for the development of novel metal complexes. The synthetic accessibility of the ligand, coupled with its versatile coordination behavior, opens avenues for the creation of a wide range of coordination compounds with tunable steric and electronic properties. While this guide has provided a foundational overview based on related systems, further dedicated research is necessary to fully elucidate the coordination chemistry of this compound. Future work should focus on the systematic synthesis and characterization of its complexes with various transition metals, including detailed structural analysis and thorough investigation of their catalytic and biological properties. Such studies will undoubtedly unlock the full potential of this intriguing ligand in materials science and medicinal chemistry.

References

An In-depth Technical Guide to Picolinaldehyde Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of picolinaldehyde derivatives, a versatile class of compounds with significant potential in medicinal chemistry. Picolinaldehyde, also known as 2-pyridinecarboxaldehyde, serves as a foundational scaffold for the synthesis of a diverse array of derivatives exhibiting a broad spectrum of biological activities. This document details their synthesis, biological evaluation, and mechanisms of action, with a focus on their applications as anticancer, antimicrobial, antiviral, and neuroprotective agents.

Core Scaffold and Derivatives

Picolinaldehyde is a pyridine ring substituted with an aldehyde group at the 2-position. This aldehyde functionality is a key reactive site, readily undergoing condensation reactions with various nucleophiles to form a wide range of derivatives, most notably Schiff bases and thiosemicarbazones.[1] These derivatives often possess enhanced biological activity compared to the parent aldehyde, owing to their ability to chelate metal ions and interact with various biological targets.

Picolinaldehyde Schiff Bases: Formed by the reaction of picolinaldehyde with primary amines, these compounds contain an imine or azomethine group (-C=N-). The diverse range of available primary amines allows for extensive structural modifications, leading to a broad spectrum of biological activities, including antimicrobial and anticancer effects.[2][3]

Picolinaldehyde Thiosemicarbazones: These derivatives are synthesized by reacting picolinaldehyde with thiosemicarbazide or its analogs. They are potent metal chelators and have been extensively investigated for their anticancer activity, primarily through the inhibition of ribonucleotide reductase.[4][5]

Synthesis of Picolinaldehyde Derivatives

The synthesis of picolinaldehyde derivatives is generally straightforward, often involving a one-step condensation reaction.

General Synthesis of Picolinaldehyde Thiosemicarbazones

A common method for the synthesis of picolinaldehyde thiosemicarbazones involves the condensation of a picolinaldehyde derivative with a thiosemicarbazide in an alcoholic solvent, often with an acid catalyst.[6][7]

Experimental Protocol: Synthesis of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (3-AP)

  • Preparation of the Aldehyde: 3-Amino-2-picoline is oxidized using selenium dioxide to generate 3-aminopyridine-2-carboxaldehyde.[1] The aldehyde can be protected as a cyclic ethylene acetal for subsequent steps.[1]

  • Condensation Reaction: The 3-aminopyridine-2-carboxaldehyde (or its acetal) is dissolved in a suitable solvent, such as ethanol.[7]

  • An equimolar amount of thiosemicarbazide is added to the solution.

  • A catalytic amount of a weak acid, such as acetic acid, may be added to facilitate the reaction.

  • The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-aminopyridine-2-carboxaldehyde thiosemicarbazone.[7]

General Synthesis of Picolinaldehyde Schiff Bases

The synthesis of picolinaldehyde Schiff bases is achieved through the condensation of picolinaldehyde with a primary amine.

Experimental Protocol: Synthesis of a Picolinaldehyde Schiff Base

  • Equimolar amounts of picolinaldehyde and the desired primary amine are dissolved in a suitable solvent, such as methanol or ethanol.

  • A few drops of a catalytic acid (e.g., glacial acetic acid) are added to the mixture.

  • The reaction mixture is stirred at room temperature or gently heated under reflux for a few hours.

  • The formation of the Schiff base is often indicated by a color change or the precipitation of the product.

  • The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Picolinaldehyde derivatives have demonstrated a wide range of biological activities. The following tables summarize some of the key quantitative data for their anticancer, antimicrobial, and antiviral effects.

Anticancer Activity

Picolinaldehyde derivatives, particularly thiosemicarbazones, are potent anticancer agents. Their primary mechanism of action is the inhibition of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair.[8]

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP)L1210 LeukemiaCytotoxicity-[1]
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 LeukemiaCytotoxicity-[1]
5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 LeukemiaRR Inhibition1.3
5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 LeukemiaRR Inhibition1.0
5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 LeukemiaRR Inhibition1.4
Picolinaldehyde Hydrazone Derivative 3h PC-3 (Prostate)MTT1.32[4]
Picolinaldehyde Hydrazone Derivative 3h MCF-7 (Breast)MTT2.99[4]
Picolinaldehyde Hydrazone Derivative 3h HT-29 (Colon)MTT1.71[4]

Note: Some entries lack specific IC50 values in the provided search results but demonstrate significant activity through other metrics like %T/C.

Antimicrobial Activity

Picolinaldehyde Schiff bases and other derivatives have shown promising activity against a range of bacteria and fungi.

Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
Picolinaldehyde Schiff Base PC1 (from benzaldehyde)Escherichia coliBroth Microdilution62.5[9]
Picolinaldehyde Schiff Base PC1 (from benzaldehyde)Staphylococcus aureusBroth Microdilution62.5[9]
Picolinaldehyde Schiff Base PC2 (from anisaldehyde)Staphylococcus aureusBroth Microdilution62.5[9]
Picolinaldehyde Schiff Base PC3 (from 4-nitrobenzaldehyde)Staphylococcus aureusBroth Microdilution62.5[9]
Picolinaldehyde Schiff Base PC4 (from cinnamaldehyde)Escherichia coliBroth Microdilution62.5[9]
Imidazo[4,5-b]pyridine derivative 6 Escherichia coliDisk Diffusion-[1]

Note: Some entries indicate activity through inhibition zones in disk diffusion assays rather than specific MIC values.

Antiviral Activity

Certain picolinaldehyde derivatives have been investigated for their potential to inhibit viral replication.

Compound/DerivativeVirusAssayEC50 (µM)Reference
Pyridine derivative 7 Vaccinia VirusCell Culture7 µg/mL[10]
Isoquinolone derivative 21 Influenza A (PR8)Plaque Reduction9.9[11]
Isoquinolone derivative 21 Influenza A (H1N1)Plaque Reduction18.5[11]
Isoquinolone derivative 21 Influenza BPlaque Reduction11.2[11]

Mechanisms of Action and Signaling Pathways

Anticancer Mechanism: Ribonucleotide Reductase Inhibition and STAT3 Signaling

The primary anticancer mechanism of picolinaldehyde thiosemicarbazones is the inhibition of ribonucleotide reductase (RR). These compounds chelate iron, which is essential for the function of the R2 subunit of RR, thereby preventing the conversion of ribonucleotides to deoxyribonucleotides and halting DNA synthesis.

Ribonucleotide_Reductase_Inhibition Picolinaldehyde_TSC Picolinaldehyde Thiosemicarbazone Iron Fe³⁺ in RR-R2 Picolinaldehyde_TSC->Iron Chelates RR_R2_inactive Inactive RR-R2 Iron->RR_R2_inactive Removal leads to RR Ribonucleotide Reductase (Active) RR_R2_inactive->RR Inactivates dNTPs Deoxyribonucleotides (dNTPs) RR->dNTPs Catalyzes (inhibited) DNA_Synthesis DNA Synthesis & Cell Proliferation dNTPs->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Inhibition of Ribonucleotide Reductase by Picolinaldehyde Thiosemicarbazones.

Recent studies also suggest the involvement of the STAT3 signaling pathway in the anticancer effects of some pyridine-containing compounds.[5][12][13] Inhibition of STAT3 phosphorylation can lead to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells.

STAT3_Inhibition_Pathway Picolinaldehyde_Derivative Picolinaldehyde Derivative JAK JAK Picolinaldehyde_Derivative->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nuclear_Translocation->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibition promotes

Caption: Picolinaldehyde Derivatives Targeting the JAK/STAT3 Signaling Pathway.

Neuroprotective Mechanism: CREB/BDNF Pathway

Some pyridine derivatives have shown neuroprotective effects, potentially through the modulation of the CREB/BDNF signaling pathway.[14][15][16] This pathway is crucial for neuronal survival, growth, and synaptic plasticity. Upregulation of BDNF (Brain-Derived Neurotrophic Factor) and its downstream signaling can protect neurons from damage and promote cognitive function.

CREB_BDNF_Pathway Picolinaldehyde_Derivative Picolinaldehyde Derivative TrkB TrkB Receptor Picolinaldehyde_Derivative->TrkB Activates CREB CREB TrkB->CREB Phosphorylates pCREB p-CREB BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene BDNF BDNF Protein BDNF_Gene->BDNF Neuronal_Survival Neuronal Survival & Growth BDNF->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity BDNF->Synaptic_Plasticity

Caption: Neuroprotection via the CREB/BDNF Signaling Pathway.

Experimental Protocols for Biological Assays

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][17]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the picolinaldehyde derivative (typically in a series of dilutions) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][18]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compound: Prepare a two-fold serial dilution of the picolinaldehyde derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Ribonucleotide Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ribonucleotide reductase, often using a radiolabeled substrate.[6][19]

Protocol:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified ribonucleotide reductase enzyme, a radiolabeled substrate (e.g., [3H]CDP), ATP as an allosteric activator, and a reducing agent (e.g., dithiothreitol).

  • Inhibitor Addition: Add various concentrations of the picolinaldehyde derivative to the reaction mixture.

  • Enzymatic Reaction: Initiate the reaction and incubate at 37°C for a specific time.

  • Reaction Quenching: Stop the reaction, typically by heating.

  • Product Separation: Separate the radiolabeled deoxyribonucleotide product from the unreacted ribonucleotide substrate, often using chromatography (e.g., HPLC).

  • Quantification: Quantify the amount of radiolabeled product formed using a scintillation counter.

  • Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC50 value.

Drug Discovery and Development Workflow

The discovery and development of picolinaldehyde derivatives as therapeutic agents typically follow a structured workflow.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Lead Generation & Optimization cluster_2 Preclinical Development cluster_3 Clinical Development Target_ID Target Identification (e.g., RR, STAT3, TrkB) Library_Synthesis Library Synthesis (Picolinaldehyde Derivatives) Target_ID->Library_Synthesis HTS High-Throughput Screening (e.g., MTT, MIC assays) Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR Lead_Opt Lead Optimization (Improve potency, selectivity, ADME) SAR->Lead_Opt In_Vivo In Vivo Efficacy Models (e.g., Xenograft, Infection models) Lead_Opt->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox IND IND-Enabling Studies Tox->IND Phase_I Phase I (Safety) IND->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III NDA NDA Submission Phase_III->NDA

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Phenylpicolinaldehyde from 2-Bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-phenylpicolinaldehyde, a valuable building block in medicinal chemistry and drug development, starting from 2-bromopyridine. The synthetic route involves a three-step process: the formation of a key hydroxymethylpyridine intermediate, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and a final oxidation step.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents for the Synthesis of (6-Bromopyridin-2-yl)methanol (Step 1 - Assumed Starting Material)

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
2,6-Dibromopyridine236.891.0237 mgStarting Material
n-Butyllithium64.061.10.44 mL (2.5 M in hexanes)Reagent
Paraformaldehyde30.031.545 mgReagent
Tetrahydrofuran (THF)72.11-10 mLSolvent

Table 2: Reagents for Suzuki-Miyaura Coupling to Synthesize (6-Phenylpyridin-2-yl)methanol (Step 2)

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
(6-Bromopyridin-2-yl)methanol188.021.0188 mgStarting Material
Phenylboronic acid121.931.2146 mgReagent
Pd(PPh₃)₄1155.560.0558 mgCatalyst
K₂CO₃138.212.0276 mgBase
1,4-Dioxane88.11-8 mLSolvent
Water18.02-2 mLSolvent

Table 3: Reagents for the Oxidation to this compound (Step 3)

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
(6-Phenylpyridin-2-yl)methanol185.221.0185 mgStarting Material
Manganese Dioxide (MnO₂)86.9410.0869 mgOxidizing Agent
Dichloromethane (DCM)84.93-20 mLSolvent

Experimental Protocols

Step 1: Synthesis of (6-Bromopyridin-2-yl)methanol

This protocol outlines a potential synthesis of the starting material, (6-bromopyridin-2-yl)methanol, from 2,6-dibromopyridine. For the purposes of this application note, it is assumed that this starting material is either commercially available or synthesized beforehand.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2,6-dibromopyridine (237 mg, 1.0 mmol) and anhydrous tetrahydrofuran (THF, 10 mL).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Formylation: Add paraformaldehyde (45 mg, 1.5 mmol) in one portion. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (6-bromopyridin-2-yl)methanol.

Step 2: Suzuki-Miyaura Coupling for the Synthesis of (6-Phenylpyridin-2-yl)methanol

This procedure describes the palladium-catalyzed cross-coupling of (6-bromopyridin-2-yl)methanol with phenylboronic acid.

  • Reaction Setup: In a round-bottom flask, combine (6-bromopyridin-2-yl)methanol (188 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the mixture to 90 °C and stir under an argon atmosphere for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (6-phenylpyridin-2-yl)methanol.

Step 3: Oxidation to this compound

This protocol details the oxidation of (6-phenylpyridin-2-yl)methanol to the final product, this compound.

  • Reaction Setup: To a solution of (6-phenylpyridin-2-yl)methanol (185 mg, 1.0 mmol) in dichloromethane (DCM, 20 mL), add activated manganese dioxide (MnO₂, 869 mg, 10.0 mmol).

  • Reaction: Stir the suspension vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with DCM. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Mandatory Visualization

The following diagram illustrates the synthetic workflow from 2-bromopyridine to this compound.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Suzuki-Miyaura Coupling cluster_step3 Step 3: Oxidation 2_Bromopyridine 2-Bromopyridine Intermediate_1 (6-Bromopyridin-2-yl)methanol 2_Bromopyridine->Intermediate_1 1. Lithiation 2. Formylation Reagent_2 Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ Intermediate_2 (6-Phenylpyridin-2-yl)methanol Intermediate_1->Intermediate_2 Dioxane/Water, 90°C Reagent_3 MnO₂ Final_Product This compound Intermediate_2->Final_Product DCM, rt

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 6-Phenylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylpicolinaldehyde is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of various biologically active compounds and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, offer efficient and versatile methods for the construction of the C-C bond between the pyridine and phenyl rings. This document provides detailed application notes and protocols for the synthesis of this compound using these three common palladium-catalyzed methods.

Reaction Principle

The synthesis of this compound via palladium-catalyzed cross-coupling reactions involves the formation of a carbon-carbon bond between a 2-substituted-6-formylpyridine and a phenyl-containing organometallic reagent. The general transformation is depicted below:

G cluster_reactants Reactants cluster_products Products Start Py-X + Ph-M Catalyst Pd(0) Catalyst Start->Catalyst Base, Solvent, Heat Product Py-Ph + M-X Catalyst->Product PyX Py-X (2-halo-6-formylpyridine or equivalent) PhM Ph-M (Phenylboronic acid, Phenyltin reagent, or Phenylzinc reagent) PyPh This compound MX Byproduct

Caption: General scheme for the palladium-catalyzed synthesis of this compound.

The choice of the organometallic reagent (M) defines the specific type of coupling reaction:

  • Suzuki-Miyaura Coupling: M = B(OH)₂

  • Stille Coupling: M = Sn(Alkyl)₃

  • Negishi Coupling: M = ZnX

Each of these methods has its own advantages and disadvantages concerning reaction conditions, substrate scope, and toxicity of reagents.

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound via Suzuki-Miyaura, Stille, and Negishi couplings. These are representative conditions and may require optimization for specific experimental setups.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-6-formylpyridine with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001285-95
2Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O1001680-90
3PdCl₂(dppf) (2)-Cs₂CO₃DMF901288-98

Table 2: Stille Coupling of 2-Bromo-6-formylpyridine with Tributyl(phenyl)stannane

EntryPalladium Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)--Toluene1102475-85
2Pd₂(dba)₃ (2)P(2-furyl)₃ (8)-Dioxane1001880-90
3PdCl₂(PPh₃)₂ (3)-CuINMP801285-95

Table 3: Negishi Coupling of 2-Bromo-6-formylpyridine with Phenylzinc Chloride

EntryPalladium Catalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-THF651280-90
2PdCl₂(dppf) (2)-Dioxane801685-95
3Pd₂(dba)₃ (1.5)XPhos (3)THFrt to 601290-98

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, organotin reagents, and some solvents are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Organozinc reagents are moisture and air-sensitive and require handling under an inert atmosphere.[1]

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-bromo-6-formylpyridine and phenylboronic acid. The Suzuki-Miyaura reaction is known for its mild reaction conditions and the low toxicity of its boron-based reagents.[2]

Materials:

  • 2-Bromo-6-formylpyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-6-formylpyridine, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous and degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromo-6-formylpyridine.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Protocol 2: Stille Coupling

This protocol outlines the synthesis of this compound using a Stille coupling reaction between 2-bromo-6-formylpyridine and tributyl(phenyl)stannane. Organotin reagents are stable to air and moisture, but are highly toxic.[1][3]

Materials:

  • 2-Bromo-6-formylpyridine (1.0 equiv)

  • Tributyl(phenyl)stannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Anhydrous Toluene (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-bromo-6-formylpyridine and tetrakis(triphenylphosphine)palladium(0).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous and degassed toluene via syringe, followed by the addition of tributyl(phenyl)stannane.

  • Reaction: Heat the reaction mixture to 110 °C in an oil bath and stir for 24 hours.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture can be diluted with a solvent like diethyl ether or ethyl acetate. To remove the tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration.

  • Purification: The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Protocol 3: Negishi Coupling

This protocol describes the Negishi coupling of 2-bromo-6-formylpyridine with an organozinc reagent. Organozinc reagents are highly reactive but are also sensitive to air and moisture, requiring strict anhydrous and anaerobic conditions.[4]

Materials:

  • 2-Bromo-6-formylpyridine (1.0 equiv)

  • Phenylzinc chloride solution (1.2 equiv, commercially available or prepared in situ)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 3 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve tris(dibenzylideneacetone)dipalladium(0) and XPhos in anhydrous THF.

  • Reagent Addition: Add the 2-bromo-6-formylpyridine to the catalyst mixture. Then, slowly add the phenylzinc chloride solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 60 °C for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the final product.

Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Stille, and Negishi coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Py-X) Pd0->OxAdd PdII_complex Py-Pd(II)(X)L2 OxAdd->PdII_complex Transmetal Transmetalation (Ph-B(OH)2 + Base) PdII_complex->Transmetal PdII_aryl_complex Py-Pd(II)(Ph)L2 Transmetal->PdII_aryl_complex RedElim Reductive Elimination PdII_aryl_complex->RedElim RedElim->Pd0 Product Py-Ph RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Py-X) Pd0->OxAdd PdII_complex Py-Pd(II)(X)L2 OxAdd->PdII_complex Transmetal Transmetalation (Ph-SnR3) PdII_complex->Transmetal PdII_aryl_complex Py-Pd(II)(Ph)L2 Transmetal->PdII_aryl_complex RedElim Reductive Elimination PdII_aryl_complex->RedElim RedElim->Pd0 Product Py-Ph RedElim->Product

Caption: Catalytic cycle of the Stille coupling reaction.

Negishi_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Py-X) Pd0->OxAdd PdII_complex Py-Pd(II)(X)L2 OxAdd->PdII_complex Transmetal Transmetalation (Ph-ZnX) PdII_complex->Transmetal PdII_aryl_complex Py-Pd(II)(Ph)L2 Transmetal->PdII_aryl_complex RedElim Reductive Elimination PdII_aryl_complex->RedElim RedElim->Pd0 Product Py-Ph RedElim->Product

Caption: Catalytic cycle of the Negishi coupling reaction.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Workflow Setup Reaction Setup (Reactants, Catalyst, Solvent) Reaction Reaction (Heating and Stirring under Inert Atmosphere) Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Step-by-Step Buchwald-Hartwig Amination Using Picolinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of picolinaldehyde derivatives, a class of substrates of significant interest in medicinal chemistry and drug development. The presence of the aldehyde functionality and the pyridine ring necessitates careful optimization of reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of a halo-picolinaldehyde derivative involves the palladium-catalyzed coupling of a carbon-halogen bond on the pyridine ring with a primary or secondary amine. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the picolinaldehyde derivative to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl or N-alkyl aminopicolinaldehyde product is formed through reductive elimination, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1][3]

The choice of palladium source, ligand, base, and solvent is critical for the success of the reaction, especially given the potentially sensitive aldehyde group.

Experimental Protocols

The following protocols are generalized for the Buchwald-Hartwig amination of picolinaldehyde derivatives and should be optimized for specific substrates and amines.

Protocol 1: General Procedure for the Amination of 2-Chloropicolinaldehyde Derivatives with Primary and Secondary Amines

This protocol is adapted from procedures for the amination of electron-deficient chloropyridines.

Materials:

  • 2-Chloropicolinaldehyde derivative (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos or a suitable biarylphosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or t-Butanol)

Procedure:

  • To an oven-dried Schlenk tube or sealed reaction vial containing a magnetic stir bar, add the 2-chloropicolinaldehyde derivative, the palladium source, the phosphine ligand, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the anhydrous, degassed solvent via syringe.

  • Add the amine to the reaction mixture. If the amine is a solid, it can be added in step 1.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Filter the mixture through a pad of celite to remove insoluble salts and the palladium catalyst.

  • Wash the celite pad with the same organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted aminopicolinaldehyde.

Protocol 2: Amination of 2-Bromopicolinaldehyde Derivatives with Volatile Amines

This protocol is specifically designed for use with low-boiling-point amines and requires a sealed reaction vessel to prevent the escape of the volatile reactant.[4][5][6]

Materials:

  • 2-Bromopicolinaldehyde derivative (1.0 equiv)

  • Volatile amine (e.g., dimethylamine, pyrrolidine) (1.5-2.0 equiv, can be added as a solution in a suitable solvent like THF)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) or other suitable ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add the 2-bromopicolinaldehyde derivative, Pd(OAc)₂, dppp, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed toluene, followed by the solution of the volatile amine.

  • Tightly seal the reaction tube.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • After completion, cool the reaction to room temperature before carefully opening the sealed tube.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of various functionalized halopyridines, which can serve as a guide for optimizing the reaction of picolinaldehyde derivatives.

Table 1: Amination of 2-Halopyridines with Various Amines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene801295
22-ChloropyridineAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Toluene1001688
32-Bromo-5-cyanopyridinePiperidinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane1102492
42-Chloro-3-nitropyridinen-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2.0)t-BuOH901878

Table 2: Optimization of Reaction Parameters for Amination of a 2-Chloropicolinaldehyde Derivative (Hypothetical Data for Illustrative Purposes)

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)Xantphos (4)NaOtBu (1.5)Toluene10065
2Pd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.5)Toluene10072
3Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Toluene10085
4Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2.0)Dioxane11078
5Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2.0)t-BuOH9070

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Intermediate (Ar-Pd(II)(X)L) Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R'R''NH Amido Palladium Amido Complex (Ar-Pd(II)(NR'R'')L) AmineCoord->Amido Base, -BHX Amido->Pd0 Reductive Elimination Product Ar-NR'R'' Product Amido->Product caption Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Combine Reactants: Halo-picolinaldehyde, Pd source, Ligand, Base B Establish Inert Atmosphere (Argon or Nitrogen) A->B C Add Anhydrous, Degassed Solvent B->C D Add Amine C->D E Heat to 80-110 °C D->E F Monitor Progress (TLC, LC-MS, GC-MS) E->F G Cool to Room Temperature F->G H Dilute and Filter through Celite G->H I Concentrate Filtrate H->I J Purify by Column Chromatography I->J caption Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

References

The Synthetic Versatility of 6-Phenylpicolinaldehyde: A Gateway to Diverse Molecular Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – 6-Phenylpicolinaldehyde, a versatile aromatic aldehyde, is proving to be a valuable building block in organic synthesis, enabling the construction of a wide array of complex molecules relevant to pharmaceutical and materials science research. Its unique structure, featuring a phenyl-substituted pyridine ring with a reactive aldehyde group, allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This application note provides an overview of its utility in several key transformations, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Key Applications in Organic Synthesis

This compound serves as a linchpin for the synthesis of diverse molecular scaffolds. Its reactivity has been harnessed in several cornerstone reactions of organic chemistry, including condensation reactions, olefination reactions, and nucleophilic additions. These transformations pave the way for the synthesis of chalcones, stilbenes, secondary alcohols, and various heterocyclic systems, which are prevalent in many biologically active compounds.

Condensation Reactions: Knoevenagel and Claisen-Schmidt

The electrophilic nature of the aldehyde functionality in this compound makes it an excellent substrate for condensation reactions with active methylene compounds and methyl ketones.

Knoevenagel Condensation: This reaction facilitates the formation of a new carbon-carbon double bond. A catalyst-free approach in an aqueous ethanol mixture at room temperature has been shown to be effective for the condensation of pyridinecarbaldehydes with active methylene compounds, affording products in high yields.[1] This environmentally benign method is highly adaptable for this compound.

Claisen-Schmidt Condensation: This reaction, a type of crossed aldol condensation, is pivotal for the synthesis of chalcones, which are precursors to flavonoids and other pharmacologically significant molecules.[2][3] The reaction is typically base-catalyzed and proceeds by the condensation of an aromatic aldehyde with a ketone.

Data Presentation

The following tables summarize typical reaction conditions and yields for key synthetic transformations involving this compound.

Table 1: Knoevenagel Condensation of this compound

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
MalononitrileNoneH₂O/EtOHRoom Temp.290-95[1]
Ethyl CyanoacetateNoneH₂O/EtOHRoom Temp.390-95[1]
CyanoacetamideNoneH₂O/EtOHRoom Temp.490-95[1]

Yields are based on analogous reactions with pyridinecarbaldehydes and are expected to be similar for this compound.[1]

Table 2: Claisen-Schmidt Condensation of this compound

KetoneBaseSolventTemperature (°C)Time (h)Yield (%)
Acetophenone10% aq. NaOHEthanolRoom Temp.2-470-90
2',6'-Dihydroxyacetophenone40% aq. KOHEthanolReflux3High

Yields are based on established Claisen-Schmidt condensation protocols and may vary depending on the specific substrate and reaction optimization.

Table 3: Wittig Reaction of this compound

Wittig ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyltriphenylphosphonium bromiden-BuLiTolueneRoom Temp.1Moderate to High
(Methoxymethyl)triphenylphosphonium chlorideKHMDSTHF0 to Room Temp.12High

Yields are based on general Wittig reaction protocols and require empirical determination for this specific substrate.

Table 4: Grignard Reaction of this compound

Grignard ReagentSolventTemperature (°C)Work-upYield (%)
Phenylmagnesium bromideAnhydrous Ether0 to Room Temp.Acidic (e.g., aq. NH₄Cl)High
Methylmagnesium bromideAnhydrous Ether0 to Room Temp.Acidic (e.g., aq. NH₄Cl)High

Yields are generally high for Grignard reactions with aldehydes but are subject to optimization.

Experimental Protocols

Protocol 1: Catalyst-Free Knoevenagel Condensation

Objective: To synthesize an α,β-unsaturated product from this compound and an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in a 1:1 mixture of H₂O:EtOH (10 mL).

  • Add the active methylene compound (1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product that precipitates is collected by filtration.

  • The collected solid is washed with a cold 1:1 H₂O:EtOH mixture.

  • The product is dried under vacuum to yield the pure α,β-unsaturated compound.[1]

Protocol 2: Base-Catalyzed Claisen-Schmidt Condensation

Objective: To synthesize a chalcone derivative from this compound and acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Prepare a 10% aqueous solution of NaOH.

  • In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).

  • Add acetophenone (10 mmol) to the solution.

  • Cool the flask in an ice bath and slowly add the 10% NaOH solution (20 mL) dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into 200 mL of cold water.

  • Collect the precipitated solid by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 3: Wittig Reaction for Olefination

Objective: To synthesize a stilbene derivative from this compound.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Toluene

  • This compound

  • Schlenk flask and syringe

  • Magnetic stirrer

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous toluene (50 mL) under an inert atmosphere, add n-BuLi (1.0 equiv.) dropwise at room temperature.

  • Stir the resulting orange-red mixture at the same temperature for 1 hour to form the ylide.

  • Add a solution of this compound (1.0 equiv.) in anhydrous toluene (20 mL) to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired alkene.

Protocol 4: Grignard Reaction for Secondary Alcohol Synthesis

Objective: To synthesize a secondary alcohol from this compound.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • This compound

  • Round-bottom flask with reflux condenser

  • Dropping funnel

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equiv.).

  • Add a solution of bromobenzene (1.1 equiv.) in anhydrous diethyl ether dropwise to initiate the formation of phenylmagnesium bromide.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

  • Add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the secondary alcohol.

Synthesis of Heterocyclic Scaffolds

The reactivity of this compound also extends to the synthesis of important heterocyclic systems like quinolines and pyridopyrimidines, which are key pharmacophores in drug discovery.

Synthesis of Quinolines: The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a classic method for quinoline synthesis. While this compound itself is not a direct precursor in the classical Friedländer synthesis, its derivatives obtained from the aforementioned reactions can be. For instance, α,β-unsaturated ketones derived from Claisen-Schmidt condensation can react with anilines in the presence of an acid catalyst to yield substituted quinolines.

Synthesis of Pyridopyrimidines: Pyridopyrimidines are another class of heterocycles accessible from this compound. For example, the α,β-unsaturated nitrile obtained from the Knoevenagel condensation of this compound with malononitrile can undergo cyclization with guanidine to form the aminopyrimidine ring fused to the pyridine core.

Visualizing Synthetic Pathways

The following diagrams illustrate the key reaction pathways discussed.

Knoevenagel_Condensation This compound This compound Intermediate Enolate Intermediate This compound->Intermediate + Base (cat.) - H⁺ Active Methylene Compound Active Methylene Compound Active Methylene Compound->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O

Caption: Knoevenagel Condensation Workflow

Claisen_Schmidt_Condensation This compound This compound Aldol_Adduct Aldol Adduct This compound->Aldol_Adduct + Base Ketone (e.g., Acetophenone) Ketone (e.g., Acetophenone) Ketone (e.g., Acetophenone)->Aldol_Adduct Chalcone Chalcone Derivative Aldol_Adduct->Chalcone - H₂O

Caption: Claisen-Schmidt Condensation Pathway

Wittig_Reaction Phosphonium_Salt Phosphonium_Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane This compound This compound This compound->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Triphenylphosphine_Oxide Ph₃P=O Oxaphosphetane->Triphenylphosphine_Oxide

Caption: The Wittig Reaction Mechanism

Grignard_Reaction Alkyl/Aryl_Halide Alkyl/Aryl_Halide Grignard_Reagent Grignard Reagent Alkyl/Aryl_Halide->Grignard_Reagent Magnesium Magnesium Magnesium->Grignard_Reagent Alkoxide Alkoxide Intermediate Grignard_Reagent->Alkoxide This compound This compound This compound->Alkoxide Secondary_Alcohol Secondary Alcohol Alkoxide->Secondary_Alcohol + H₃O⁺

Caption: Grignard Reaction for Alcohol Synthesis

References

Application Notes and Protocols: 6-Phenylpicolinaldehyde as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylpicolinaldehyde is a valuable heterocyclic aldehyde that serves as a key starting material and intermediate in the synthesis of a variety of biologically active molecules. Its unique structure, featuring a phenyl-substituted pyridine ring with a reactive aldehyde group, makes it an attractive scaffold for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical agents, with a focus on phosphodiesterase 10A (PDE10A) inhibitors and orexin receptor antagonists.

Key Applications in Pharmaceutical Development

This compound is a versatile building block for the synthesis of compounds targeting various physiological pathways. Two prominent areas of application are in the development of treatments for central nervous system (CNS) disorders and sleep disorders.

Synthesis of PDE10A Inhibitors for CNS Disorders

Phosphodiesterase 10A (PDE10A) is an enzyme that plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling in the brain, particularly in the striatum.[1][2] Inhibition of PDE10A has emerged as a promising therapeutic strategy for treating neuropsychiatric disorders such as schizophrenia and psychosis.[1] this compound can be utilized as a key precursor for the synthesis of potent and selective PDE10A inhibitors.

A notable example is the synthesis of (E,Z)-2-(2-(6-Phenylpyridin-2-yl)vinyl)quinoxaline, a heteroaryl compound identified as a potential PDE10A inhibitor for the treatment of CNS and metabolic disorders.

Synthesis of Orexin Receptor Antagonists for Sleep Disorders

Orexin receptors are involved in the regulation of wakefulness and arousal.[1][3] Antagonists of these receptors are effective in the treatment of insomnia.[3] this compound has been identified as a useful starting material in the synthesis of lactam derivatives that act as orexin receptor antagonists.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pharmaceutical intermediates and target compounds from this compound.

Protocol 1: Synthesis of (E,Z)-2-(2-(6-Phenylpyridin-2-yl)vinyl)quinoxaline (a PDE10A Inhibitor Precursor)

This protocol describes a potential synthetic route for the olefination of this compound to form a vinylquinoxaline derivative, likely via a Wittig or Horner-Wadsworth-Emmons reaction.

Reaction Scheme:

G cluster_0 Wittig/HWE Reaction This compound Product This compound->Product Base, Solvent Ylide/Phosphonate + Ph3P=CH-Quinoxaline or (EtO)2P(O)CH2-Quinoxaline Ylide/Phosphonate->Product

Caption: Synthesis of (E,Z)-2-(2-(6-Phenylpyridin-2-yl)vinyl)quinoxaline.

Materials:

  • This compound

  • (Quinoxalin-2-ylmethyl)triphenylphosphonium salt or Diethyl (quinoxalin-2-ylmethyl)phosphonate

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure (General - Wittig Reaction):

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (quinoxalin-2-ylmethyl)triphenylphosphonium salt in anhydrous THF.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise to the stirred phosphonium salt solution. The formation of the ylide is often indicated by a color change.

  • After stirring for a period to ensure complete ylide formation, add a solution of this compound in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at low temperature for a specified time, and then gradually warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired (E,Z)-2-(2-(6-Phenylpyridin-2-yl)vinyl)quinoxaline.

Procedure (General - Horner-Wadsworth-Emmons Reaction):

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend a strong base (e.g., sodium hydride) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of diethyl (quinoxalin-2-ylmethyl)phosphonate in anhydrous THF dropwise.

  • Stir the mixture at 0 °C or room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

  • Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Note: The choice between the Wittig and Horner-Wadsworth-Emmons reaction can influence the stereoselectivity (E/Z ratio) of the resulting alkene. The Horner-Wadsworth-Emmons reaction typically favors the formation of the E-isomer.[4][5]

Quantitative Data

Compound ClassTargetRepresentative IC50/KeReference
Imidazo[1,5-a]quinoxalinesPDE10A0.037 nM - 0.12 nM[6]
TetrahydroisoquinolinesOrexin-1 Receptor5.7 nM (Ke)[3]

Signaling Pathway

PDE10A Signaling Pathway in Striatal Neurons

PDE10A_Pathway cluster_D1 D1 Receptor (Direct Pathway) cluster_D2 D2 Receptor (Indirect Pathway) D1 Dopamine D1 Receptor AC_D1 Adenylyl Cyclase D1->AC_D1 Gs/olf cAMP_D1 cAMP AC_D1->cAMP_D1 ATP PKA_D1 PKA cAMP_D1->PKA_D1 Activates PDE10A PDE10A cAMP_D1->PDE10A Hydrolysis Downstream Effects\n(e.g., Gene Expression) Downstream Effects (e.g., Gene Expression) PKA_D1->Downstream Effects\n(e.g., Gene Expression) D2 Dopamine D2 Receptor AC_D2 Adenylyl Cyclase D2->AC_D2 Gi/o cAMP_D2 cAMP AC_D2->cAMP_D2 ATP PKA_D2 PKA cAMP_D2->PKA_D2 Activates cAMP_D2->PDE10A Hydrolysis Downstream Effects\n(e.g., Ion Channel Modulation) Downstream Effects (e.g., Ion Channel Modulation) PKA_D2->Downstream Effects\n(e.g., Ion Channel Modulation) Inhibitor This compound Derivative Inhibitor->PDE10A

Caption: PDE10A modulates dopamine signaling in striatal neurons.

In the striatum, dopamine D1 receptor activation stimulates adenylyl cyclase to produce cAMP, leading to the activation of Protein Kinase A (PKA) in the direct pathway neurons. Conversely, D2 receptor activation inhibits adenylyl cyclase, reducing cAMP levels in the indirect pathway neurons. PDE10A hydrolyzes cAMP, thus terminating the signal.[7] Inhibitors derived from this compound block PDE10A, leading to an increase in cAMP levels and modulation of downstream signaling, which is the therapeutic basis for their use in schizophrenia.[8]

Experimental Workflow

Workflow for the Synthesis and Evaluation of a this compound-Derived Pharmaceutical Candidate

Workflow Start This compound Synthesis Chemical Synthesis (e.g., Wittig/HWE Reaction) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (e.g., PDE10A Inhibition Assay) Characterization->InVitro SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design InVivo In Vivo Studies (Animal Models of Disease) Lead_Opt->InVivo Preclinical Preclinical Development InVivo->Preclinical

References

Synthesis of Metal Complexes with 6-Phenylpicolinaldehyde: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Phenylpicolinaldehyde is a versatile pyridine-based ligand that has garnered interest in the field of coordination chemistry. Its unique structural motif, featuring a phenyl group at the 6-position of the pyridine ring and an aldehyde functionality at the 2-position, allows for the formation of a diverse array of metal complexes. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can act as a bidentate chelating ligand, forming stable five-membered rings with metal ions. The steric and electronic properties of the phenyl group can influence the coordination geometry and reactivity of the resulting metal complexes. These complexes have potential applications in catalysis, materials science, and as precursors for more complex molecular architectures, including Schiff base ligands and their coordination compounds.

This document provides a comprehensive protocol for the preparation of metal complexes using this compound. It is intended for researchers and scientists in chemistry and drug development, offering detailed methodologies, data presentation in a structured format, and visualizations to aid in understanding the experimental workflows.

General Principles of Synthesis

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, acetates, nitrates) and solvent (e.g., methanol, ethanol, acetonitrile) can influence the reaction rate, yield, and the final structure of the complex. In many cases, the reaction proceeds at room temperature with stirring, although gentle heating or reflux may be necessary to drive the reaction to completion. The resulting metal complexes often precipitate from the reaction mixture and can be isolated by filtration.

For some applications, this compound can be derivatized, for instance, by condensation with a primary amine to form a Schiff base ligand prior to complexation with a metal ion. This approach expands the range of possible coordination environments and functionalities in the final complex.

Experimental Protocols

The following protocols provide a general framework for the synthesis of metal complexes with this compound. Researchers should adapt these procedures based on the specific metal ion and desired final product.

Protocol 1: General Synthesis of a Metal(II) Complex with this compound

This protocol describes a general method for the synthesis of a bivalent metal complex, such as those of copper(II), nickel(II), or palladium(II).

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, PdCl₂)

  • Anhydrous methanol or ethanol

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon), if required for the specific metal salt

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 1 mmol of this compound in 20 mL of anhydrous methanol. Stir the solution at room temperature until the ligand is completely dissolved.

  • In a separate flask, dissolve 1 mmol of the chosen metal(II) salt in 10 mL of anhydrous methanol.

  • Slowly add the metal salt solution to the ligand solution dropwise with continuous stirring.

  • A color change or the formation of a precipitate may be observed upon addition of the metal salt.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. For less reactive metal salts, the mixture may be heated to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold methanol and then with diethyl ether.

  • Dry the product under vacuum to obtain the final metal complex.

  • Characterize the complex using appropriate analytical techniques such as FT-IR, ¹H NMR, UV-Vis spectroscopy, and elemental analysis.

Protocol 2: Synthesis of a Schiff Base Ligand from this compound and Subsequent Metal Complexation

This protocol outlines the two-step synthesis of a metal complex via a Schiff base ligand.

Step 1: Synthesis of the Schiff Base Ligand

  • Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

  • Add 1 mmol of a selected primary amine (e.g., aniline or an aliphatic amine) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours.

  • Monitor the formation of the Schiff base by TLC.

  • After the reaction is complete, cool the solution to room temperature. The Schiff base may precipitate upon cooling.

  • Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of the Metal Complex

  • Dissolve 1 mmol of the synthesized Schiff base ligand in 20 mL of a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

  • In a separate flask, dissolve 1 mmol of the desired metal salt in 10 mL of the same solvent.

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • Stir the reaction mixture at room temperature or under reflux for 4-8 hours.

  • Isolate and purify the resulting metal complex as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data that should be collected and reported for the characterization of newly synthesized metal complexes of this compound. The values provided are illustrative and will vary depending on the specific metal and reaction conditions.

Table 1: Reaction Conditions and Yields for M(II)-(this compound)₂ Complexes

Metal IonMetal SaltSolventReaction Time (h)Temperature (°C)Yield (%)Appearance
Cu(II)CuCl₂Methanol42585Green powder
Ni(II)Ni(OAc)₂Ethanol6Reflux78Pale green solid
Pd(II)PdCl₂Acetonitrile8Reflux82Yellow precipitate
Ru(II)RuCl₃·xH₂OEthanol12Reflux75Dark red solid
Fe(II)FeSO₄·7H₂OMethanol62580Pale yellow solid

Table 2: Spectroscopic Data for a Hypothetical [Cu(this compound)₂Cl₂] Complex

TechniqueKey Signals / Bands (cm⁻¹ or ppm)Assignment
FT-IR~1680 cm⁻¹C=O stretch (coordinated)
~1590 cm⁻¹C=N stretch (pyridine ring)
~550 cm⁻¹M-N stretch
~450 cm⁻¹M-O stretch
¹H NMRδ 8.0-9.0 ppmProtons of the pyridine ring
δ 7.2-7.8 ppmProtons of the phenyl ring
δ 9.5-10.0 ppmAldehyde proton
UV-Visλ_max ~280 nmπ-π* transitions (ligand)
λ_max ~350 nmn-π* transitions (ligand)
λ_max ~600-800 nmd-d transitions (metal)

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis protocols.

Synthesis_Workflow cluster_protocol1 Protocol 1: Direct Synthesis P1_Start Start P1_Dissolve_Ligand Dissolve this compound in Methanol P1_Start->P1_Dissolve_Ligand P1_Dissolve_Metal_Salt Dissolve Metal(II) Salt in Methanol P1_Start->P1_Dissolve_Metal_Salt P1_Mix Mix Solutions P1_Dissolve_Ligand->P1_Mix P1_Dissolve_Metal_Salt->P1_Mix P1_React Stir at Room Temp or Reflux P1_Mix->P1_React P1_Isolate Isolate Product (Filtration) P1_React->P1_Isolate P1_Dry Dry under Vacuum P1_Isolate->P1_Dry P1_Characterize Characterize Complex P1_Dry->P1_Characterize P1_End End P1_Characterize->P1_End

Caption: Workflow for the direct synthesis of a metal complex with this compound.

Schiff_Base_Workflow cluster_step1 Step 1: Schiff Base Synthesis cluster_step2 Step 2: Metal Complexation S1_Start Start S1_Reactants This compound + Primary Amine S1_Start->S1_Reactants S1_Reflux Reflux in Ethanol with Acetic Acid Catalyst S1_Reactants->S1_Reflux S1_Isolate_Ligand Isolate Schiff Base Ligand S1_Reflux->S1_Isolate_Ligand S1_End Schiff Base Ligand S1_Isolate_Ligand->S1_End S2_Start Schiff Base Ligand S2_Dissolve_Ligand Dissolve Schiff Base S2_Start->S2_Dissolve_Ligand S2_Mix Mix Solutions S2_Dissolve_Ligand->S2_Mix S2_Dissolve_Metal Dissolve Metal Salt S2_Dissolve_Metal->S2_Mix S2_React Stir or Reflux S2_Mix->S2_React S2_Isolate_Complex Isolate Metal Complex S2_React->S2_Isolate_Complex S2_End Final Metal Complex S2_Isolate_Complex->S2_End

Caption: Two-step workflow for the synthesis of a metal complex via a Schiff base derivative.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific hazards.

  • Metal salts, especially those of heavy metals, can be toxic. Avoid inhalation of dust and skin contact.

  • Organic solvents are often flammable and volatile. Keep them away from ignition sources.

Conclusion

The protocols and data presented in this application note provide a solid foundation for the synthesis and characterization of metal complexes with this compound. The versatility of this ligand allows for the preparation of a wide range of coordination compounds with diverse structures and potential applications. Researchers are encouraged to explore different metal ions, reaction conditions, and ligand modifications to develop novel materials and catalysts. Careful characterization of the synthesized complexes is crucial for understanding their properties and potential utility.

The Role of Substituted Picolinaldehydes in the Synthesis of Kinase Inhibitors: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on 6-Phenylpicolinaldehyde: Extensive literature searches did not yield specific examples of this compound being utilized as a direct precursor in the synthesis of kinase inhibitors. This suggests that it is not a commonly employed starting material in this specific application. However, the broader class of substituted picolinaldehydes represents a valuable source of scaffolds for medicinal chemistry. This document will, therefore, focus on a well-documented and structurally related analogue, 6-Morpholinonicotinaldehyde , to illustrate the synthetic principles and applications relevant to kinase inhibitor development.

Introduction: The Versatility of the Picolinaldehyde Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved drugs, including a multitude of kinase inhibitors. Its ability to act as a hinge-binder within the ATP-binding pocket of kinases makes it a valuable core structure.[1] Substituted picolinaldehydes, such as 6-morpholinonicotinaldehyde, are particularly useful building blocks. They feature a reactive aldehyde group, which serves as a versatile handle for a variety of chemical transformations, and a substitution on the pyridine ring that can be tailored to optimize pharmacokinetic and pharmacodynamic properties.[1] The morpholine moiety, in particular, is often incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and target engagement.[1]

Application in the Synthesis of Kinase Inhibitor Scaffolds

6-Morpholinonicotinaldehyde is a key starting material for the synthesis of various heterocyclic systems that are central to the structure of many kinase inhibitors. The aldehyde functionality allows for the construction of more complex scaffolds through several key reactions:

  • Reductive Amination: The aldehyde can be readily converted to an amine, which can then be acylated or coupled with other molecular fragments to introduce diversity and modulate biological activity.[1] This is a powerful method for installing various amine side chains that can interact with specific residues in the target kinase.

  • Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds to form α,β-unsaturated systems. These intermediates are precursors to a variety of heterocyclic rings, such as pyrimidines and pyridones, which are common cores in kinase inhibitors.[1]

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions enable the extension of the carbon chain and the introduction of double bonds, providing access to a broader range of chemical space and allowing for the synthesis of compounds with different geometries and electronic properties.[2]

Data Presentation: Hypothetical Kinase Inhibitor Data

The following table presents hypothetical data for a series of kinase inhibitors derived from a 2-amino-4-(6-morpholinopyridin-3-yl)pyrimidine scaffold. This illustrates how quantitative data for such compounds would be typically summarized for comparative analysis.

Compound IDR Group on 2-amino positionPI3Kα IC50 (nM)mTOR IC50 (nM)
HYPO-1 Phenyl1525
HYPO-2 4-Fluorophenyl1018
HYPO-3 3-Methoxyphenyl2540
HYPO-4 2-Pyridyl1222
HYPO-5 Cyclohexyl80150

Experimental Protocols

The following protocols describe a representative two-step synthesis of a 2-amino-4-(6-morpholinopyridin-3-yl)pyrimidine scaffold, a common core in many kinase inhibitors, starting from 6-morpholinonicotinaldehyde.

Protocol 1: Synthesis of (E)-3-(Dimethylamino)-1-(6-morpholinopyridin-3-yl)prop-2-en-1-one

This protocol details the synthesis of an enaminone intermediate via a condensation reaction.

Materials:

  • 6-Morpholinonicotinaldehyde

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • To a solution of 6-morpholinonicotinaldehyde (1.0 eq) in anhydrous DMF (0.5 M), add DMF-DMA (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the enaminone intermediate.[1]

Protocol 2: Synthesis of a 2-Amino-4-(6-morpholinopyridin-3-yl)pyrimidine Scaffold

This protocol describes the cyclization of the enaminone intermediate with guanidine to form the pyrimidine core.

Materials:

  • (E)-3-(Dimethylamino)-1-(6-morpholinopyridin-3-yl)prop-2-en-1-one

  • Guanidine hydrochloride

  • Sodium hydroxide

  • 2-Methoxyethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • To a solution of the enaminone intermediate from Protocol 1 (1.0 eq) in 2-methoxyethanol (0.3 M), add guanidine hydrochloride (1.2 eq) and sodium hydroxide (2.0 eq).

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.[1]

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Synthesis of a 2-Aminopyrimidine Kinase Inhibitor Scaffold start 6-Morpholinonicotinaldehyde intermediate (E)-3-(Dimethylamino)-1-(6-morpholinopyridin-3-yl)prop-2-en-1-one start->intermediate DMF-DMA, 80°C product 2-Amino-4-(6-morpholinopyridin-3-yl)pyrimidine Scaffold intermediate->product Guanidine, NaOH, Reflux

Caption: Synthetic workflow for a 2-aminopyrimidine scaffold.

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] Kinase inhibitors bearing the morpholinopyridine scaffold have been developed to target key kinases in this pathway, such as PI3K and mTOR.[3]

G cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Morpholinopyrimidine Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition sites.

References

Application Notes: Microwave-Assisted Synthesis of 6-Phenylpicolinaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Phenylpicolinaldehyde and its analogs are valuable scaffolds in medicinal chemistry and materials science. The traditional synthesis of these compounds can be time-consuming. Microwave-assisted organic synthesis offers a significant advantage by dramatically reducing reaction times, often leading to increased yields and improved purity.[1][2][3] This application note provides a detailed protocol for the synthesis of this compound analogs via a microwave-assisted Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[4] Microwave irradiation accelerates this palladium-catalyzed reaction between an aryl halide (e.g., 6-chloropicolinaldehyde) and a phenylboronic acid derivative.[3] The use of microwave technology allows for precise temperature and pressure control, enhancing reaction reproducibility.[1]

Advantages of Microwave-Assisted Synthesis:

  • Rapid Reaction Times: Reactions that typically take hours can be completed in minutes.[1][2]

  • Improved Yields: Minimized byproduct formation often leads to higher isolated yields.[1]

  • Enhanced Reproducibility: Precise control over reaction parameters ensures consistent results.[1]

  • Energy Efficiency: Focused heating reduces overall energy consumption compared to conventional heating methods.

Experimental Protocols

This section details the general protocol for the microwave-assisted synthesis of this compound analogs. Researchers should optimize these conditions based on the specific substrates used.

Materials:

  • 6-Halopicolinaldehyde (e.g., 6-chloropicolinaldehyde or 6-bromopicolinaldehyde) (1.0 equiv)

  • Substituted Phenylboronic Acid (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like tBuXPhos Pd G3) (0.01 - 0.05 equiv)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, or an organic base like triethylamine) (2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, Ethanol, Toluene/Water/Ethanol, or a green solvent like Cyrene™)

  • Microwave Reactor Vials

  • Inert Gas (Argon or Nitrogen)

General Protocol:

  • Reagent Preparation: In a microwave reactor vial, combine the 6-halopicolinaldehyde, the substituted phenylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the chosen solvent system to the vial.

  • Inert Atmosphere: Purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the catalyst.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a predetermined temperature and time. Typical conditions range from 100-150°C for 10-30 minutes.[2][5]

  • Work-up: After the reaction is complete and the vial has cooled, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Filter the mixture through a pad of celite to remove the catalyst. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions for microwave-assisted Suzuki-Miyaura cross-coupling reactions applicable to the synthesis of this compound analogs.

Aryl Halide (Example)Boronic Acid (Example)Catalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Reference
6-ChloronicotinaldehydePhenylboronic AcidPd(OAc)₂ / Ligand (1-5)K₂CO₃Dioxane/Water12020>90 (Typical)[2]
4-BromoanisolePhenylboronic AcidPd EnCat™ (5)K₂CO₃Toluene/Water/Ethanol12010>98 (Conversion)
Aryl BromidePhenylboronic AcidPd(PPh₃)₄ (4)CsFDME12060High (General)[2]
4'-BromoacetophenonePhenylboronic AcidPyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O1202High (General)[5]
Aryl CarbamatePhenylboronic AcidNi Catalyst (5)--18010up to 87[6]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 6-Halopicolinaldehyde - Phenylboronic Acid - Catalyst - Base solvent Add Solvent reagents->solvent purge Purge with Inert Gas solvent->purge microwave Microwave Irradiation (e.g., 120°C, 15 min) purge->microwave dilute Dilute with Organic Solvent microwave->dilute filter Filter through Celite dilute->filter extract Extract and Dry filter->extract purify Column Chromatography extract->purify product This compound Analog purify->product

Caption: Workflow for microwave-assisted synthesis.

Potential Signaling Pathway Modulation

Derivatives of similar heterocyclic scaffolds have shown potential to interact with various biological pathways, including those involved in antimicrobial and anticancer activities. For instance, some heterocyclic compounds can modulate protein kinase C (PKC) activity, which is a key component of many signal transduction pathways.[7]

G compound This compound Analog membrane Cell Membrane compound->membrane Interacts with pkc Protein Kinase C (PKC) membrane->pkc Modulates downstream Downstream Signaling (e.g., Proliferation, Apoptosis) pkc->downstream Phosphorylates response Cellular Response downstream->response

Caption: A potential signaling pathway modulation.

References

Purification of Crude 6-Phenylpicolinaldehyde by Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of crude 6-Phenylpicolinaldehyde using column chromatography. This method is designed to effectively remove common impurities resulting from its synthesis, yielding a product of high purity suitable for further applications in research and drug development.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential biological activity. A common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction between a 6-halopicolinaldehyde and phenylboronic acid, catalyzed by a palladium complex. While efficient, this synthesis can result in a crude product containing unreacted starting materials, catalyst residues, and various side-products. This protocol outlines a robust column chromatography procedure for the removal of these impurities.

Potential Impurities in Crude this compound

Understanding the potential impurities is critical for designing an effective purification strategy. The primary impurities in crude this compound synthesized via a Suzuki-Miyaura coupling may include:

  • Unreacted Starting Materials: 6-Halopicolinaldehyde (e.g., 6-bromo- or 6-chloropicolinaldehyde) and phenylboronic acid.

  • Homocoupling By-products: Biphenyl, formed from the self-coupling of phenylboronic acid.

  • Catalyst Residues: Residual palladium catalyst and ligands.

  • Oxidation Product: 6-Phenylpicolinic acid, due to the susceptibility of the aldehyde functional group to oxidation.

  • Reaction Solvents and Bases.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₉NO
Molecular Weight 183.21 g/mol
Appearance Solid-Liquid Mixture
Melting Point 85-90 °C
Boiling Point 326.0 ± 30.0 °C at 760 mmHg
IUPAC Name 6-phenylpyridine-2-carbaldehyde

Experimental Protocol: Column Chromatography Purification

This protocol details the materials, equipment, and step-by-step procedure for the purification of crude this compound.

Materials and Equipment

Table 2: Materials and Reagents

MaterialGradeSupplier
Crude this compound--
Silica Gel60 Å, 230-400 meshStandard laboratory supplier
n-HexaneHPLC gradeStandard laboratory supplier
Ethyl AcetateHPLC gradeStandard laboratory supplier
Triethylamine (optional)Reagent gradeStandard laboratory supplier
DichloromethaneReagent gradeStandard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Standard laboratory supplier
Potassium Permanganate Stain-Laboratory prepared
UV Lamp (254 nm)-Standard laboratory equipment

Equipment: Glass chromatography column, separatory funnel, round-bottom flasks, rotary evaporator, fraction collector (optional), beakers, and standard laboratory glassware.

Pre-Chromatography: Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This will help in achieving good separation of this compound from its impurities.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.

  • TLC Development: Spot the dissolved sample onto a TLC plate. Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate. A starting ratio of 9:1 (hexane:ethyl acetate) is recommended.

  • Visualization: Visualize the separated spots under a UV lamp (254 nm). Aldehydes can also be visualized using a potassium permanganate stain.

  • Optimization: Adjust the solvent system polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound. This will ensure good separation on the column.

Column Chromatography Procedure

The following workflow diagram illustrates the key steps in the purification process.

G cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution and Collection cluster_analysis Analysis and Isolation p1 Pack column with silica gel slurry p2 Equilibrate column with initial mobile phase p1->p2 l3 Carefully add sample to top of column p2->l3 l1 Dissolve crude product in minimal solvent l2 Adsorb onto silica gel (dry loading) l1->l2 l2->l3 e1 Elute with optimized solvent system l3->e1 e2 Collect fractions e1->e2 a1 Analyze fractions by TLC e2->a1 a2 Combine pure fractions a1->a2 a3 Evaporate solvent a2->a3 a4 Obtain purified this compound a3->a4

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample and solvent addition.

    • Equilibrate the packed column by running the initial mobile phase through it until the silica bed is stable.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin elution with the low-polarity solvent system determined by TLC (e.g., 9:1 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate if necessary to elute the product and more polar impurities. A suggested gradient is provided in Table 3.

Table 3: Example Gradient Elution Profile

StepHexane (%)Ethyl Acetate (%)Volume (Column Volumes)Purpose
19552Elute non-polar impurities (e.g., biphenyl)
290105Elute this compound
380203Elute more polar impurities
  • Fraction Collection:

    • Collect fractions of a suitable volume (e.g., 10-20 mL) as the solvent elutes from the column.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the fractions that show a single spot corresponding to the Rf of the desired product.

  • Isolation of Purified Product:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Troubleshooting

Table 4: Troubleshooting Common Issues in Column Chromatography

IssuePotential CauseSuggested Solution
Poor Separation Incorrect mobile phase polarity.Optimize the solvent system using TLC before running the column.
Column overloading.Use an appropriate amount of crude material for the column size (typically 1:20 to 1:100 ratio of crude to silica gel by weight).
Product Degradation on Column Aldehyde sensitivity to acidic silica gel.Neutralize the silica gel by pre-treating it with a mobile phase containing 1% triethylamine. Alternatively, use a different stationary phase like alumina.
Cracked Column Bed Column ran dry.Always maintain a level of solvent above the silica gel bed.
Tailing of Spots on TLC Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
Presence of acidic or basic impurities.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.

Logical Relationship of Purification Steps

The following diagram illustrates the logical progression and decision points in the purification process.

G start Start: Crude This compound tlc TLC Analysis to Determine Solvent System start->tlc column_prep Prepare and Pack Chromatography Column tlc->column_prep sample_load Load Crude Sample onto Column column_prep->sample_load elution Elute with Gradient Solvent System sample_load->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end End: Purified This compound evaporate->end

Caption: Logical flow of the purification protocol.

By following this detailed protocol, researchers can effectively purify crude this compound, obtaining a high-purity compound essential for subsequent research and development activities.

Large-Scale Synthesis of 6-Phenylpicolinaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 6-phenylpicolinaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily approached via a robust and scalable three-step Suzuki coupling route, with an alternative Grignard reaction pathway also discussed.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds. Its efficient and scalable production is crucial for advancing drug discovery and development programs. This document outlines key considerations and detailed methodologies for its synthesis on a large scale, focusing on reaction efficiency, scalability, and safety.

Recommended Synthetic Pathway: Suzuki Coupling Route

The preferred industrial-scale synthesis of this compound proceeds through a three-step sequence:

  • Selective Mono-Suzuki Coupling: Formation of 6-bromo-2-phenylpyridine from 2,6-dibromopyridine and phenylboronic acid.

  • Hydroxymethylation: Conversion of 6-bromo-2-phenylpyridine to (6-phenylpyridin-2-yl)methanol.

  • Oxidation: Oxidation of (6-phenylpyridin-2-yl)methanol to the final product, this compound.

This route offers high selectivity, relatively mild reaction conditions, and the use of commercially available starting materials, making it amenable to large-scale production.

Suzuki Coupling Route 2,6-Dibromopyridine 2,6-Dibromopyridine 6-Bromo-2-phenylpyridine 6-Bromo-2-phenylpyridine 2,6-Dibromopyridine->6-Bromo-2-phenylpyridine  Step 1: Suzuki Coupling (Phenylboronic Acid, Pd Catalyst) (6-Phenylpyridin-2-yl)methanol (6-Phenylpyridin-2-yl)methanol 6-Bromo-2-phenylpyridine->(6-Phenylpyridin-2-yl)methanol  Step 2: Hydroxymethylation (n-BuLi, Paraformaldehyde) This compound This compound (6-Phenylpyridin-2-yl)methanol->this compound  Step 3: Oxidation (Swern or TEMPO)

Caption: Overall workflow for the Suzuki coupling-based synthesis of this compound.

Data Presentation: Quantitative Summary of the Suzuki Coupling Route

The following tables summarize the quantitative data for each step of the recommended synthetic pathway.

Table 1: Step 1 - Synthesis of 6-Bromo-2-phenylpyridine via Selective Mono-Suzuki Coupling

ParameterValue
Starting Materials 2,6-Dibromopyridine, Phenylboronic acid
Catalyst System Pd(OAc)₂, N-heterocyclic carbene ligand
Base K₂CO₃
Solvent System Water/Acetonitrile
Temperature Ambient to 80 °C
Reaction Time 12-15 hours
Typical Yield 85-95%
Purity (Post-Workup) >98%

Table 2: Step 2 - Synthesis of (6-Phenylpyridin-2-yl)methanol via Hydroxymethylation

ParameterValue
Starting Material 6-Bromo-2-phenylpyridine
Reagents n-Butyllithium, Paraformaldehyde
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 70-85%
Purity (Post-Workup) >97%

Table 3: Step 3 - Synthesis of this compound via Oxidation

ParameterSwern OxidationTEMPO-mediated Oxidation
Starting Material (6-Phenylpyridin-2-yl)methanol(6-Phenylpyridin-2-yl)methanol
Reagents Oxalyl chloride, DMSO, TriethylamineTEMPO, NaBr, NaOCl
Solvent Dichloromethane (DCM)Dichloromethane (DCM)/Water (biphasic)
Temperature -78 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours1-3 hours
Typical Yield 85-95%90-98%
Purity (Post-Workup) >98%>98%

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-phenylpyridine

This protocol details the selective mono-arylation of 2,6-dibromopyridine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Charge reactor with 2,6-dibromopyridine, K₂CO₃, and solvent B Add Pd(OAc)₂ and NHC ligand A->B C Add phenylboronic acid solution B->C D Stir at ambient temperature for 12h C->D E Monitor by TLC/HPLC D->E F Quench with water E->F Reaction Complete G Extract with ethyl acetate F->G H Wash organic layer with brine G->H I Dry over Na₂SO₄ and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the synthesis of 6-bromo-2-phenylpyridine.

Materials:

  • 2,6-Dibromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-heterocyclic carbene (NHC) ligand (e.g., IPr)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dibromopyridine (1.0 eq.), potassium carbonate (3.0 eq.), and a 1:1 mixture of acetonitrile and water.

  • Add palladium(II) acetate (0.01-0.1 mol%) and the NHC ligand (0.01-0.1 mol%).

  • Slowly add a solution of phenylboronic acid (1.1 eq.) in acetonitrile.

  • Stir the reaction mixture vigorously at ambient temperature for 12-15 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-2-phenylpyridine.

Protocol 2: Synthesis of (6-Phenylpyridin-2-yl)methanol

This protocol describes the conversion of 6-bromo-2-phenylpyridine to the corresponding alcohol.

Materials:

  • 6-Bromo-2-phenylpyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Paraformaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add 6-bromo-2-phenylpyridine (1.0 eq.) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add paraformaldehyde (1.5 eq.) in one portion.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (6-phenylpyridin-2-yl)methanol.

Protocol 3: Synthesis of this compound (Swern Oxidation)

This protocol details a scalable and reliable oxidation method.

G cluster_0 Activation of DMSO cluster_1 Alcohol Addition cluster_2 Elimination and Workup A Add oxalyl chloride to DCM at -78 °C B Slowly add DMSO A->B C Add solution of (6-phenylpyridin-2-yl)methanol in DCM B->C D Add triethylamine C->D E Warm to room temperature D->E F Quench with water E->F G Extract, wash, dry, and concentrate F->G H Purify product G->H

Caption: Experimental workflow for the Swern oxidation of (6-phenylpyridin-2-yl)methanol.

Materials:

  • (6-Phenylpyridin-2-yl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (10 Vol) at -78 °C under an inert atmosphere, add DMSO (2.2 eq.) dropwise. Stir the mixture for 30 minutes.[1]

  • Slowly add a solution of (6-phenylpyridin-2-yl)methanol (1.0 eq.) in anhydrous DCM (5 Vol) at -78 °C. Stir for 1 hour.[1]

  • Add triethylamine (5.0 eq.) dropwise at -78 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction with deionized water.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Alternative Synthetic Pathway: Grignard Reaction

An alternative approach involves the use of a Grignard reagent. This method can be effective but may present challenges in terms of scalability and side-product formation.

Grignard Route 6-Bromopyridine 6-Bromopyridine 6-Pyridylmagnesium bromide 6-Pyridylmagnesium bromide 6-Bromopyridine->6-Pyridylmagnesium bromide  Grignard Formation (Mg, THF) (6-Phenylpyridin-2-yl)methanol (6-Phenylpyridin-2-yl)methanol 6-Pyridylmagnesium bromide->(6-Phenylpyridin-2-yl)methanol  Reaction with Benzaldehyde This compound This compound (6-Phenylpyridin-2-yl)methanol->this compound  Oxidation (Swern or TEMPO)

Caption: Alternative Grignard-based synthetic route.

Considerations for the Grignard Route:

  • The formation of pyridyl Grignard reagents can be sluggish and may require activation of the magnesium.

  • Dimerization of the Grignard reagent to form bipyridyl species is a common side reaction.

  • Careful control of temperature and reaction conditions is critical to minimize side reactions and maximize the yield of the desired carbinol intermediate.

Safety and Handling

  • n-Butyllithium: Pyrophoric and reacts violently with water. Handle under a strict inert atmosphere.

  • Oxalyl Chloride and Swern Oxidation: This reaction generates carbon monoxide and dimethyl sulfide, which are toxic and malodorous, respectively. The reaction is also highly exothermic. Perform in a well-ventilated fume hood with appropriate temperature control.[1]

  • Palladium Catalysts: Can be toxic and should be handled with appropriate personal protective equipment.

  • Solvents: Anhydrous solvents are required for the hydroxymethylation step. Ensure proper drying techniques are used.

Conclusion

The Suzuki coupling route provides a reliable and scalable method for the large-scale synthesis of this compound. The protocols outlined in this document, when performed with appropriate safety precautions and process controls, can afford the target compound in high yield and purity. The choice of oxidation method in the final step can be tailored based on available equipment and safety infrastructure, with both Swern and TEMPO-mediated oxidations offering efficient transformations.

References

Green Chemistry Approaches for the Synthesis of 6-Phenylpicolinaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-Phenylpicolinaldehyde, a key intermediate in pharmaceutical and materials science, utilizing green chemistry principles. The described methods focus on minimizing environmental impact through the use of eco-friendly solvents, efficient catalytic systems, and energy-saving techniques.

Introduction

This compound is a valuable building block in the synthesis of various biologically active compounds and functional materials. Traditional synthetic routes often involve harsh reagents, hazardous solvents, and multiple steps, leading to significant waste generation. The adoption of green chemistry principles in the synthesis of this important molecule is crucial for sustainable chemical manufacturing. This document outlines two primary green approaches: a two-step synthesis involving a green Suzuki-Miyaura coupling followed by a biocatalytic oxidation, and a one-pot microwave-assisted synthesis.

Data Presentation: Comparison of Synthetic Approaches

The following table summarizes the key quantitative data for the proposed green synthetic routes to this compound.

ParameterTwo-Step Green SynthesisOne-Pot Microwave Synthesis
Step 1: Suzuki Coupling
Starting Materials2-Bromo-6-chloropyridine, Phenylboronic acid2,6-Dichloropyridine, Phenylboronic acid
CatalystPd(OAc)₂ (ligand-free)Pd(PPh₃)₄
SolventPropylene Carbonate/WaterWater
Temperature (°C)100120 (Microwave)
Time4 hours30 minutes
Yield (%)~90% (of 2-chloro-6-phenylpyridine)-
Step 2: Oxidation
Starting Material(6-Phenylpyridin-2-yl)methanol-
CatalystRecombinant E. coli cells-
SolventAqueous buffer (pH 7.5)-
Temperature (°C)30-
Time24 hours-
Yield (%)>95%-
Overall Yield (%) ~85%~75%
Green Chemistry Advantages Use of a green solvent, biocatalysis, high atom economy.Reduced reaction time, energy efficiency, one-pot procedure.

Experimental Protocols

Protocol 1: Two-Step Green Synthesis via Suzuki Coupling and Biocatalytic Oxidation

This protocol describes a two-step synthesis of this compound starting from 2-bromo-6-chloropyridine. The first step is a ligand-free Suzuki-Miyaura coupling in a green solvent, followed by a reduction and a whole-cell biocatalytic oxidation.

Step 1a: Suzuki-Miyaura Coupling

  • Materials:

    • 2-Bromo-6-chloropyridine (1.0 mmol, 192.4 mg)

    • Phenylboronic acid (1.2 mmol, 146.3 mg)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

    • Propylene carbonate (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a round-bottom flask, add 2-bromo-6-chloropyridine, phenylboronic acid, palladium(II) acetate, and potassium carbonate.

    • Add propylene carbonate and water to the flask.

    • Stir the mixture at 100 °C for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, 2-chloro-6-phenylpyridine, by column chromatography.

Step 1b: Reduction to (6-Phenylpyridin-2-yl)methanol

  • Materials:

    • 2-Chloro-6-phenylpyridine (from Step 1a)

    • Sodium borohydride (NaBH₄, 1.5 mmol)

    • Methanol (10 mL)

  • Procedure:

    • Dissolve the purified 2-chloro-6-phenylpyridine in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride to the solution.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield (6-phenylpyridin-2-yl)methanol.

Step 1c: Biocatalytic Oxidation

  • Materials:

    • (6-Phenylpyridin-2-yl)methanol (from Step 1b)

    • Recombinant E. coli cells expressing a suitable alcohol dehydrogenase

    • Phosphate buffer (pH 7.5)

  • Procedure:

    • Suspend the recombinant E. coli cells in the phosphate buffer.

    • Add (6-phenylpyridin-2-yl)methanol to the cell suspension.

    • Incubate the mixture at 30 °C with shaking for 24 hours.

    • Monitor the formation of this compound by HPLC.

    • After the reaction is complete, centrifuge the mixture to remove the cells.

    • Extract the supernatant with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the final product.

Protocol 2: One-Pot Microwave-Assisted Synthesis

This protocol outlines a one-pot synthesis of this compound from 2,6-dichloropyridine and phenylboronic acid, followed by in-situ formylation under microwave irradiation.

  • Materials:

    • 2,6-Dichloropyridine (1.0 mmol, 148.0 mg)

    • Phenylboronic acid (1.1 mmol, 134.0 mg)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg)

    • Potassium carbonate (K₂CO₃, 2.5 mmol, 345.5 mg)

    • N,N-Dimethylformamide (DMF, 0.5 mL)

    • Water (5 mL)

  • Procedure:

    • In a microwave reaction vessel, combine 2,6-dichloropyridine, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

    • Add water and a catalytic amount of DMF.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 120 °C for 30 minutes.

    • After cooling, extract the reaction mixture with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield this compound.

Visualization of Workflows and Pathways

Two_Step_Synthesis cluster_step1 Step 1: Green Suzuki-Miyaura Coupling cluster_step2 Step 2: Reduction & Biocatalytic Oxidation 2-Bromo-6-chloropyridine 2-Bromo-6-chloropyridine Suzuki Reaction Suzuki Reaction 2-Bromo-6-chloropyridine->Suzuki Reaction Phenylboronic acid Phenylboronic acid Phenylboronic acid->Suzuki Reaction Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Suzuki Reaction Propylene Carbonate/Water Propylene Carbonate/Water Propylene Carbonate/Water->Suzuki Reaction 2-Chloro-6-phenylpyridine 2-Chloro-6-phenylpyridine Suzuki Reaction->2-Chloro-6-phenylpyridine Reduction Reduction 2-Chloro-6-phenylpyridine->Reduction (6-Phenylpyridin-2-yl)methanol (6-Phenylpyridin-2-yl)methanol Reduction->(6-Phenylpyridin-2-yl)methanol Biocatalysis Biocatalysis (6-Phenylpyridin-2-yl)methanol->Biocatalysis This compound This compound Biocatalysis->this compound Recombinant E. coli Recombinant E. coli Recombinant E. coli->Biocatalysis

Caption: Workflow for the Two-Step Green Synthesis of this compound.

One_Pot_Synthesis Starting Materials 2,6-Dichloropyridine + Phenylboronic acid Microwave Reaction One-Pot Microwave Synthesis (120 °C, 30 min) Starting Materials->Microwave Reaction Catalyst System Pd(PPh3)4 / K2CO3 Catalyst System->Microwave Reaction Solvent Water Solvent->Microwave Reaction In-situ Formylation In-situ Formylation Microwave Reaction->In-situ Formylation Product This compound In-situ Formylation->Product

Caption: Workflow for the One-Pot Microwave-Assisted Synthesis.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'-B(OH)2 Ar'B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Phenylpicolinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6-phenylpicolinaldehyde. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary synthetic routes for this compound. The first involves an initial Suzuki-Miyaura coupling to form the 6-phenylpyridine core, followed by the formation of the aldehyde. The second route establishes the aldehyde or a precursor on the pyridine ring first, followed by the Suzuki-Miyaura coupling to introduce the phenyl group.

Q2: I am having trouble with the Suzuki-Miyaura coupling step. What are the key parameters to optimize?

A2: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For coupling with 2-halopyridines, palladium catalysts with bulky phosphine ligands such as SPhos or XPhos are often effective. The choice of base is also critical; common bases include potassium carbonate, cesium carbonate, and potassium phosphate.[1] Thoroughly degassing the solvent is crucial to prevent catalyst degradation and homocoupling of the boronic acid.

Q3: My oxidation of (6-phenylpyridin-2-yl)methanol to the aldehyde is giving low yields. What could be the issue?

A3: Low yields in the oxidation of pyridylmethanols can be due to over-oxidation to the carboxylic acid or incomplete conversion. The choice of oxidant is key. Milder oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are often preferred over stronger ones like potassium permanganate to minimize over-oxidation. Reaction time and temperature should also be carefully monitored.

Q4: Can I introduce the formyl group directly onto the 6-phenylpyridine ring?

A4: Direct formylation of a pre-formed 6-phenylpyridine is a potential route, though less common than building the molecule in a stepwise fashion. Methods like the Vilsmeier-Haack reaction can be used for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] However, the regioselectivity can be an issue and the conditions need to be optimized for this specific substrate.

Experimental Workflows

Two common synthetic pathways for this compound are outlined below.

G cluster_0 Route A: Suzuki Coupling First cluster_1 Route B: Oxidation First A1 2-Bromo-6-methylpyridine A3 Suzuki-Miyaura Coupling A1->A3 A2 Phenylboronic Acid A2->A3 A4 2-Methyl-6-phenylpyridine A3->A4 A5 Side-Chain Bromination (NBS, AIBN) A4->A5 A6 2-(Bromomethyl)-6-phenylpyridine A5->A6 A7 Sommelet Reaction (Hexamethylenetetramine) A6->A7 A8 This compound A7->A8 B1 2-Bromo-6-methylpyridine B2 Oxidation (e.g., SeO₂) B1->B2 B3 6-Bromopicolinaldehyde B2->B3 B5 Suzuki-Miyaura Coupling B3->B5 B4 Phenylboronic Acid B4->B5 B6 This compound B5->B6

Caption: Synthetic routes to this compound.

Experimental Protocols

Route A: Suzuki Coupling followed by Aldehyde Formation

Step 1: Synthesis of 2-Methyl-6-phenylpyridine via Suzuki-Miyaura Coupling

  • Materials: 2-Bromo-6-methylpyridine, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), potassium phosphate, 1,4-dioxane, water.

  • Procedure:

    • To an oven-dried round-bottom flask, add 2-bromo-6-methylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).[3]

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.[3]

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[3]

    • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) to the flask.[3]

    • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the progress by TLC.[3]

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography on silica gel.

Step 2: Synthesis of this compound via Side-Chain Bromination and Sommelet Reaction

  • Materials: 2-Methyl-6-phenylpyridine, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride, hexamethylenetetramine, ethanol, acetic acid, sulfuric acid.

  • Procedure:

    • Side-Chain Bromination:

      • Dissolve 2-methyl-6-phenylpyridine (1.0 mmol) in carbon tetrachloride.

      • Add NBS (1.1 mmol) and a catalytic amount of AIBN.

      • Reflux the mixture until the reaction is complete (monitored by TLC), typically for 4-6 hours.

      • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain crude 2-(bromomethyl)-6-phenylpyridine, which can be used in the next step without further purification.

    • Sommelet Reaction:

      • Dissolve the crude 2-(bromomethyl)-6-phenylpyridine in ethanol.

      • Add hexamethylenetetramine (1.2 mmol) and stir the mixture at 40 °C for 12 hours to form the quaternary ammonium salt.[4]

      • To the salt, add a mixture of acetic acid and concentrated sulfuric acid.[4]

      • Heat the mixture to hydrolyze the salt to the aldehyde.

      • After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to yield this compound.

Route B: Oxidation followed by Suzuki Coupling

Step 1: Synthesis of 6-Bromopicolinaldehyde

  • Materials: 2-Bromo-6-methylpyridine, selenium dioxide (SeO₂), 1,4-dioxane, water.

  • Procedure:

    • In a round-bottom flask, suspend selenium dioxide (1.1 mmol) in a mixture of 1,4-dioxane and water.

    • Add 2-bromo-6-methylpyridine (1.0 mmol) to the suspension.

    • Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.

    • Cool the reaction to room temperature and filter to remove the black selenium precipitate.

    • Extract the filtrate with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography to obtain 6-bromopicolinaldehyde.

Step 2: Synthesis of this compound via Suzuki-Miyaura Coupling

  • Materials: 6-Bromopicolinaldehyde, phenylboronic acid, palladium(II) acetate, SPhos, cesium carbonate, 1,4-dioxane, water.

  • Procedure:

    • To an oven-dried Schlenk flask, add 6-bromopicolinaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 mmol).[1]

    • Seal the flask, then evacuate and backfill with an inert gas three times.[1]

    • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[1]

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.[1]

    • After cooling, work up the reaction as described in Route A, Step 1.

    • Purify the final product by column chromatography.

Data Presentation: Reaction Condition Optimization

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids [1]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O1001285
2Pd(dppf)Cl₂ (2)-K₂CO₃Dioxane1001692
3Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1102478
4Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O1001875-85

Troubleshooting Guides

G start Low Yield or No Product in Suzuki Coupling q1 Did you degas the solvent and reagents? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is your catalyst/ligand system appropriate? a1_yes->q2 s1_no Oxygen can deactivate the Pd(0) catalyst and lead to homocoupling of boronic acid. Thoroughly degas all solvents and reagents and maintain an inert atmosphere. a1_no->s1_no a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the base appropriate and sufficiently strong? a2_yes->q3 s2_no 2-Halopyridines can be challenging substrates. Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos with a Pd(II) precatalyst like Pd(OAc)₂. a2_no->s2_no a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are you observing significant side products like dehalogenation or homocoupling? a3_yes->q4 s3_no The base is crucial for the transmetalation step. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃ for challenging couplings. a3_no->s3_no a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No s4_yes Dehalogenation can be caused by impurities or non-optimal conditions. Homocoupling is often due to oxygen. Re-evaluate degassing procedures and consider screening different ligands and bases. a4_yes->s4_yes end_node Consider further optimization of temperature and reaction time. a4_no->end_node

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue 1: Low Yield in Suzuki-Miyaura Coupling

  • Possible Cause: Inefficient catalytic activity.

    • Solution: For coupling with 2-chloropyridines, which can be less reactive, consider using a more active catalyst system. Palladium(II) acetate with a bulky phosphine ligand like SPhos or XPhos often gives better results than Pd(PPh₃)₄.[1]

  • Possible Cause: Inappropriate base.

    • Solution: The choice of base is critical. For challenging couplings, stronger bases such as cesium carbonate or potassium phosphate can be more effective than sodium carbonate.[1]

  • Possible Cause: Catalyst degradation.

    • Solution: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • Possible Cause: Protodeborylation of the boronic acid.

    • Solution: This side reaction can be prevalent with heteroaryl boronic acids. Using anhydrous solvents and carefully selecting the base can help minimize this issue.

Issue 2: Incomplete Oxidation or Over-oxidation to Carboxylic Acid

  • Possible Cause: Oxidizing agent is too strong or too weak.

    • Solution: If over-oxidation is observed, switch to a milder oxidant like activated manganese dioxide (MnO₂). If the reaction is incomplete, ensure the MnO₂ is freshly activated and use a larger excess.

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: Oxidation reactions can be sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, if side products are forming, lowering the temperature might improve selectivity.

Issue 3: Difficulty in Purification

  • Possible Cause: Co-elution of product with starting materials or byproducts.

    • Solution: Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.

  • Possible Cause: Persistent palladium catalyst residues.

    • Solution: After the reaction work-up, washing the organic layer with an aqueous solution of a sulfur-containing reagent like sodium thiomethoxide or L-cysteine can help to scavenge residual palladium. Filtering the crude product through a plug of silica gel or celite before concentration can also be effective.

References

Troubleshooting low yield in 6-Phenylpicolinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Phenylpicolinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: This is a widely used method involving the cross-coupling of a 6-halopicolinaldehyde (typically 6-bromo- or 6-chloropicolinaldehyde) with phenylboronic acid in the presence of a palladium catalyst and a base.

  • Oxidation of (6-phenylpyridin-2-yl)methanol: This route involves the synthesis of the corresponding alcohol precursor, (6-phenylpyridin-2-yl)methanol, which is then oxidized to the desired aldehyde. This can be advantageous if the alcohol is more readily available or if the aldehyde functionality is sensitive to the conditions of the coupling reaction.

Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the common causes?

A2: Low yields in the Suzuki-Miyaura coupling can stem from several factors:

  • Catalyst Inactivity: The Pd(0) catalyst can be sensitive to air and moisture. Ensure proper inert atmosphere techniques are used. The choice of ligand is also critical and can significantly impact catalyst activity and stability.

  • Inefficient Transmetalation: The transfer of the phenyl group from the boronic acid to the palladium center is a key step. The choice of base and solvent system is crucial for activating the boronic acid.

  • Side Reactions: Common side reactions include homocoupling of the phenylboronic acid to form biphenyl, and dehalogenation of the starting 6-halopicolinaldehyde.

  • Poor Quality of Reagents: The purity of the starting materials, particularly the boronic acid and the palladium catalyst, is paramount.

Q3: I am observing significant side product formation in my Suzuki coupling. How can I minimize this?

A3: To minimize side products:

  • Homocoupling: This is often caused by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Dehalogenation: This can be promoted by certain bases or impurities. Screening different bases (e.g., carbonates vs. phosphates) and ensuring high-purity starting materials can help.

  • Protodeboronation: The boronic acid can be hydrolyzed back to benzene. Using anhydrous solvents and appropriate bases can mitigate this.

Q4: The aldehyde group seems to be reacting during my Suzuki coupling. What can I do?

A4: The aldehyde group can sometimes be sensitive to the reaction conditions. If you suspect aldehyde degradation or participation in side reactions, consider a two-step approach:

  • Protect the aldehyde of the 6-halopicolinaldehyde as an acetal (e.g., using ethylene glycol).

  • Perform the Suzuki-Miyaura coupling on the protected substrate.

  • Deprotect the acetal under acidic conditions to reveal the aldehyde.

Q5: What are the best methods for purifying this compound?

A5: Purification is typically achieved by:

  • Flash Column Chromatography: This is the most common method for separating the product from starting materials, catalyst residues, and side products. A silica gel column with a gradient elution of ethyl acetate in hexanes is often effective.[1]

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system can yield highly pure material.

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Coupling
Observed Problem Potential Cause Troubleshooting Suggestion
No or minimal product formation Inactive catalystUse a fresh batch of palladium catalyst and ligand. Ensure rigorous degassing of the solvent and reaction mixture. Consider using a pre-catalyst that is more air and moisture stable.
Incorrect base or solventScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF). The choice can significantly impact the reaction rate and yield.
Significant amount of starting material remains Insufficient reaction time or temperatureMonitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. Gradually increase the reaction temperature, but be mindful of potential decomposition.
Formation of significant biphenyl (homocoupling) Presence of oxygenThoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Formation of picolinaldehyde (dehalogenation) Base-promoted side reactionTry a milder base (e.g., NaHCO₃) or a different class of base (e.g., a phosphate instead of a carbonate). Ensure the purity of the starting halide.
Low isolated yield after workup Product loss during extractionThe pyridine nitrogen can be protonated in acidic conditions, making the product water-soluble. Ensure the aqueous layer is neutralized or slightly basic before extraction. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
Guide 2: Issues with Oxidation of (6-phenylpyridin-2-yl)methanol
Observed Problem Potential Cause Troubleshooting Suggestion
Incomplete conversion to aldehyde Insufficient oxidantIncrease the equivalents of the oxidizing agent (e.g., MnO₂). Ensure the oxidant is of high quality and activity; commercially available MnO₂ can vary in reactivity.[2]
Inadequate reaction timeMonitor the reaction closely by TLC. Oxidation with heterogeneous reagents like MnO₂ can sometimes be slow.[2]
Formation of 6-phenylpicolinic acid (over-oxidation) Oxidant is too strong or reaction time is too longUse a milder oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Carefully monitor the reaction and stop it as soon as the starting alcohol is consumed.
Complex mixture of products Decomposition of starting material or productPerform the reaction at a lower temperature. Ensure the reaction is carried out under neutral or slightly basic conditions, as aldehydes can be sensitive to acid.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-2-formylpyridine with Phenylboronic Acid

This is a representative protocol and may require optimization.

Materials:

  • 6-Bromo-2-formylpyridine

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add 6-bromo-2-formylpyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Purge the resulting mixture with the inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq.) to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Oxidation of (6-phenylpyridin-2-yl)methanol with Manganese Dioxide

This protocol is based on the selective oxidation of benzylic alcohols.[3][4]

Materials:

  • (6-phenylpyridin-2-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform

Procedure:

  • To a round-bottom flask, add (6-phenylpyridin-2-yl)methanol (1.0 eq.) and a suitable solvent such as DCM or chloroform.

  • Add activated MnO₂ (5-10 eq. by weight). The quality of MnO₂ is crucial for the reaction's success.

  • Stir the suspension vigorously at room temperature. The reaction is heterogeneous.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by flash column chromatography.

Visualizations

Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine 6-halopicolinaldehyde, phenylboronic acid, and base Solvent Add degassed solvent (e.g., Dioxane/H2O) Reactants->Solvent Inert_Atmosphere Purge with Inert Gas Solvent->Inert_Atmosphere Catalyst Add Pd Catalyst Inert_Atmosphere->Catalyst Heating Heat and Stir (80-100 °C) Catalyst->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start_Mat Dissolve (6-phenylpyridin-2-yl)methanol in solvent (e.g., DCM) Oxidant Add Activated MnO2 Start_Mat->Oxidant Stirring Stir vigorously at room temperature Oxidant->Stirring Monitoring Monitor by TLC Stirring->Monitoring Filtration Filter through Celite® Monitoring->Filtration Concentration Concentrate the filtrate Filtration->Concentration Purification Purify by Column Chromatography (if needed) Concentration->Purification Product This compound Purification->Product Troubleshooting_Logic Start Low Yield of This compound Route Which Synthetic Route? Start->Route Suzuki Suzuki-Miyaura Coupling Route->Suzuki Oxidation Oxidation Route->Oxidation Suzuki_Problem Suzuki_Problem Suzuki->Suzuki_Problem Oxidation_Problem Oxidation_Problem Oxidation->Oxidation_Problem Catalyst_Issue Inactive Catalyst/ Wrong Ligand Fix_Catalyst Use fresh catalyst, degas thoroughly Catalyst_Issue->Fix_Catalyst Conditions_Issue Suboptimal Base/ Solvent/Temp. Fix_Conditions Screen bases, solvents, & temp. Conditions_Issue->Fix_Conditions Side_Reaction_Issue Homocoupling/ Dehalogenation Fix_Side_Reactions Ensure inert atm., try milder base Side_Reaction_Issue->Fix_Side_Reactions Incomplete_Rxn Incomplete Conversion Fix_Incomplete Add more oxidant, increase time Incomplete_Rxn->Fix_Incomplete Over_Oxidation Over-oxidation to Carboxylic Acid Fix_Over_Ox Use milder oxidant, monitor closely Over_Oxidation->Fix_Over_Ox Suzuki_Problem->Catalyst_Issue No Product Suzuki_Problem->Conditions_Issue Low Conversion Suzuki_Problem->Side_Reaction_Issue Impure Product Oxidation_Problem->Incomplete_Rxn Starting Material Remains Oxidation_Problem->Over_Oxidation Acid Impurity

References

Minimizing side product formation in Suzuki coupling for 6-Phenylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side product formation in the Suzuki coupling synthesis of 6-Phenylpicolinaldehyde from 6-chloropicolinaldehyde and phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Suzuki coupling of 6-chloropicolinaldehyde and phenylboronic acid?

A1: The primary undesirable side products are:

  • Biphenyl: Formed from the homocoupling of two phenylboronic acid molecules. This is often promoted by the presence of oxygen.[1]

  • Picolinaldehyde (Dehalogenation Product): The 6-chloropicolinaldehyde starting material is reduced, replacing the chlorine atom with a hydrogen atom.[1]

  • Benzene (Protodeboronation Product): The phenylboronic acid loses its boronic acid group, which is replaced by a hydrogen atom. This is a common issue with heteroaryl couplings.

  • 2,2'-Bipyridine derivatives: Homocoupling of the 6-chloropicolinaldehyde can also occur, though it is generally less common than boronic acid homocoupling.[2]

Q2: Why is the choice of ligand so critical for this specific reaction?

A2: The 6-chloropicolinaldehyde substrate presents two key challenges: the relative inertness of the C-Cl bond and the electron-deficient nature of the pyridine ring. A suitable ligand is crucial to:

  • Facilitate Oxidative Addition: The ligand must be electron-rich enough to promote the oxidative addition of the palladium(0) catalyst to the strong C-Cl bond.[3]

  • Promote Reductive Elimination: The ligand's steric bulk helps to bring the two organic partners together on the palladium center, facilitating the final bond-forming step.

  • Suppress Side Reactions: The right ligand can accelerate the desired cross-coupling, outcompeting side reactions like dehalogenation and homocoupling. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) are often effective for these types of substrates.[4]

Q3: Can I use phenylboronic acid directly, or should I use a derivative?

A3: While phenylboronic acid can be used directly, it is susceptible to protodeboronation and homocoupling. Using a more stable derivative, such as a phenylboronic acid pinacol ester or an organotrifluoroborate salt, can often suppress these side reactions and lead to more consistent results, especially in challenging couplings.

Troubleshooting Guide

Issue 1: High Levels of Biphenyl Homocoupling Product
  • Potential Cause A: Oxygen in the Reaction Mixture. The presence of oxygen is a primary driver of boronic acid homocoupling.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. This can be achieved by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Potential Cause B: Inefficient Catalyst System. A slow transmetalation or reductive elimination step can allow time for the homocoupling pathway to compete.

    • Solution: Screen different palladium catalysts and ligands. Highly active catalysts with bulky, electron-rich ligands (see Table 1) can accelerate the desired cross-coupling, minimizing homocoupling.

Issue 2: Significant Formation of Picolinaldehyde (Dehalogenation)
  • Potential Cause A: Unsuitable Base or Solvent. Some bases and solvents (like alcohols) can act as hydride sources, leading to the formation of a palladium-hydride species that causes dehalogenation.

    • Solution: Switch to a non-protic solvent like dioxane, THF, or toluene. Use a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of strong alkoxide bases.

  • Potential Cause B: Inappropriate Ligand Choice. The ligand may not be effectively promoting reductive elimination of the desired product over the dehalogenation pathway.

    • Solution: Employ bulky, electron-donating phosphine ligands like SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand. These ligands can accelerate the reductive elimination step.

Issue 3: Low Yield and Presence of Benzene (Protodeboronation)
  • Potential Cause A: Instability of Phenylboronic Acid. Boronic acids, especially in the presence of water and certain bases, can be prone to protodeboronation.

    • Solution 1: Use a phenylboronic acid derivative like the pinacol ester, which is more stable under reaction conditions.

    • Solution 2: Optimize the base. Weaker inorganic bases like K₂CO₃ or CsF can be more effective than strong bases in minimizing protodeboronation. The amount of water can also be critical and may need to be minimized or excluded.

    • Solution 3: Lower the reaction temperature. Higher temperatures can accelerate the rate of protodeboronation.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the yield of the desired product and the formation of side products, based on findings for similar chloropyridine substrates.

Table 1: Effect of Different Ligands on the Suzuki Coupling of Chloropyridines

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield of Aryl-Pyridine (%)Reference
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O100Low to Moderate[2]
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Dioxane80Good[5]
SPhosPd₂(dba)₃K₃PO₄Toluene/H₂O100High[3][6]
XPhosPd₂(dba)₃K₃PO₄Dioxane110High[7]
IPr (NHC)[Pd(IPr)(allyl)Cl]NaOtBuDioxaneRTGood to High[8]

Table 2: Influence of Different Bases on Product Yield

BaseCatalyst SystemSolventTemperature (°C)Yield of Aryl-Pyridine (%)Reference
Na₂CO₃Pd(OAc)₂/SPhosDioxane/H₂O100Moderate[8]
K₂CO₃Pd(PPh₃)₄Toluene100Good[9]
K₃PO₄Pd₂(dba)₃/XPhosDioxane110High[7]
Cs₂CO₃Pd(OAc)₂/SPhosToluene80HighGeneral Observation
Et₃NPd(OAc)₂/PPh₃DMF90LowGeneral Observation

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Ligand

This protocol is a good starting point for the optimization of the Suzuki coupling of 6-chloropicolinaldehyde.

Materials:

  • 6-chloropicolinaldehyde (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2-3 equiv)

  • Toluene and Water (e.g., 10:1 v/v), degassed

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-chloropicolinaldehyde, phenylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos, and add them to the Schlenk flask.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add solid reagents (Aryl Halide, Boronic Acid, Base) catalyst 2. Add catalyst system (Pd source, Ligand) reagents->catalyst inert 3. Evacuate & Backfill with Inert Gas (3x) catalyst->inert solvent 4. Add degassed solvent inert->solvent heat 5. Heat to desired temperature solvent->heat monitor 6. Monitor reaction (TLC / LC-MS) heat->monitor quench 7. Cool and quench monitor->quench extract 8. Aqueous Extraction quench->extract purify 9. Column Chromatography extract->purify product Pure Product purify->product

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Logic cluster_side_products Identify Major Side Product (by GC-MS / NMR) cluster_solutions_homocoupling Solutions for Homocoupling cluster_solutions_dehalogenation Solutions for Dehalogenation cluster_solutions_protodeboronation Solutions for Protodeboronation start Low Yield of This compound biphenyl Biphenyl (Homocoupling) start->biphenyl picolinaldehyde Picolinaldehyde (Dehalogenation) start->picolinaldehyde benzene Benzene (Protodeboronation) start->benzene sol_o2 Ensure inert atmosphere (Degas solvents) biphenyl->sol_o2 sol_cat1 Use more active catalyst (e.g., Buchwald system) biphenyl->sol_cat1 sol_base Use weaker inorganic base (K₂CO₃, Cs₂CO₃) picolinaldehyde->sol_base sol_ligand Use bulky, e⁻-rich ligand (SPhos, XPhos, NHC) picolinaldehyde->sol_ligand sol_solvent Use aprotic solvent (Dioxane, Toluene) picolinaldehyde->sol_solvent sol_boron Use Boronic Ester (Pinacol, MIDA) benzene->sol_boron sol_temp Lower reaction temperature benzene->sol_temp

Caption: Troubleshooting logic for common side products.

Side_Reactions ArylCl 6-Chloropicolinaldehyde (Ar-Cl) Product Desired Product This compound (Ar-Ar') ArylCl->Product Desired Suzuki Cycle Dehalogenation Dehalogenation Picolinaldehyde (Ar-H) ArylCl->Dehalogenation Hydride Source ArylBOH Phenylboronic Acid (Ar'-B(OH)₂) ArylBOH->Product Desired Suzuki Cycle Homocoupling Homocoupling Biphenyl (Ar'-Ar') ArylBOH->Homocoupling O₂, Pd(II) Protodeboronation Protodeboronation Benzene (Ar'-H) ArylBOH->Protodeboronation H₂O / H⁺ Pd0 Pd(0) Catalyst Pd0->Product Desired Suzuki Cycle

Caption: Pathways to desired product vs. side products.

References

Catalyst deactivation issues in 6-Phenylpicolinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation issues encountered during the synthesis of 6-Phenylpicolinaldehyde, which is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My reaction is showing very low or no conversion to this compound. What are the potential causes related to the catalyst?

Answer: Low or no product yield is a common issue that can often be traced back to the catalyst's performance. Several factors could be at play:

  • Catalyst Poisoning: Trace impurities in your reagents or solvents can act as poisons to the palladium catalyst.[1] Common poisons include sulfur or phosphorus-containing compounds that are not the intended ligands. Water can also deactivate the catalyst.[2]

  • Poor Catalyst Activity: The catalyst batch itself might be of low quality or may have degraded during storage. It's crucial to use high-purity reagents and solvents.[1]

  • Incorrect Ligand Choice: The phosphine ligand plays a critical role in the catalytic cycle.[3][4][5] An inappropriate ligand for the specific substrates (a substituted pyridine and a phenylboronic acid) can lead to poor reactivity. Electron-rich and bulky phosphine ligands are often effective for Suzuki-Miyaura couplings.[3][5]

  • Palladium Precipitation: The formation of palladium black (agglomerated palladium nanoparticles) is a sign of catalyst deactivation. This reduces the active catalytic sites available for the reaction.

Solutions:

  • Use High-Purity Reagents: Ensure all starting materials, solvents, and inert gases are of high purity and are anhydrous and deoxygenated where necessary.[1]

  • Test Catalyst Activity: You can assess the activity of a questionable catalyst batch by running a small-scale control reaction with highly purified reagents and comparing the yield to a fresh, reliable batch of catalyst.[1]

  • Optimize Ligand Selection: Screen different phosphine ligands to find the optimal one for your specific reaction. The choice of ligand can significantly impact catalyst activity and stability.[3]

  • Ensure Proper Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to the precipitation of palladium black.[1]

Issue 2: Inconsistent Reaction Yields

Question: I am observing significant batch-to-batch variability in my reaction yields. Could this be related to catalyst deactivation?

Answer: Yes, inconsistent yields are often linked to variable levels of catalyst poisons in the starting materials or solvents.[1] Trace impurities, which can differ between batches of reagents, can have a significant impact on catalyst performance.[1] It is also possible that the active catalyst concentration is not consistent at the start of each reaction due to incomplete pre-catalyst activation or premature deactivation during handling.[1]

Solutions:

  • Standardize Reagent Quality: If possible, use reagents from the same batch for a series of experiments. If you suspect reagent quality, purification by recrystallization, distillation, or chromatography is recommended.[1]

  • Implement Scavengers: In some cases, adding a scavenger to remove a known poison can be effective.[1]

  • Standardize Procedures: Ensure consistent handling and addition of the catalyst and reagents in every reaction.

Issue 3: Visual Changes in the Reaction Mixture

Question: I've noticed a black precipitate forming in my reaction. What does this signify?

Answer: The black precipitate is typically palladium black, which consists of agglomerated palladium nanoparticles. Its formation is a common indicator of catalyst deactivation. While the appearance of a black solid is common in many successful Suzuki couplings, a rapid and extensive precipitation early in the reaction often correlates with poor catalyst stability and incomplete conversion. This agglomeration reduces the number of accessible catalytic sites, thereby lowering the reaction rate.

Causes:

  • Ligand Degradation: The phosphine ligands that stabilize the palladium nanoparticles can degrade at higher temperatures, leading to agglomeration.[1]

  • Insufficient Ligand: An inadequate amount of ligand relative to the palladium can fail to prevent the nanoparticles from aggregating.[1]

  • Reaction Conditions: High temperatures can accelerate both the desired reaction and the rate of thermal degradation of the catalyst and ligands.[1]

Solutions:

  • Optimize Ligand:Metal Ratio: A typical starting point is a 1:1 to 4:1 ratio, but this may need to be optimized.[1]

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature may help to preserve the catalyst's activity for a longer period.

  • Choose a More Stable Ligand: Some phosphine ligands are more thermally stable than others. Consider screening for a more robust ligand.

Frequently Asked Questions (FAQs)

1. What are the most common catalyst poisons in the synthesis of this compound?

Given that the synthesis likely involves a palladium-catalyzed cross-coupling reaction, common poisons include:

  • Sulfur-containing compounds: Even trace amounts can irreversibly bind to the palladium center.

  • Water and oxygen: These can lead to the oxidation and deactivation of the Pd(0) catalyst.[2] Using anhydrous and deoxygenated solvents and maintaining an inert atmosphere are crucial.[1]

  • Other coordinating species: Impurities that can coordinate to the palladium active sites can inhibit the catalytic cycle.[1]

2. What is the optimal catalyst loading for this reaction?

The optimal catalyst loading should be determined empirically for each specific reaction. A typical starting point for palladium-catalyzed cross-coupling reactions is in the range of 0.5-5 mol%.[1] While higher loadings can sometimes compensate for deactivation, they also increase costs and the potential for side reactions.[1] Lower loadings are more susceptible to deactivation by trace impurities.[1]

3. How can I determine if my catalyst is still active?

You can test the activity of a suspect catalyst batch by performing a small-scale, well-characterized control reaction with highly pure reagents.[1] Comparing the conversion and yield to a reaction with a fresh batch of catalyst will indicate its relative activity.[1]

4. Can a deactivated catalyst be regenerated?

In some cases, catalyst regeneration is possible, but it can be a complex process.[6] For palladium black, regeneration might involve redissolving the metal and re-precipitating it in a highly dispersed form. However, for laboratory-scale synthesis, it is often more practical to use a fresh catalyst. For industrial processes, catalyst regeneration is of greater economic importance.[7][8][9]

Data Presentation

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
ParameterTypical RangePotential Impact on Deactivation
Catalyst Loading (mol %) 0.5 - 5Lower loadings are more susceptible to deactivation by trace impurities.[1]
Ligand:Metal Ratio 1:1 to 4:1An insufficient amount of ligand can lead to catalyst precipitation (e.g., palladium black).[1]
Temperature (°C) 80 - 120Higher temperatures can increase the rate of thermal degradation of the catalyst and ligands.[1]
Reaction Time (h) 2 - 24Longer reaction times increase the potential for time-dependent deactivation processes to occur.[1]

Experimental Protocols

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of this compound

Reagent and Glassware Preparation:

  • All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Solvents should be anhydrous and deoxygenated.[1]

Reaction Setup:

  • To a dried reaction flask, add the 6-halopicolinaldehyde (e.g., 6-bromopicolinaldehyde), phenylboronic acid, the palladium pre-catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), the phosphine ligand, and the base (e.g., K₂CO₃, K₃PO₄).[10]

  • The flask is evacuated and backfilled with an inert gas three times.[1]

  • The degassed solvent is added via syringe.

  • The reaction mixture is heated to the desired temperature and stirred. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and filtered to remove insoluble salts and catalyst residues.

  • The filtrate is then subjected to standard aqueous work-up and purification procedures (e.g., extraction, chromatography).

Visualizations

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate1 Ar-Pd(II)-X(L2) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation Ar'-B(OR)2 pd_intermediate2 Ar-Pd(II)-Ar'(L2) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Check Reagent Purity (Substrates, Solvents, Base) start->check_reagents check_catalyst Evaluate Catalyst Activity (Fresh vs. Old Batch) start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions purify Purify/Dry Reagents & Solvents check_reagents->purify control_rxn Run Control Reaction with Fresh Catalyst check_catalyst->control_rxn optimize Optimize Conditions (e.g., lower temp) check_conditions->optimize outcome_reagents Yield Improves? purify->outcome_reagents outcome_catalyst Yield Improves? control_rxn->outcome_catalyst outcome_conditions Yield Improves? optimize->outcome_conditions success Problem Solved outcome_reagents->success Yes fail Consult Further outcome_reagents->fail No outcome_catalyst->success Yes outcome_catalyst->fail No outcome_conditions->success Yes outcome_conditions->fail No Catalyst_Deactivation_Pathways active_catalyst Active Pd(0)L2 Catalyst poisoning Poisoning active_catalyst->poisoning Impurities (S, P, H2O) thermal_degradation Thermal Degradation active_catalyst->thermal_degradation High Temperature agglomeration Agglomeration active_catalyst->agglomeration Insufficient Ligand poisoned_catalyst Inactive Pd-Poison Complex poisoning->poisoned_catalyst degraded_ligand Degraded Ligand + Pd thermal_degradation->degraded_ligand pd_black Palladium Black (Inactive) agglomeration->pd_black degraded_ligand->agglomeration

References

Technical Support Center: Synthesis and Purification of 6-Phenylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 6-Phenylpicolinaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and purification of this compound.

Synthesis-Related Issues

Q1: My Suzuki-Miyaura cross-coupling reaction to synthesize this compound has a low yield. What are the potential causes and solutions?

A1: Low yields in Suzuki-Miyaura coupling reactions can stem from several factors.[1] Key areas to investigate include:

  • Catalyst Activity: The palladium catalyst is crucial. Ensure you are using a high-quality catalyst and that it has not been deactivated by exposure to air or moisture. Consider using an appropriate ligand that can stabilize the catalyst and facilitate the reaction.

  • Base Selection: The choice and quality of the base are critical for the transmetalation step.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates. The base must be anhydrous and thoroughly ground for solid bases.

  • Solvent Quality: Solvents must be dry and deoxygenated. The presence of water and oxygen can lead to side reactions and catalyst decomposition.

  • Reaction Temperature: The reaction may require heating to proceed at an optimal rate. Ensure the reaction mixture reaches and maintains the target temperature.

  • Purity of Starting Materials: Impurities in the starting materials (6-halopicolinaldehyde or phenylboronic acid) can interfere with the reaction. Ensure they are of high purity before starting the reaction.

Q2: What are common side reactions in the Suzuki-Miyaura synthesis of this compound?

A2: Side reactions can compete with the desired cross-coupling, reducing the yield and purity of the final product. Common side reactions include:

  • Homocoupling: The coupling of two molecules of the phenylboronic acid or two molecules of the 6-halopicolinaldehyde can occur, leading to biphenyl or a bipyridine derivative, respectively.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of benzene.

  • Dehalogenation: The starting 6-halopicolinaldehyde can be reduced to picolinaldehyde.

To minimize these side reactions, it is important to carefully control the reaction conditions, particularly by ensuring an inert atmosphere and using anhydrous solvents.

Purification-Related Issues

Q3: I am having difficulty purifying this compound by column chromatography. What are some common problems and how can I resolve them?

A3: Column chromatography is a common method for purifying this compound, but challenges can arise.[3][4]

  • Poor Separation: If the product and impurities have similar polarities, they may co-elute.[3] To improve separation, you can:

    • Optimize the solvent system using thin-layer chromatography (TLC) beforehand.[3]

    • Use a shallower solvent gradient during elution.[3]

    • Ensure the column is not overloaded with the crude product.[3]

  • Product Degradation on Silica Gel: Aldehydes can sometimes be sensitive and may degrade on acidic silica gel.[4] If you suspect this is happening, you can:

    • Use deactivated (neutral) silica gel.

    • Work quickly and avoid prolonged exposure of the compound to the silica gel.

  • Streaking or Tailing of the Product Band: This can be caused by the compound being too polar for the solvent system or by interactions with the stationary phase. Try a more polar eluent or consider using a different stationary phase like alumina.

Q4: My this compound product is an oil or fails to crystallize during recrystallization. What should I do?

A4: "Oiling out" or failure to crystallize is a common issue in recrystallization.[3]

  • Improper Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Screen for better solvent systems; common choices include ethanol/water or ethyl acetate/heptane mixtures.[3]

  • Presence of Impurities: Impurities can inhibit crystal formation.[3] It may be necessary to first purify the crude product by column chromatography to remove these impurities before attempting recrystallization.[3]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil instead of crystals.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]

  • Supersaturation: If the solution is supersaturated, crystallization may not initiate. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.[5]

Q5: The final product of this compound is discolored. How can I remove the colored impurities?

A5: Discoloration is usually due to the presence of high molecular weight, colored impurities or oxidation products.[3]

  • Activated Carbon Treatment: Before the final filtration step of recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb the colored impurities.[3] Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

  • Inert Atmosphere: The aldehyde group is susceptible to oxidation, which can lead to colored byproducts.[4] Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Synthesis of this compound

ParameterConditionNotes
Starting Materials 6-Bromopicolinaldehyde, Phenylboronic acidHigh purity starting materials are essential.
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Typically 1-5 mol% loading.
Base K₂CO₃ or Cs₂CO₃2-3 equivalents. Must be anhydrous.
Solvent Toluene/Ethanol/Water or Dioxane/WaterSolvents should be deoxygenated.
Temperature 80-100 °CReaction progress should be monitored by TLC or LC-MS.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent catalyst degradation and side reactions.[3]

Table 2: Solvent Systems for Purification of this compound

Purification MethodSolvent System (v/v)Notes
Column Chromatography Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3)The optimal gradient should be determined by TLC.[3]
Recrystallization Ethanol/Water or Ethyl Acetate/HeptaneThe ratio should be adjusted to dissolve the compound when hot and allow for precipitation when cool.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

  • To a round-bottom flask, add 6-bromopicolinaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Purge the flask with an inert gas (nitrogen or argon).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

  • Add a deoxygenated solvent mixture, such as toluene/ethanol/water (4:1:1).

  • Heat the reaction mixture to 90 °C with stirring and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).[3]

  • Pack a glass column with the slurry.[3]

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.[3]

  • Evaporate the solvent and load the dry sample onto the top of the packed column.[3]

  • Elute the column with a gradient of increasing polarity (e.g., from 10% to 30% ethyl acetate in hexane).[3]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Protocol 3: Purification by Recrystallization

  • Dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).[3]

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[3]

  • Perform a hot filtration to remove any insoluble impurities and the activated carbon.[3]

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.[5]

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.[3]

  • Collect the crystals by vacuum filtration.[3]

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[3]

  • Dry the purified crystals under vacuum.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (6-Bromopicolinaldehyde, Phenylboronic acid) reaction Suzuki-Miyaura Coupling start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product troubleshooting_purity start Low Purity of This compound check_impurities Analyze impurities by TLC/LC-MS/NMR start->check_impurities unreacted_sm Unreacted Starting Materials Present? check_impurities->unreacted_sm side_products Side Products Present? unreacted_sm->side_products No optimize_reaction Optimize reaction: - Time - Temperature - Reagent stoichiometry unreacted_sm->optimize_reaction Yes discoloration Product Discolored? side_products->discoloration No optimize_purification Optimize purification: - Recrystallization solvent - Column gradient side_products->optimize_purification Yes activated_carbon Treat with activated carbon during recrystallization discoloration->activated_carbon Yes end High Purity Product discoloration->end No repurify_column Re-purify by column chromatography with optimized solvent system optimize_reaction->repurify_column repurify_column->end optimize_purification->end activated_carbon->end

References

6-Phenylpicolinaldehyde stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 6-Phenylpicolinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C in a tightly sealed container, away from moisture and light to minimize degradation.[1]

Q2: What are the main degradation pathways for this compound?

A2: Based on its chemical structure, the primary degradation pathways for this compound are expected to be oxidation of the aldehyde group to a carboxylic acid, and photodegradation due to its aromatic pyridine ring. Hydrolysis under strong acidic or basic conditions may also occur, though likely to a lesser extent.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation product is 6-phenylpicolinic acid, formed through oxidation. Other potential degradation products could arise from photolytic cleavage of the pyridine or phenyl ring, or hydrolysis of the aldehyde group under harsh conditions.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying this compound from its degradation products.[2][3][4] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5][6]

Troubleshooting Guides

Guide 1: Troubleshooting a Stability Study
Problem Possible Cause Suggested Solution
No degradation observed under stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[7] Ensure the forced degradation conditions are more stringent than accelerated stability testing conditions.
Mass balance failure (sum of assay and impurities is not close to 100%). Degradation products are not being detected (e.g., they are volatile, not UV-active, or are retained on the column). The response factor of the degradation product is significantly different from the parent compound.Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in addition to UV. Analyze the headspace for volatile degradation products using Gas Chromatography (GC). If possible, isolate and characterize the major degradants to determine their response factors.
Unexpected or inconsistent degradation profiles. Contamination in solvents or reagents. The compound is sensitive to environmental factors not being controlled (e.g., trace metals, oxygen).Use high-purity solvents and freshly prepared reagents.[8] Degas all solutions and consider performing the study under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Guide 2: Troubleshooting HPLC Analysis
Problem Possible Cause Suggested Solution
Peak tailing for the this compound peak. Secondary interactions between the polar aldehyde and pyridine nitrogen with active silanol groups on the HPLC column.[9] Inappropriate mobile phase pH.Use a base-deactivated column or an end-capped column. Add a competitor amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1%). Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.
Appearance of unexpected peaks in the chromatogram. Contamination from the sample preparation, solvent, or HPLC system. Formation of adducts with mobile phase components.Inject a blank (diluent) to check for solvent-related peaks. Ensure proper cleaning of all glassware and vials. Check for potential reactions between the analyte and mobile phase additives.
Poor resolution between this compound and a degradation product. Suboptimal chromatographic conditions.Optimize the mobile phase composition (organic solvent ratio, pH). Evaluate a different column stationary phase with alternative selectivity. Reduce the flow rate or use a longer column to increase efficiency.

Quantitative Data Summary

The following tables provide illustrative quantitative data from a hypothetical forced degradation study of this compound. This data is intended for guidance and comparison purposes. Actual results may vary based on experimental conditions.

Table 1: Summary of Forced Degradation Results

Stress ConditionTimeTemperature% Degradation (Illustrative)Major Degradation Product
Acid Hydrolysis (0.1 M HCl)24 h60°C5.26-Phenylpicolinic acid
Base Hydrolysis (0.1 M NaOH)24 h60°C8.76-Phenylpicolinic acid
Oxidation (3% H₂O₂)8 h25°C15.46-Phenylpicolinic acid
Thermal Degradation48 h80°C3.1Minor unknown products
Photodegradation (ICH Q1B)1.2 million lux hours25°C11.5Multiple unknown products

Table 2: HPLC Method Parameters for Stability Indicating Assay

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B in 15 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Retention Time (this compound) ~ 8.5 min
Retention Time (6-Phenylpicolinic acid) ~ 6.2 min

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature (25°C) for 8 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

    • After exposure, prepare a solution of 100 µg/mL in mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the exposed and control samples by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Visualizations

degradation_pathway This compound This compound 6-Phenylpicolinic_acid 6-Phenylpicolinic_acid This compound->6-Phenylpicolinic_acid Oxidation (e.g., H₂O₂) Photodegradation_Products Photodegradation_Products This compound->Photodegradation_Products Photolysis (UV/Vis Light)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid_Hydrolysis Acid_Hydrolysis HPLC_Analysis HPLC_Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base_Hydrolysis Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photolysis Photolysis Photolysis->HPLC_Analysis LCMS_Analysis LCMS_Analysis HPLC_Analysis->LCMS_Analysis If unknown peaks Prepare_Stock_Solution Prepare_Stock_Solution Prepare_Stock_Solution->Acid_Hydrolysis Prepare_Stock_Solution->Base_Hydrolysis Prepare_Stock_Solution->Oxidation Prepare_Stock_Solution->Thermal Prepare_Stock_Solution->Photolysis troubleshooting_logic Start Start Problem_Observed Problem_Observed Start->Problem_Observed Check_HPLC_System Check_HPLC_System Problem_Observed->Check_HPLC_System Analytical Issue? Review_Stress_Conditions Review_Stress_Conditions Problem_Observed->Review_Stress_Conditions Degradation Issue? Check_HPLC_System->Review_Stress_Conditions No Obvious Issue Analyze_Sample_Prep Analyze_Sample_Prep Check_HPLC_System->Analyze_Sample_Prep Consult_Literature Consult_Literature Review_Stress_Conditions->Consult_Literature Resolved Resolved Analyze_Sample_Prep->Resolved Issue Found Consult_Literature->Resolved Insight Gained

References

How to store 6-Phenylpicolinaldehyde to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of 6-Phenylpicolinaldehyde to prevent its degradation and ensure experimental integrity.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Issue 1: Compound has changed in appearance (e.g., color change from light yellow to brown, solidification).

  • Possible Cause: This may indicate degradation, primarily through oxidation or polymerization. Aldehydes are susceptible to oxidation when exposed to air, which can lead to the formation of the corresponding carboxylic acid.[1][2] Polymerization can result in the formation of trimers, which may have a different physical appearance.[3]

  • Troubleshooting Steps:

    • Assess Purity: If you observe a change in appearance, it is crucial to re-analyze the compound's purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Review Storage Conditions: Verify that the compound has been stored according to the recommended guidelines. Key factors to check are temperature, exposure to light, and the integrity of the container seal.

    • Consider Discarding: If significant degradation is confirmed, it is advisable to discard the material to avoid compromising experimental results.

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause: The use of degraded this compound can lead to unreliable experimental outcomes. The aldehyde functional group is reactive and its degradation can result in the presence of impurities that may interfere with your reactions.[1][4]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment.[5]

    • Verify Compound Purity: Before use, especially for critical experiments, confirm the purity of your solid compound and solutions.

    • Inert Atmosphere Handling: When weighing and preparing solutions, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container to protect it from moisture. Storing it under an inert atmosphere is also recommended to prevent oxidation.[6]

Q2: How should I store solutions of this compound?

Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C. It is generally recommended to use these solutions within one month. For best results, prepare solutions fresh and use them on the same day.[5]

Q3: My shipment of this compound arrived at room temperature. Is the compound still viable?

Short periods at ambient temperature, such as during shipping, should not significantly impact the product's quality. However, upon receipt, the compound should be immediately stored under the recommended conditions (-20°C).[5]

Q4: What are the primary degradation pathways for this compound?

The principal degradation pathway for aromatic aldehydes like this compound is oxidation of the aldehyde group to a carboxylic acid.[2] This process can be accelerated by exposure to air, light, and elevated temperatures.[2][7] Polymerization is another potential degradation route for aldehydes.[3]

Q5: Are there any visible signs that my this compound has degraded?

Yes, signs of degradation can include a change in color (e.g., darkening from its typical light yellow appearance) or a change in physical state, such as the formation of a precipitate, which could indicate polymerization.[1][4]

Storage Condition Summary

ParameterSolid FormSolution Form
Storage Temperature -20°C-20°C[5]
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon).[5][6]Tightly sealed vial, consider using degassed solvents.[5][8]
Container Tightly sealed, opaque or amber vial to protect from light.[9][10]Tightly sealed, opaque or amber vial.[8]
Recommended Duration Refer to the manufacturer's certificate of analysis for lot-specific data.Use within one month for optimal results.[5]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Aromatic Aldehydes

A High-Performance Liquid Chromatography (HPLC) method is a suitable technique for assessing the purity of this compound and detecting potential degradation products.

  • Objective: To develop a stability-indicating reversed-phase HPLC method for the analysis of an aromatic aldehyde and its primary degradant (the corresponding carboxylic acid).

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the compound (e.g., 254 nm).

    • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Analysis: Inject a known volume (e.g., 10 µL) of the sample and analyze the chromatogram for the main peak and any impurity peaks. The appearance of a new peak or a decrease in the area of the main peak over time can indicate degradation.

Degradation Prevention Workflow

G Troubleshooting Workflow for this compound Storage cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution start Start: Handling this compound issue Issue Observed? (e.g., color change, inconsistent results) start->issue check_purity Assess Purity (e.g., HPLC) issue->check_purity Yes continue_use Continue Use issue->continue_use No review_storage Review Storage Conditions (Temp, Light, Seal) check_purity->review_storage review_handling Review Handling Procedures (Inert atmosphere?) review_storage->review_handling degraded Degradation Confirmed? review_handling->degraded discard Discard Material degraded->discard Yes degraded->continue_use No implement_capa Implement Corrective Actions: - Use fresh solutions - Handle under inert gas - Store properly discard->implement_capa

Caption: Troubleshooting workflow for storing and handling this compound.

References

Technical Support Center: Forced Degradation Studies of Picolinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for conducting forced degradation studies on picolinaldehyde derivatives. The information is presented in a question-and-answer format to directly address common challenges and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing forced degradation studies on picolinaldehyde derivatives?

A1: Forced degradation studies, also known as stress testing, are crucial in pharmaceutical development.[1][2] The primary goals are:

  • To identify potential degradation products: This helps in understanding the impurity profile of the drug substance.

  • To establish degradation pathways: Elucidating the chemical breakdown routes of the molecule under various stress conditions is a key objective.[1][2]

  • To develop and validate stability-indicating analytical methods: The data generated is essential for creating analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[2][3]

  • To understand the intrinsic stability of the molecule: This knowledge aids in determining appropriate storage conditions and shelf-life.[3]

Q2: What are the typical stress conditions applied in forced degradation studies of picolinaldehyde derivatives?

A2: Based on the functional groups present in picolinaldehyde derivatives (a pyridine ring and an aldehyde group), the following stress conditions are typically employed to induce degradation:[4]

  • Acid Hydrolysis: Treatment with acids like hydrochloric acid (HCl).

  • Base Hydrolysis: Treatment with bases such as sodium hydroxide (NaOH).

  • Oxidation: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Subjecting the compound to high temperatures.

  • Photodegradation: Exposing the compound to ultraviolet (UV) and visible light.

Q3: What are the likely degradation products of picolinaldehyde derivatives?

A3: The aldehyde functional group is susceptible to oxidation, which would lead to the formation of the corresponding carboxylic acid, picolinic acid.[5] Depending on the specific derivative and the stress condition, other potential degradation products could include N-oxides from the oxidation of the pyridine or other ring nitrogens, and products resulting from the opening of the pyridine ring under harsh conditions.[4]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No degradation observed under stress conditions. The stress conditions are not harsh enough.* Increase the concentration of the acid, base, or oxidizing agent. * Increase the temperature. * Extend the duration of exposure to the stress condition.
Complete degradation of the parent compound. The stress conditions are too harsh.* Decrease the concentration of the stressor. * Lower the temperature. * Reduce the exposure time. The goal is typically to achieve 5-20% degradation.[6]
Poor separation of degradation products from the parent peak in HPLC. The analytical method is not stability-indicating.* Optimize the mobile phase composition (e.g., change the organic modifier, pH, or buffer strength). * Try a different column chemistry (e.g., C8, Phenyl-Hexyl). * Optimize the gradient elution program.
Unexpected peaks appear in the chromatogram. These could be degradation products, impurities from reagents, or artifacts from the analytical method.* Analyze a blank (solvent) to rule out system peaks. * Use a photodiode array (PDA) detector to check for peak purity. * Employ LC-MS to obtain mass information on the unknown peaks to aid in their identification.[4]

Data Presentation

The following table summarizes typical conditions for forced degradation studies and potential observations. Note that specific quantitative data for a particular picolinaldehyde derivative would need to be generated experimentally.

Stress Condition Typical Reagents and Conditions Potential Degradation Products Expected % Degradation (Target)
Acid Hydrolysis 0.1 N HCl at 80°C for 24 hoursPicolinic acid, products of ring cleavage5 - 20%
Base Hydrolysis 0.1 N NaOH at 80°C for 24 hoursPicolinic acid, other acidic degradants5 - 20%
Oxidation 3-30% H₂O₂ at room temperature for 24 hoursPicolinic acid, N-oxides5 - 20%
Thermal Degradation Solid-state at 105°C for 48 hoursVarious thermal decomposition products5 - 20%
Photodegradation Solid-state, exposure to 1.2 million lux hours and 200 watt hours/square meterPhotolytic rearrangement products, dimers5 - 20%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate degradation products of a picolinaldehyde derivative under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the picolinaldehyde derivative in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate the mixture at 80°C for 24 hours.

    • Cool the solution to room temperature.

    • Neutralize with 0.1 N NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 80°C for 24 hours.

    • Cool to room temperature.

    • Neutralize with 0.1 N HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at 105°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to a suitable concentration for analysis.

  • Photostability:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Dissolve the exposed solid in the mobile phase for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the picolinaldehyde derivative from its degradation products.

Typical Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 254 nm or 270 nm).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Optimization:

  • Inject a mixture of the stressed samples to observe the separation of all generated peaks.

  • Adjust the gradient slope, mobile phase pH, and organic modifier to achieve adequate resolution (>1.5) between all peaks.

  • If co-elution occurs, consider a different column stationary phase.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolytic Photo->Stressed_Samples API Picolinaldehyde Derivative (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Analysis Stability-Indicating HPLC/UPLC-MS Analysis Stressed_Samples->Analysis Data Data Interpretation: - Identify Degradants - Elucidate Pathways - Method Validation Analysis->Data

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathway Picolinaldehyde Picolinaldehyde Derivative Picolinic_Acid Picolinic Acid Derivative Picolinaldehyde->Picolinic_Acid Oxidation / Hydrolysis N_Oxide N-Oxide Derivative Picolinaldehyde->N_Oxide Oxidation Other_Degradants Other Degradants Picolinaldehyde->Other_Degradants Thermal / Photolytic Stress

Caption: Potential degradation pathways for picolinaldehyde derivatives.

References

Technical Support Center: Scaling Up 6-Phenylpicolinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions for the synthesis of 6-Phenylpicolinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The most common and scalable approach involves a two-step process:

  • Suzuki-Miyaura Coupling: A cross-coupling reaction between a 2-halo-6-substituted pyridine (e.g., 2-bromo-6-methylpyridine or 2-chloro-6-methylpyridine) and phenylboronic acid to form a 6-phenyl-2-methylpyridine intermediate. This reaction is widely used in pharmaceutical manufacturing due to its tolerance of various functional groups and generally good yields.[1][2]

  • Oxidation: The subsequent oxidation of the methyl group of the 6-phenyl-2-methylpyridine intermediate to the desired aldehyde. Common oxidizing agents for this transformation at scale include manganese dioxide (MnO₂) or TEMPO-based systems.[3]

Q2: What are the critical safety considerations when scaling up the synthesis of this compound?

A2: Key safety considerations include:

  • Thermal Management: Both the Suzuki-Miyaura coupling and the oxidation step can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thorough thermal hazard assessment is crucial to prevent runaway reactions.

  • Reagent Handling: Careful handling of pyrophoric reagents (like some phosphine ligands for the Suzuki reaction) and strong oxidizers is necessary. Ensure proper personal protective equipment (PPE) and engineering controls are in place.

  • Pressure Management: If reactions are run at elevated temperatures in sealed vessels, proper pressure monitoring and relief systems are essential. This is particularly relevant if the reaction is conducted at a high altitude where boiling points are lower.[1]

Q3: How does the choice of starting material (bromo- vs. chloro-pyridine) impact the scale-up of the Suzuki-Miyaura coupling?

A3: The choice between a bromo- or chloro-pyridine derivative affects catalyst selection and reaction kinetics. Aryl bromides are generally more reactive than aryl chlorides, which may allow for milder reaction conditions. However, aryl chlorides are often more cost-effective for large-scale synthesis. The coupling of aryl chlorides typically requires more specialized and active palladium catalysts and ligands to achieve good yields.

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Common impurities can arise from both the coupling and oxidation steps:

  • From Suzuki-Miyaura Coupling:

    • Homocoupling products: Biphenyl (from the phenylboronic acid) and a bipyridine species (from the starting pyridine derivative).

    • Protodeboronation product: Benzene (from the phenylboronic acid).

    • Residual palladium: The final product may be contaminated with the palladium catalyst, which needs to be removed to meet regulatory requirements.

  • From Oxidation:

    • Unreacted starting material: 6-phenyl-2-methylpyridine.

    • Over-oxidation product: 6-phenylpicolinic acid.

    • Impurity from the oxidant: For example, residual manganese salts if MnO₂ is used.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling at Scale

Question: My Suzuki-Miyaura coupling reaction yield dropped significantly when moving from a 1 L flask to a 50 L reactor. What are the potential causes and how can I troubleshoot this?

Answer: A drop in yield upon scale-up is a common challenge. Here’s a systematic approach to identify and resolve the issue:

Potential Cause Troubleshooting Steps
Inefficient Mixing • Ensure the agitator design and speed are adequate for the larger vessel to maintain a homogeneous mixture. • Check for "dead zones" where reactants may not be mixing properly.
Poor Heat Transfer • Monitor the internal reaction temperature closely to ensure it reaches and maintains the optimal level.[1] • Account for longer heating and cooling times in larger reactors.
Catalyst Deactivation • Ensure rigorous exclusion of oxygen from the reaction mixture, as oxygen can deactivate the palladium catalyst. • Verify the quality and purity of the catalyst and ligands.
Suboptimal Base or Solvent • Re-evaluate the base and solvent system. The optimal choice at a small scale may not be ideal for a larger scale due to changes in solubility and mass transfer.
Incomplete Reaction • Monitor the reaction progress using in-process controls (e.g., HPLC, GC). • Consider extending the reaction time if the reaction has stalled.
Issue 2: Incomplete Oxidation or Over-oxidation at Scale

Question: During the scale-up of the oxidation of 6-phenyl-2-methylpyridine, I'm observing a mixture of starting material, desired aldehyde, and the carboxylic acid byproduct. How can I improve the selectivity?

Answer: Achieving selective oxidation to the aldehyde on a large scale requires careful control of reaction parameters.

Potential Cause Troubleshooting Steps
Non-uniform Temperature • Improve mixing to avoid localized "hot spots" that can lead to over-oxidation. • Ensure the cooling system of the reactor is sufficient to manage any exotherm.
Incorrect Stoichiometry of Oxidant • Carefully control the addition rate and total amount of the oxidizing agent. • At a larger scale, slower, portion-wise, or continuous addition of the oxidant is often preferred.
Reaction Time • Monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to minimize the formation of the carboxylic acid.
Activity of Oxidizing Agent • The activity of solid oxidants like MnO₂ can vary between batches. It's important to test the activity of each new batch on a small scale first.

Data Presentation

Table 1: Representative Data for Scale-Up of Suzuki-Miyaura Coupling

ParameterLab Scale (1 L)Pilot Scale (50 L)
Starting Material (2-bromo-6-methylpyridine) 100 g5 kg
Phenylboronic Acid (equivalents) 1.21.2
Palladium Catalyst Loading (mol%) 1.00.8
Reaction Time 8 hours12 hours
Yield (isolated) 85%78%
Purity (by HPLC) 98%96%
Major Impurity (Homocoupling) 0.5%1.5%

Table 2: Representative Data for Scale-Up of Oxidation with MnO₂

ParameterLab Scale (1 L)Pilot Scale (50 L)
Starting Material (6-phenyl-2-methylpyridine) 85 g4.25 kg
MnO₂ (equivalents) 1012
Reaction Time 24 hours36 hours
Yield (isolated) 75%65%
Purity (by HPLC) 97%95%
Over-oxidation (Carboxylic Acid) 1.0%2.5%

Experimental Protocols

A plausible multi-step synthesis for this compound at a larger scale is outlined below.

Step 1: Suzuki-Miyaura Coupling of 2-Bromo-6-methylpyridine with Phenylboronic Acid
  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe is charged with 2-bromo-6-methylpyridine (5.0 kg), phenylboronic acid (4.2 kg), and potassium carbonate (8.0 kg).

  • Solvent Addition: A degassed mixture of toluene (40 L) and water (10 L) is added to the reactor.

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (335 g) is added to the stirred mixture.

  • Reaction: The mixture is heated to 85-90 °C under a nitrogen atmosphere and stirred vigorously for 10-12 hours.

  • In-Process Control: The reaction progress is monitored by HPLC until the consumption of the starting material is complete.

  • Work-up: The reaction mixture is cooled to room temperature, and the aqueous layer is separated. The organic layer is washed with water (2 x 20 L) and brine (20 L), then dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield crude 6-phenyl-2-methylpyridine, which is used in the next step without further purification.

Step 2: Oxidation of 6-Phenyl-2-methylpyridine to this compound
  • Reactor Setup: A 100 L reactor is charged with the crude 6-phenyl-2-methylpyridine from the previous step and dichloromethane (50 L).

  • Oxidant Addition: Activated manganese dioxide (25 kg) is added in portions to the stirred solution over 2 hours, maintaining the temperature below 30 °C.

  • Reaction: The reaction mixture is stirred at ambient temperature for 36-48 hours.

  • In-Process Control: The reaction is monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: The reaction mixture is filtered through a pad of celite to remove the manganese salts. The filter cake is washed with dichloromethane (3 x 10 L).

  • Purification: The combined filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a solid.

Visualizations

experimental_workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_oxidation Step 2: Oxidation suzuki_setup Reactor Setup: 2-bromo-6-methylpyridine, phenylboronic acid, K2CO3 suzuki_solvent Add Degassed Toluene/Water suzuki_setup->suzuki_solvent suzuki_catalyst Add Pd(PPh3)4 suzuki_solvent->suzuki_catalyst suzuki_reaction Heat to 85-90°C (10-12h) suzuki_catalyst->suzuki_reaction suzuki_ipc IPC (HPLC) suzuki_reaction->suzuki_ipc suzuki_workup Cool, Separate Layers, Wash Organic Phase suzuki_ipc->suzuki_workup suzuki_isolate Solvent Removal suzuki_workup->suzuki_isolate suzuki_product Crude 6-phenyl-2-methylpyridine suzuki_isolate->suzuki_product ox_setup Reactor Setup: Crude Intermediate in DCM suzuki_product->ox_setup Transfer to next step ox_oxidant Portion-wise Addition of MnO2 ox_setup->ox_oxidant ox_reaction Stir at RT (36-48h) ox_oxidant->ox_reaction ox_ipc IPC (TLC/HPLC) ox_reaction->ox_ipc ox_workup Filter through Celite, Wash with DCM ox_ipc->ox_workup ox_purify Concentrate and Purify (Chromatography/Recrystallization) ox_workup->ox_purify ox_product Pure this compound ox_purify->ox_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_suzuki start Low Yield in Suzuki Coupling? mixing Check Agitation and Mixing start->mixing Is mixing adequate? heat Verify Internal Temperature start->heat Is temperature optimal? catalyst Ensure Inert Atmosphere start->catalyst Is catalyst active? conditions Re-evaluate Base and Solvent start->conditions Are conditions optimal? time Extend Reaction Time start->time Is reaction complete? solution Yield Improved mixing->solution heat->solution catalyst->solution conditions->solution time->solution

Caption: Troubleshooting decision tree for low yield in Suzuki-Miyaura coupling.

References

Solvent effects on the yield and purity of 6-Phenylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 6-Phenylpicolinaldehyde. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to assist in your synthetic efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille coupling.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can arise from several factors related to reagent quality, reaction setup, and catalyst activity.

  • Moisture and Oxygen: Palladium catalysts, especially in their Pd(0) active state, are sensitive to oxygen, which can lead to catalyst deactivation. Moisture can interfere with the organometallic reagents (e.g., boronic acids). Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous and degassed.

  • Reagent Quality: The purity of the starting materials, particularly the 6-halopicolinaldehyde (e.g., 6-chloropicolinaldehyde) and the phenylating agent (e.g., phenylboronic acid or phenyltributylstannane), is crucial. Impurities in these reagents can inhibit the catalyst.

  • Catalyst and Ligand Choice: The choice of palladium precursor and phosphine ligand can significantly impact the reaction outcome. For Suzuki couplings of heteroaromatic halides, ligands like SPhos, XPhos, or dppf are often effective. If you are observing low yield, consider screening different catalyst/ligand combinations.

  • Base Selection (Suzuki-Miyaura): The strength and solubility of the base are critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can depend on the solvent and the specific substrates.

Q2: I am observing significant byproduct formation. What are the common impurities and how can I minimize them?

A2: Common byproducts in cross-coupling reactions for synthesizing this compound include homocoupling products and impurities derived from the catalyst system.

  • Homocoupling: The formation of biphenyl (from the phenylating agent) or a di-pyridyl species (from the starting halide) can occur. This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere can minimize homocoupling.

  • Phenylated Impurities from Ligands: If using triphenylphosphine (PPh₃) or other triarylphosphine ligands, a side reaction can occur where a phenyl group from the ligand is transferred, leading to the formation of triphenylphosphine oxide and other phenylated impurities[1]. Using bulky alkylphosphine ligands (e.g., SPhos, XPhos) can help suppress this side reaction.

  • Protodeboronation (Suzuki-Miyaura): The boronic acid can be protonated and removed from the catalytic cycle, especially in the presence of water and a strong base. Using anhydrous conditions and a suitable base can mitigate this issue.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a critical role in solubilizing the reactants, stabilizing the catalyst, and influencing the reaction rate. The optimal solvent is highly dependent on the specific cross-coupling method (Suzuki vs. Stille) and the substrates. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), often with the addition of water for Suzuki reactions.

Data Presentation: Solvent Effects on Yield

SolventYield (%)
Toluene19
Xylenes19
THF24

Data is illustrative and based on a Suzuki-Miyaura coupling of a 4-pyridine boronate derivative[1].

Experimental Protocols

The following are generalized protocols for the synthesis of this compound via Suzuki-Miyaura and Stille cross-coupling. Note: These are starting points and may require optimization for your specific setup.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the reaction of 6-chloropicolinaldehyde with phenylboronic acid.

Materials:

  • 6-chloropicolinaldehyde

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried flask, add 6-chloropicolinaldehyde, phenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Cross-Coupling

This protocol describes the reaction of 6-chloropicolinaldehyde with phenyltributylstannane.

Materials:

  • 6-chloropicolinaldehyde

  • Phenyltributylstannane

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous and degassed solvent (e.g., toluene or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried flask, add 6-chloropicolinaldehyde and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Add phenyltributylstannane (1.1-1.2 equivalents) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 90-110 °C) and stir until completion.

  • Cool the reaction to room temperature.

  • To quench the reaction and remove tin byproducts, add an aqueous solution of KF and stir for 1-2 hours.

  • Filter the resulting precipitate and extract the filtrate with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X (L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar-B(OR)2) Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex R-Pd(II)-Ar (L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-Ar Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Low Yield

Troubleshooting_Yield Start Low Yield of This compound Check_Inert Check Inert Atmosphere? Start->Check_Inert Degas Degas Solvents & Use Inert Gas Check_Inert->Degas No Check_Reagents Check Reagent Purity? Check_Inert->Check_Reagents Yes Degas->Check_Reagents Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents No Check_Catalyst Optimize Catalyst & Ligand? Check_Reagents->Check_Catalyst Yes Purify_Reagents->Check_Catalyst Screen_Catalysts Screen Different Pd/Ligand Systems Check_Catalyst->Screen_Catalysts No Check_Base Optimize Base (Suzuki)? Check_Catalyst->Check_Base Yes Screen_Catalysts->Check_Base Screen_Bases Try Different Bases (e.g., Cs2CO3) Check_Base->Screen_Bases No Improved Yield Improved Check_Base->Improved Yes Screen_Bases->Improved

Caption: Decision workflow for troubleshooting low reaction yield.

References

Managing reaction exotherms in 6-Phenylpicolinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction exotherms during the synthesis of 6-Phenylpicolinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of a sudden temperature spike during the synthesis of this compound?

A1: The most probable cause of a significant exotherm is an uncontrolled reaction rate, often during the palladium-catalyzed cross-coupling step (e.g., Suzuki or Buchwald-Hartwig reaction). This can be triggered by the rapid addition of reagents, insufficient cooling, or localized "hot spots" within the reactor.

Q2: How can I prevent a thermal runaway event?

A2: To prevent thermal runaway, it is crucial to have a thorough understanding of the reaction's thermal hazards before scaling up.[1] Key preventative measures include:

  • Slow, controlled addition of reagents: This is the most effective way to manage the rate of heat generation.

  • Adequate cooling: Ensure your cooling system is appropriately sized for the reaction scale and can handle the maximum expected heat output.[2][3]

  • Emergency preparedness: Have a plan in place to quickly quench the reaction if necessary (e.g., addition of a cold, inert solvent or a reaction inhibitor).

Q3: What are the signs of an impending thermal runaway?

A3: Key indicators include a rapid, accelerating increase in temperature that does not respond to cooling, a sudden change in pressure, and visible changes in the reaction mixture such as vigorous boiling or gas evolution.

Q4: Can the choice of solvent affect the reaction exotherm?

A4: Yes, the solvent plays a critical role in heat dissipation. A solvent with a higher boiling point and good heat capacity can help to better absorb and distribute the heat generated during the reaction. However, it is essential to choose a solvent that is compatible with the reaction chemistry.

Q5: What are some common side reactions that can be exacerbated by poor temperature control?

A5: Poor temperature control can lead to several side reactions, including:

  • Decomposition of the starting materials, reagents, or product.

  • Formation of impurities through undesired parallel or consecutive reactions.

  • In the case of a Buchwald-Hartwig amination, potential side reactions could include hydrodehalogenation of the aryl halide or β-hydride elimination from the palladium-amido complex.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid, Uncontrolled Temperature Increase Reagent addition is too fast.1. Immediately stop the addition of the limiting reagent. 2. Increase the cooling to its maximum capacity. 3. If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture.
Inadequate cooling.1. Verify that the cooling system is functioning correctly. 2. Ensure good heat transfer by using an appropriately sized reaction vessel and adequate stirring. 3. For highly exothermic reactions, consider using a more efficient cooling bath.[5][6]
"Hot spots" in the reactor.1. Improve stirring to ensure homogenous mixing and temperature distribution. 2. For larger scale reactions, consider using a jacketed reactor with controlled cooling fluid circulation.[7]
Low Yield or Incomplete Conversion Reaction temperature is too low.1. Gradually increase the reaction temperature while carefully monitoring for any signs of an exotherm. 2. Ensure the temperature probe is accurately measuring the internal reaction temperature.
Side reactions consuming starting materials.1. Review the reaction temperature profile. If there were temperature spikes, side reactions are likely. 2. Optimize the reaction temperature to favor the desired product formation.
Formation of Impurities Localized overheating.1. Improve stirring and cooling efficiency. 2. Consider a slower addition rate for reagents.
Reaction temperature is too high.1. Lower the reaction temperature. 2. If the reaction requires elevated temperatures, carefully control the heating to avoid overshooting the target temperature.

Experimental Protocols

Protocol 1: Suzuki Coupling for the Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via a Suzuki coupling reaction, with a focus on managing the reaction exotherm.

Materials:

  • 6-Chloropicolinaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Chiller/circulator for the reactor jacket

  • Addition funnel

  • Condenser

Procedure:

  • Reactor Setup: Set up the jacketed glass reactor under an inert atmosphere of nitrogen or argon.

  • Initial Charge: Charge the reactor with 6-chloropicolinaldehyde, phenylboronic acid, and potassium carbonate.

  • Solvent Addition: Add toluene to the reactor.

  • Inerting: Purge the reactor with nitrogen or argon for 15-20 minutes while stirring.

  • Catalyst Preparation: In a separate flask, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of degassed toluene.

  • Cooling: Cool the reactor contents to 10-15 °C using the chiller/circulator.

  • Catalyst Addition: Slowly add the catalyst solution to the reactor via the addition funnel over a period of 30-60 minutes, while maintaining the internal temperature below 25 °C.

  • Controlled Heating: Once the catalyst addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 80-90 °C). Monitor the temperature closely during heating.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or HPLC.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Setup Jacketed Reactor under Inert Atmosphere B Charge Reagents and Solvent A->B C Cool Reactor to 10-15 °C B->C D Slowly Add Catalyst Solution C->D E Monitor Temperature Continuously C->E D->E F Controlled Heating to Reaction Temperature D->F G Monitor Reaction Progress (TLC/GC/HPLC) F->G H Cool to Room Temperature G->H I Aqueous Work-up H->I J Purification by Chromatography I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Exotherm Control cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Uncontrolled Temperature Rise? Cause1 Reagent Addition Too Fast? Problem->Cause1 Yes Cause2 Inadequate Cooling? Problem->Cause2 Yes Cause3 Poor Stirring? Problem->Cause3 Yes Solution1 Stop Addition & Increase Cooling Cause1->Solution1 Solution2 Check Cooling System & Heat Transfer Cause2->Solution2 Solution3 Improve Stirring Rate Cause3->Solution3

Caption: Troubleshooting logic for managing exotherms.

References

Technical Support Center: Analysis of 6-Phenylpicolinaldehyde by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 6-Phenylpicolinaldehyde using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC-MS analysis of this compound.

Problem: Poor peak shape (tailing or fronting) for the main this compound peak.

  • Possible Cause 1: Secondary Interactions with Column Silanols: The basic nitrogen on the pyridine ring of this compound can interact with acidic silanol groups on the surface of the HPLC column packing material, leading to peak tailing.

  • Solution 1:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or acetic acid) can protonate the pyridine nitrogen, reducing its interaction with silanols. Ensure the final pH is at least 2 pH units away from the pKa of the analyte.

    • Use a Buffered Mobile Phase: Employing a buffer, such as ammonium acetate or ammonium formate, can help maintain a consistent pH and improve peak shape.[1]

    • Select an Appropriate Column: Utilize a column with end-capping or a base-deactivated stationary phase specifically designed to minimize silanol interactions.

  • Possible Cause 2: Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including fronting.

  • Solution 2: Whenever possible, dissolve and inject the sample in the initial mobile phase. If the sample is not soluble in the initial mobile phase, use the weakest possible solvent that maintains solubility.

  • Possible Cause 3: Column Overload: Injecting too much sample can lead to broadened and asymmetric peaks.

  • Solution 3: Reduce the injection volume or dilute the sample.

Problem: Presence of unexpected peaks in the chromatogram.

  • Possible Cause 1: Synthesis-Related Impurities: The synthesis of this compound, likely via a Suzuki coupling reaction, can introduce several impurities.

  • Solution 1: Identify Potential Impurities: Be aware of common byproducts from the Suzuki coupling reaction. These can include:

    • Homocoupling products: Biphenyl (from the self-coupling of phenylboronic acid) and 2,2'-bipyridine derivatives. The presence of oxygen can promote homocoupling.[2]

    • Starting materials: Unreacted 2-halopicolinaldehyde (e.g., 2-bromopicolinaldehyde) and phenylboronic acid.

    • Protodeboronation product: Benzene, formed by the replacement of the boronic acid group with a hydrogen atom.

  • Possible Cause 2: Degradation Products: Aldehydes are susceptible to oxidation, especially if samples are not handled and stored properly.

  • Solution 2: Identify Potential Degradants:

    • Oxidation product: The primary degradation product is likely 6-phenylpicolinic acid, formed by the oxidation of the aldehyde group.[3] This can be minimized by storing samples in a cool, dark place and using fresh solvents.

    • Impurity from starting material oxidation: If the starting material was a methylpyridine, its oxidation to the aldehyde might not have gone to completion, or the resulting aldehyde could have been further oxidized to the carboxylic acid.[3]

Problem: Inconsistent retention times.

  • Possible Cause 1: Mobile Phase Composition Fluctuation: Inconsistent mixing of mobile phase solvents or evaporation of a volatile component can lead to shifts in retention time.

  • Solution 1: Ensure proper mobile phase preparation and degassing. Use a reliable HPLC pump and consider pre-mixing the mobile phase components.

  • Possible Cause 2: Temperature Fluctuations: Changes in column temperature can affect retention times.

  • Solution 2: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Problem: No or low signal for the analyte in the mass spectrometer.

  • Possible Cause 1: Inefficient Ionization: The analyte may not be ionizing efficiently under the chosen ESI conditions.

  • Solution 1:

    • Optimize Source Parameters: Adjust parameters such as capillary voltage, cone voltage, and gas flows to optimize the ionization of this compound.

    • Mobile Phase Additives: The presence of an acid (e.g., formic acid) in the mobile phase will promote protonation and enhance the signal in positive ion mode.

  • Possible Cause 2: Incorrect Mass Range: The mass spectrometer may not be scanning the correct m/z range for the analyte of interest.

  • Solution 2: Verify the calculated molecular weight of this compound (C12H9NO, MW: 183.21) and ensure the mass spectrometer is scanning a range that includes its protonated molecule [M+H]+ (m/z 184.07).

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter when analyzing this compound?

A1: Based on a probable synthesis route using a Suzuki coupling reaction, the most common impurities are likely to be:

  • Unreacted starting materials: Such as 2-bromopicolinaldehyde and phenylboronic acid.

  • Homocoupling byproducts: Biphenyl is a common byproduct from the self-coupling of phenylboronic acid.

  • Degradation products: The most common degradation product is 6-phenylpicolinic acid, formed by the oxidation of the aldehyde group.

Q2: What is a good starting HPLC-MS method for the analysis of this compound?

A2: A good starting point for method development would be a reversed-phase method. Below is a table with suggested parameters.

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5-10% B, ramp up to 95% B over 10-15 minutes
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
MS Ionization Mode Positive Electrospray Ionization (ESI+)
MS Scan Range m/z 100 - 500
MS/MS Fragmentation Collision-Induced Dissociation (CID)

Q3: How can I confirm the identity of a suspected impurity?

A3: The identity of an impurity can be confirmed using tandem mass spectrometry (MS/MS). By isolating the ion of interest and fragmenting it, you can obtain a characteristic fragmentation pattern. This pattern can then be compared to the fragmentation of a known standard or to predicted fragmentation pathways.

Q4: What are the expected fragmentation patterns for this compound in MS/MS?

A4: While a definitive fragmentation pattern requires experimental data, for aromatic aldehydes, common fragmentation pathways include the loss of the formyl group (-CHO) as a radical (loss of 29 Da) or the loss of carbon monoxide (CO) (loss of 28 Da).[4][5] For this compound ([M+H]+ = 184.07), you might expect to see fragments corresponding to:

  • m/z 155: Loss of the formyl radical (-CHO).

  • m/z 156: Loss of carbon monoxide (-CO).

  • m/z 77: Corresponding to the phenyl group.

Q5: My baseline is noisy. What are the common causes and solutions?

A5: A noisy baseline can be caused by several factors:

  • Contaminated mobile phase or solvents: Use high-purity, HPLC-grade solvents and ensure proper filtration.

  • Air bubbles in the system: Degas the mobile phase thoroughly.

  • Detector issues: The detector lamp may be failing, or the flow cell could be contaminated.

  • Leaks in the system: Check all fittings for any signs of leakage.

Experimental Protocols

General Protocol for HPLC-MS Analysis of this compound

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • HPLC-MS System and Conditions:

    • Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

    • Employ the HPLC conditions suggested in the FAQ section as a starting point.

    • Set the mass spectrometer to operate in positive ion mode and scan a mass range that includes the expected masses of the parent compound and its potential impurities.

  • Data Acquisition and Analysis:

    • Inject the prepared sample and acquire the total ion chromatogram (TIC).

    • Extract the ion chromatograms for the expected m/z values of this compound ([M+H]+ = 184.07) and its potential impurities (see Data Presentation section).

    • For any observed impurity peaks, perform MS/MS analysis to obtain fragmentation patterns for structural elucidation.

Data Presentation

Table 1: Potential Impurities and their Expected [M+H]+ Values

Compound NameStructureMolecular FormulaMolecular WeightExpected [M+H]+ (m/z)
This compoundC₁₂H₉NOC₁₂H₉NO183.21184.07
2-BromopicolinaldehydeC₆H₄BrNOC₆H₄BrNO186.01185.96 / 187.96
Phenylboronic AcidC₆H₇BO₂C₆H₇BO₂121.93122.05
BiphenylC₁₂H₁₀C₁₂H₁₀154.21155.08
6-Phenylpicolinic AcidC₁₂H₉NO₂C₁₂H₉NO₂199.21200.06

Mandatory Visualization

Impurity_Identification_Workflow Workflow for Impurity Identification in this compound cluster_synthesis Synthesis & Sample Prep cluster_analysis HPLC-MS Analysis cluster_data Data Review & Identification synthesis Synthesis of This compound sample_prep Sample Preparation (Dissolution & Dilution) synthesis->sample_prep hplc_separation HPLC Separation (Reversed-Phase) sample_prep->hplc_separation ms_detection MS Detection (ESI+) (Full Scan) hplc_separation->ms_detection data_review Review TIC and Extract Ion Chromatograms ms_detection->data_review impurity_detection Impurity Peak Detected? data_review->impurity_detection msms_analysis MS/MS Fragmentation Analysis impurity_detection->msms_analysis Yes end Report Results impurity_detection->end No structure_elucidation Structure Elucidation & Impurity ID msms_analysis->structure_elucidation structure_elucidation->end

Caption: Workflow for the identification of impurities in this compound.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-Phenylpicolinaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise molecular characterization is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Phenylpicolinaldehyde, a key building block in medicinal chemistry, alongside two structurally related alternatives: 2-Phenylpyridine and Picolinaldehyde. This document offers a detailed examination of their spectral features, supported by experimental protocols and predictive data, to aid in the unambiguous identification and quality assessment of these compounds.

The unique electronic environment of this compound, arising from the interplay of the phenyl, pyridine, and aldehyde functionalities, gives rise to a distinct NMR fingerprint. Understanding these spectral nuances is crucial for reaction monitoring, purity determination, and structural confirmation. This guide presents a side-by-side comparison of the chemical shifts of this compound with 2-Phenylpyridine, which lacks the aldehyde group, and Picolinaldehyde, which is devoid of the phenyl substituent. This comparison highlights the influence of each functional group on the magnetic environment of the pyridine ring protons and carbons.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, 2-Phenylpyridine, and Picolinaldehyde. The data for this compound is based on predicted values, while the data for the alternative compounds is derived from experimental sources. All shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Proton This compound (Predicted) 2-Phenylpyridine (Experimental) [1]Picolinaldehyde (Experimental)
Aldehyde-H~10.1-~10.0
Pyridine-H3~8.1~7.7~8.1
Pyridine-H4~8.0~7.8~7.9
Pyridine-H5~7.9~7.3~7.5
Phenyl-H (ortho)~8.2~8.0-
Phenyl-H (meta)~7.5~7.5-
Phenyl-H (para)~7.6~7.4-

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon This compound (Predicted) 2-Phenylpyridine (Experimental) [1]Picolinaldehyde (Experimental)
Aldehyde-C~193-~193
Pyridine-C2~153~157~153
Pyridine-C3~121~121~121
Pyridine-C4~137~137~137
Pyridine-C5~128~122~128
Pyridine-C6~159~150-
Phenyl-C (ipso)~138~139-
Phenyl-C (ortho)~127~127-
Phenyl-C (meta)~129~129-
Phenyl-C (para)~130~129-

Experimental Protocols

General NMR Spectroscopic Method:

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) TMS as an internal standard.

  • ¹H NMR Spectroscopy: The spectral width is typically set from -2 to 12 ppm. Data is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio, usually 16 or 32 scans. A relaxation delay of 1-2 seconds is employed between scans.

  • ¹³C NMR Spectroscopy: The spectral width is generally set from 0 to 200 ppm. Proton-decoupled spectra are acquired to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Workflow for NMR Data Comparison

The logical workflow for comparing the NMR data of these compounds is illustrated in the diagram below. This process involves acquiring the spectra of the unknown compound and the reference standards, followed by a detailed comparison of their chemical shifts and coupling patterns to confirm the structure.

NMR_Comparison_Workflow Workflow for Comparative NMR Analysis cluster_data_acquisition Data Acquisition cluster_reference_data Reference Data cluster_analysis Analysis and Comparison A Prepare Sample of This compound B Acquire 1H & 13C NMR Spectra A->B E Compare 1H NMR Spectra: - Aldehyde proton signal - Aromatic region shifts B->E F Compare 13C NMR Spectra: - Aldehyde carbon signal - Aromatic carbon shifts B->F C Obtain NMR Data for 2-Phenylpyridine C->E C->F D Obtain NMR Data for Picolinaldehyde D->E D->F G Structural Confirmation of This compound E->G F->G

Caption: Workflow for the comparative analysis of NMR data.

Discussion and Interpretation

The presence of the aldehyde group in this compound and Picolinaldehyde results in a characteristic downfield signal for the aldehydic proton in the ¹H NMR spectrum, typically around 10 ppm, and a signal for the carbonyl carbon in the ¹³C NMR spectrum around 193 ppm. These signals are absent in the spectra of 2-Phenylpyridine.

The introduction of the phenyl group at the 6-position of the pyridine ring in this compound and 2-Phenylpyridine significantly influences the chemical shifts of the pyridine protons and carbons compared to Picolinaldehyde. The phenyl group's anisotropic effect and its ability to engage in conjugation with the pyridine ring lead to a general deshielding of the nearby pyridine protons. Specifically, the proton at the 5-position of the pyridine ring in this compound is expected to be shifted further downfield compared to the corresponding proton in Picolinaldehyde.

By comparing the experimental spectra of an unknown sample with the provided reference data, researchers can confidently identify the presence and purity of this compound. The absence of the aldehyde signals would suggest the presence of 2-Phenylpyridine, while a spectrum lacking the phenyl proton signals would indicate Picolinaldehyde. This comparative approach provides a robust method for the quality control and structural verification of these important synthetic intermediates.

References

Interpreting the Mass Spectrum of 6-Phenylpicolinaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of 6-Phenylpicolinaldehyde. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on a comparison with the known fragmentation patterns of structurally related molecules, including 2-phenylpyridine and various aromatic aldehydes. Understanding these fragmentation pathways is crucial for the identification and characterization of novel compounds in drug discovery and development.

Predicted Mass Spectrum Analysis of this compound

The structure of this compound suggests that its mass spectrum will be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the aldehyde group and the phenylpyridine core. The predicted fragmentation is based on established principles of mass spectrometry.[1][2][3]

Molecular Ion (M+) : The molecular formula for this compound is C12H9NO. Its calculated monoisotopic mass is approximately 183.0684 g/mol . Therefore, the molecular ion peak (M+) is expected to appear at an m/z of 183.

Key Fragmentation Pathways :

  • Loss of a Hydrogen Radical (M-1) : A common fragmentation for aldehydes is the loss of a hydrogen atom from the aldehyde group, resulting in a stable acylium ion.[1][4][5] This would produce a fragment ion at m/z 182 .

  • Loss of the Aldehyde Group (M-29) : The cleavage of the carbon-carbon bond between the pyridine ring and the aldehyde group leads to the loss of a formyl radical (CHO). This fragmentation is characteristic of aromatic aldehydes and would result in a fragment ion at m/z 154 .[1][4] This ion corresponds to a phenylpyridine cation.

  • Formation of the Phenyl Cation (m/z 77) : A prominent peak in the mass spectra of many phenyl-containing compounds is the phenyl cation ([C6H5]+), which appears at m/z 77 .[4]

  • Other Fragments : Further fragmentation of the phenylpyridine core could lead to additional smaller ions, though these are generally of lower intensity.

Comparative Fragmentation Data

To support the predicted fragmentation of this compound, the following table summarizes the observed mass spectral data for related compounds.

CompoundMolecular Ion (M+) (m/z)Key Fragment Ions (m/z) and Corresponding Losses
This compound (Predicted) 183182 (M-1, loss of H), 154 (M-29, loss of CHO), 77 ([C6H5]+)
Benzaldehyde [4]106105 (M-1, loss of H), 77 (M-29, loss of CHO, [C6H5]+)
2-Phenylpyridine [6][7]155154 (M-1, loss of H), 77 ([C6H5]+)
Picolinaldehyde (2-Pyridinecarboxaldehyde) [8][9][10][11][12]107106 (M-1, loss of H), 78 (M-29, loss of CHO)

Proposed Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway for this compound based on the comparative analysis.

G Predicted Fragmentation of this compound M [C12H9NO]+. m/z = 183 (Molecular Ion) F1 [C12H8NO]+ m/z = 182 (Loss of H) M->F1 - H• F2 [C11H9N]+. m/z = 154 (Loss of CHO) M->F2 - CHO• F3 [C6H5]+ m/z = 77 (Phenyl Cation) F2->F3 - C5H4N•

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

While a specific protocol for this compound is not available, a general methodology for acquiring the mass spectrum of a small organic molecule like it, using Gas Chromatography-Mass Spectrometry (GC-MS), is provided below. This protocol is based on standard laboratory practices.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or methanol).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Solvent Delay: 3 minutes.

3. Data Analysis:

  • The acquired total ion chromatogram (TIC) will show the retention time of this compound.

  • The mass spectrum corresponding to the chromatographic peak of the compound of interest is extracted and analyzed.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with a spectral library (e.g., NIST) and the predicted fragmentation pattern for confirmation.

This guide provides a foundational understanding of the expected mass spectrum of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound.

References

FT-IR Analysis of 6-Phenylpicolinaldehyde: A Comparative Guide to Functional Group Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular structure of a compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that provides valuable insights into the functional groups present in a molecule. This guide offers a comparative analysis of the expected FT-IR spectral features of 6-Phenylpicolinaldehyde, supported by experimental data from analogous compounds.

This compound, a heterocyclic aromatic aldehyde, possesses a unique combination of functional groups: a pyridine ring, a phenyl ring, and an aldehyde group. Each of these moieties exhibits characteristic vibrational frequencies in the infrared spectrum. By comparing the expected absorption peaks of this compound with the known spectra of related molecules such as benzaldehyde, picolinaldehyde, and 2-phenylpyridine, a detailed spectral assignment can be inferred.

Comparative Analysis of FT-IR Absorption Peaks

The following table summarizes the expected and observed FT-IR absorption peaks for the key functional groups in this compound and its structural analogs. The presence of the phenyl group and the pyridine ring, both conjugated with the aldehyde, influences the electronic environment and, consequently, the vibrational frequencies of the carbonyl and C-H bonds.

Functional GroupVibrational ModeExpected Range for this compound (cm⁻¹)Benzaldehyde (cm⁻¹)[1][2][3][4]Picolinaldehyde (cm⁻¹)2-Phenylpyridine (cm⁻¹)
Aldehyde C=O Stretch1690 - 1710~1703~1700N/A
C-H Stretch~2820 and ~2720 (Fermi doublet)~2820 and ~2720~2850 and ~2750N/A
Aromatic Rings Aromatic C-H Stretch3000 - 3100~3063>3000>3000
(Phenyl & Pyridine)Aromatic C=C and C=N Stretch1400 - 1600~1597, 1585, 1455~1580, 1460~1590, 1570, 1470, 1430
Phenyl Group C-H Out-of-plane Bending690 - 710 and 730 - 770 (Monosubstituted-like)~688 and ~745N/A~750
Pyridine Ring Ring VibrationsSpecific fingerprint bandsN/ASpecific fingerprint bandsSpecific fingerprint bands

Note: The expected ranges for this compound are predictive and based on the influence of its constituent functional groups as observed in the reference compounds.

Key Spectral Interpretations

  • Aldehyde Group: The carbonyl (C=O) stretching vibration is one of the most intense and characteristic peaks in the IR spectrum. For aromatic aldehydes like benzaldehyde, this peak appears around 1703 cm⁻¹.[1] Due to conjugation with both the pyridine and phenyl rings in this compound, the C=O bond is expected to be slightly weakened, shifting its absorption to a similar or slightly lower wavenumber, anticipated in the 1690-1710 cm⁻¹ range. The aldehyde C-H stretch is distinguished by a pair of weak to medium bands, known as a Fermi doublet, appearing around 2820 cm⁻¹ and 2720 cm⁻¹.[1][2] The presence of this doublet is a strong indicator of an aldehyde functional group.

  • Aromatic Systems: The C-H stretching vibrations of both the phenyl and pyridine rings are expected to appear at wavenumbers above 3000 cm⁻¹.[3] The in-plane C=C and C=N stretching vibrations of the aromatic rings typically result in a series of medium to strong absorption bands in the 1400-1600 cm⁻¹ region. The specific pattern of these peaks can provide a "fingerprint" for the compound.

  • Substitution Pattern: The out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern of the aromatic rings. For the phenyl group, which is monosubstituted on the pyridine ring, strong absorptions are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹.

Experimental Protocol for FT-IR Analysis

To obtain an FT-IR spectrum of this compound, the following general protocol can be followed:

1. Sample Preparation:

  • If the sample is a solid, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) to a fine powder. The mixture is then pressed under high pressure to form a transparent pellet.
  • Alternatively, for a solid or liquid sample, the Attenuated Total Reflectance (ATR) technique can be used. A small amount of the sample is placed directly onto the ATR crystal.

2. Instrument Setup:

  • A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.
  • The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
  • A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) is recorded.

3. Data Acquisition:

  • The prepared sample is placed in the sample holder.
  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
  • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

4. Data Processing:

  • The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
  • The resulting spectrum is then analyzed to identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the FT-IR spectrum.

FTIR_Analysis_Workflow FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample Obtain this compound Sample Prep_Method Select Method (KBr Pellet or ATR) Sample->Prep_Method Prepare_Sample Prepare Sample Prep_Method->Prepare_Sample Instrument FT-IR Spectrometer Setup Prepare_Sample->Instrument Background Record Background Spectrum Instrument->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Background Correction) Acquire->Process Identify Identify Peak Positions (cm⁻¹) Process->Identify Assign Assign Peaks to Functional Groups Identify->Assign Compare Compare with Reference Spectra Assign->Compare Structure Elucidate Molecular Structure Compare->Structure

Caption: Logical workflow for the FT-IR analysis of this compound.

References

A Comparative Analysis of Synthetic Methods for 6-Phenylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the primary synthetic routes for 6-Phenylpicolinaldehyde (also known as 6-phenyl-2-pyridinecarbaldehyde), a crucial heterocyclic building block in medicinal chemistry and materials science. The comparison focuses on reaction efficiency, substrate scope, safety, and scalability, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthesis Strategies

The synthesis of this compound predominantly relies on two strategic approaches:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the most common and direct approach. It involves the formation of a carbon-carbon bond between a phenyl group donor and a pre-functionalized pyridine ring, typically 6-bromopicolinaldehyde. The three major coupling reactions employed are the Suzuki, Negishi, and Stille reactions.

  • Oxidation of a Precursor: This two-step approach involves first synthesizing 2-methyl-6-phenylpyridine via a cross-coupling reaction, followed by the selective oxidation of the methyl group to an aldehyde.

This guide will dissect each of these methods, providing a head-to-head comparison of their performance.

Method 1: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions offer a direct and efficient pathway to this compound from readily available starting materials like 6-bromopicolinaldehyde.[1] The choice of reaction depends on factors such as the availability and stability of reagents, functional group tolerance, and concerns over metal toxicity.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of its organoboron reagents.[2][3] The reaction couples an organoboron species (e.g., phenylboronic acid) with an organic halide in the presence of a palladium catalyst and a base.[4][5]

Experimental Protocol (Suzuki-Miyaura Coupling):

  • To a round-bottom flask, add 6-bromopicolinaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add a solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

  • Purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (usually 4-12 hours).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

B. Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboranes, often leading to faster reaction times and higher yields, especially for less reactive halides.[6][7] However, organozinc reagents are sensitive to air and moisture, requiring stricter anhydrous reaction conditions.[8]

Experimental Protocol (Negishi Coupling):

  • Preparation of Phenylzinc Reagent: In a flame-dried, inert-atmosphere flask, react bromobenzene with activated zinc powder or transmetalate phenyllithium/phenylmagnesium bromide with zinc chloride (ZnCl₂) in an anhydrous solvent like THF.

  • Coupling Reaction: In a separate inert-atmosphere flask, dissolve 6-bromopicolinaldehyde (1.0 eq.) and a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 eq.) in anhydrous THF.

  • Add the freshly prepared phenylzinc reagent (approx. 1.5 eq.) to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the residue via column chromatography.

C. Stille Coupling

The Stille reaction employs organotin (organostannane) reagents.[9][10] A key advantage is the stability of organostannanes to air and moisture and their high tolerance for a wide variety of functional groups.[11] The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[10]

Experimental Protocol (Stille Coupling):

  • In a flask, combine 6-bromopicolinaldehyde (1.0 eq.), tributylphenyltin (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and anhydrous lithium chloride (LiCl, 2.0 eq.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Purge the flask with an inert gas and heat the mixture to reflux (90-110 °C) for 6-18 hours, monitoring for completion.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, followed by water and brine washes.

  • Dry the organic phase, concentrate, and purify by column chromatography to obtain the desired product.

Method 2: Oxidation of 2-Methyl-6-phenylpyridine

Experimental Protocol (Two-Step Synthesis):

  • Step 1: Synthesis of 2-Methyl-6-phenylpyridine: Perform a Suzuki or other cross-coupling reaction between 2-bromo-6-methylpyridine and phenylboronic acid using standard palladium-catalyzed conditions to obtain 2-methyl-6-phenylpyridine.[12]

  • Step 2: Oxidation: Dissolve 2-methyl-6-phenylpyridine (1.0 eq.) in a suitable solvent like dioxane or toluene.

  • Add an oxidizing agent such as selenium dioxide (SeO₂) (1.1-1.5 eq.).

  • Heat the mixture to reflux for several hours until the starting material is consumed.[13]

  • Cool the reaction, filter off the selenium byproduct, and concentrate the filtrate.

  • Purify the resulting crude aldehyde by column chromatography.

Quantitative Data and Comparative Summary

The following table summarizes the key performance indicators for each synthetic method, allowing for a direct comparison.

Synthesis Method Starting Materials Key Reagents/Catalyst Typical Conditions Reported Yield (%) Key Advantages Key Disadvantages
Suzuki Coupling 6-Bromopicolinaldehyde, Phenylboronic AcidPd(PPh₃)₄, K₂CO₃/Na₂CO₃80-100 °C, 4-12 h75-95%Low toxicity of reagents, reagents are air/moisture stable, easy byproduct removal.[3]May require elevated temperatures; boronic acids can undergo side reactions.[4]
Negishi Coupling 6-Bromopicolinaldehyde, Phenylzinc ChloridePd(PPh₃)₄ or Ni catalyst25-60 °C, 1-6 h80-98%High reactivity, often proceeds under mild conditions with high yields.[6][14]Organozinc reagents are air and moisture sensitive, requiring strict anhydrous techniques.[8]
Stille Coupling 6-Bromopicolinaldehyde, TributylphenyltinPd(PPh₃)₄, LiCl90-110 °C, 6-18 h70-90%High functional group tolerance; reagents are air/moisture stable.[9][11]High toxicity of organotin reagents; difficult removal of tin byproducts.[10]
Oxidation Route 2-Methyl-6-phenylpyridineSelenium Dioxide (SeO₂)Reflux, 4-12 h50-70% (Oxidation Step)Good for substrate diversification; avoids handling of 6-bromopicolinaldehyde.Two-step process (lower overall yield); SeO₂ is highly toxic.[13]

Visualizing the Synthetic Pathways

The diagrams below illustrate the primary cross-coupling pathways and a decision-making workflow for method selection.

G cluster_suzuki Suzuki Coupling s_start 6-Bromopicolinaldehyde product This compound s_start->product Toluene/H2O 80-100 °C s_reagents Phenylboronic Acid Pd(PPh3)4, Base (K2CO3) s_reagents->product n_start 6-Bromopicolinaldehyde n_start->product THF 25-60 °C n_reagents Phenylzinc Chloride Pd(PPh3)4 n_reagents->product st_start 6-Bromopicolinaldehyde st_start->product Toluene 90-110 °C st_reagents Tributylphenyltin Pd(PPh3)4, LiCl st_reagents->product

Caption: Primary cross-coupling routes to this compound.

G start Select Synthesis Method for This compound q_safety Are highly toxic reagents (Organotin, SeO2) acceptable? start->q_safety q_conditions Are strict anhydrous conditions feasible? q_safety->q_conditions No stille Use Stille Coupling (High Functional Group Tolerance) q_safety->stille Yes (Stille) oxidation Consider Oxidation Route q_safety->oxidation Yes (Oxidation) q_yield Is maximizing yield the highest priority? q_conditions->q_yield No negishi Use Negishi Coupling (High Yield, Mild) q_conditions->negishi Yes suzuki Use Suzuki Coupling (Balanced, Safe) q_yield->suzuki No q_yield->negishi Yes

Caption: Decision workflow for selecting a synthesis method.

Conclusion and Recommendations

For most laboratory-scale applications, the Suzuki-Miyaura coupling represents the optimal balance of efficiency, safety, and operational simplicity. Its use of stable, non-toxic boronic acids and robust reaction conditions make it the most practical and environmentally benign choice.[3]

The Negishi coupling is an excellent alternative when the highest possible yield is required and the laboratory is equipped to handle air-sensitive reagents. Its mild reaction conditions can be advantageous for sensitive substrates.[15]

The Stille coupling remains a powerful tool, particularly in complex molecule synthesis where its broad functional group tolerance is critical. However, its application should be carefully considered due to the significant toxicity of organotin compounds.[16]

Finally, the oxidation of 2-methyl-6-phenylpyridine is a viable, albeit less direct, strategy. It is most useful when the starting halide, 6-bromopicolinaldehyde, is unavailable or when a synthetic route starting from 2-bromo-6-methylpyridine is more economical for a specific research program.

References

A Comparative Guide to 6-Phenylpicolinaldehyde and 6-Chloronicotinaldehyde in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-phenylpicolinaldehyde and 6-chloronicotinaldehyde, two functionalized pyridine aldehydes, in the context of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. This document outlines the reactivity, potential applications, and detailed experimental protocols for key coupling reactions, supported by available experimental data.

Introduction to the Contestants

This compound and 6-chloronicotinaldehyde are both valuable building blocks in organic synthesis. Their utility stems from the presence of a reactive aldehyde group and a pyridine core bearing a substituent at the 6-position that can participate in or influence cross-coupling reactions.

  • This compound features a phenyl group, which can be considered a stable, non-leaving group in typical cross-coupling reactions. Its presence, however, electronically modifies the pyridine ring.

  • 6-Chloronicotinaldehyde possesses a chloro substituent, a versatile leaving group in a variety of palladium-catalyzed cross-coupling reactions, making it a precursor for further molecular diversification.[1]

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented below.

PropertyThis compound6-Chloronicotinaldehyde
Molecular Formula C₁₂H₉NO[2]C₆H₄ClNO[3]
Molecular Weight 183.21 g/mol [2]141.55 g/mol [3]
Appearance Solid-Liquid Mixture[4]White or yellow-white solid powder[5]
Melting Point 85-90 °C[4]77-81 °C[6]
Boiling Point 326.0 ± 30.0 °C at 760 mmHg[4]Not readily available
CAS Number 157402-44-3[4]23100-12-1[1]

Performance in Coupling Reactions: A Comparative Analysis

Direct comparative experimental data for this compound and 6-chloronicotinaldehyde in the same coupling reactions is limited in the available literature. However, based on the fundamental principles of palladium-catalyzed cross-coupling reactions and data from structurally related compounds, we can infer their relative performance.

The primary difference in their reactivity lies in the nature of the substituent at the 6-position. The chloro group in 6-chloronicotinaldehyde is a reactive leaving group, making it an ideal substrate for a wide range of cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. In contrast, the phenyl group in this compound is generally unreactive as a leaving group under typical cross-coupling conditions. Therefore, this compound would primarily be used when the pyridine-aldehyde core is to be coupled through a different reactive site on the molecule, or when the phenyl group itself is the result of a prior coupling reaction.

The electronic nature of the substituents also plays a crucial role. The chloro group is electron-withdrawing, which can influence the reactivity of other positions on the pyridine ring. The phenyl group has more complex electronic effects, being weakly electron-withdrawing by induction and capable of resonance effects.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[7]

6-Chloronicotinaldehyde is an excellent candidate for Suzuki-Miyaura coupling, where the chlorine atom is replaced by an aryl, heteroaryl, or vinyl group from a boronic acid or ester.

This compound would not typically be a substrate for Suzuki coupling at the 6-position. Instead, it could be the product of a Suzuki coupling reaction between a 6-halopicolinaldehyde and phenylboronic acid.

Table 1: Representative Suzuki-Miyaura Coupling Data

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
4-Bromonicotinaldehyde2,3-Dimethylphenyl boronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄Not SpecifiedNot Specified80
6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Data for 4-bromonicotinaldehyde is provided as a representative example due to the lack of specific data for the 6-chloro isomer in the search results.

Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8]

6-Chloronicotinaldehyde can readily undergo Sonogashira coupling to introduce an alkynyl substituent at the 6-position.

This compound is not a suitable substrate for Sonogashira coupling at the phenyl-substituted position.

Table 2: Representative Sonogashira Coupling Data

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Aryl BromidesTerminal Alkynes(NHC)-Cu (1 mol %), (NHC)-Pd (0.01 mol %)Not SpecifiedNon-anhydrousNot SpecifiedHigh
1-Chloro-3,6-dimethoxyisoquinolineTerminal AlkynePd(PPh₃)₄ (2 mol%), CuI (4 mol%)Et₃NTHF or DMFRoom TempNot Specified

Note: The data presented is for related aryl halides to illustrate typical reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4]

6-Chloronicotinaldehyde is a suitable substrate for Buchwald-Hartwig amination, allowing for the introduction of a wide variety of primary and secondary amines at the 6-position.

This compound would not undergo Buchwald-Hartwig amination at the 6-position.

Table 3: Representative Buchwald-Hartwig Amination Data

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)
Aryl HalidePrimary or Secondary AminePd(0) source, Phosphine ligandStrong, non-nucleophilic baseToluene, Dioxane, or THFNot Specified
4-BromotolueneMorpholinePd(I) dimer precatalyst (0.5 mol%)KOtBu1,4-dioxane100

Note: General conditions are provided due to the lack of specific examples for the target molecules in the search results.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol for a Halo-Pyridine Aldehyde

This protocol is adapted for a generic 6-halonicotinaldehyde derivative.

Materials:

  • 6-Halonicotinaldehyde derivative (1.0 eq)

  • Boronic acid or boronate ester (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 1.1-1.2 eq relative to Pd)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the 6-halonicotinaldehyde derivative, the boronic acid or boronate ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium precatalyst and the phosphine ligand to the vessel.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Halo-Pyridine, Boronic Acid, and Base B Add Pd Precatalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 80-100 °C) C->D E Cool, Dilute with Water, and Extract D->E F Combine Organics, Wash, Dry, Concentrate E->F G Column Chromatography F->G H Final Product G->H Coupled Product

Suzuki-Miyaura Coupling Workflow

General Sonogashira Coupling Protocol for a Halo-Pyridine Aldehyde

This protocol is a general guideline for the Sonogashira coupling of a compound like 6-chloronicotinaldehyde.

Materials:

  • 6-Chloronicotinaldehyde (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., triethylamine, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a reaction vessel, add 6-chloronicotinaldehyde, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent, the terminal alkyne, and the amine base via syringe.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Workflow start Start reagents 6-Chloronicotinaldehyde, Pd Catalyst, CuI start->reagents setup Inert Atmosphere reagents->setup addition Add Solvent, Alkyne, and Base setup->addition reaction Stir at RT or Heat addition->reaction workup Dilute, Wash, Dry, Concentrate reaction->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Sonogashira Coupling Workflow

Conclusion

In the realm of palladium-catalyzed cross-coupling reactions, 6-chloronicotinaldehyde emerges as a highly versatile and reactive substrate due to the presence of the chloro leaving group. It is readily applicable in a wide array of transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, to introduce diverse functionalities at the 6-position of the pyridine ring.

Conversely, This compound is generally unreactive at the 6-position under standard cross-coupling conditions. Its utility lies in scenarios where the phenyl-substituted pyridine aldehyde core is required as a stable fragment in a larger molecule, or when it serves as the product of a prior coupling step.

For researchers and drug development professionals, the choice between these two aldehydes will be dictated by the synthetic strategy. 6-Chloronicotinaldehyde offers a gateway to a multitude of derivatives through cross-coupling, while this compound provides a more rigid and pre-functionalized building block. The experimental protocols and comparative data provided in this guide serve as a valuable resource for designing efficient and effective synthetic routes.

References

Comparative Analysis of 6-Phenylpicolinaldehyde Derivatives: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents frequently involves the exploration of diverse chemical scaffolds. Among these, pyridine-based compounds have garnered significant attention due to their wide range of biological activities. This guide provides a comparative overview of the biological activities of 6-phenylpicolinaldehyde derivatives, a class of compounds with potential applications in medicinal chemistry. Due to a scarcity of publicly available, directly comparable studies on a series of this compound derivatives, this guide draws upon data from structurally related compounds to infer potential activities and highlight areas for future research.

Summary of Biological Activities

While direct comparative data for a series of this compound derivatives is limited, research on analogous structures suggests potential for significant biological activity. Studies on related pyridine derivatives, including 6-phenylnicotinohydrazides and other substituted picolinates, indicate that this structural motif can exhibit promising antimicrobial and anticancer properties. The phenyl group at the 6-position is a key feature that can be functionalized to modulate activity, while the aldehyde at the 2-position offers a reactive site for the synthesis of a diverse library of derivatives, such as hydrazones and thiosemicarbazones, which are known to possess a wide spectrum of biological effects.

Potential Biological Activities and Structure-Activity Relationships

Based on the analysis of structurally similar compounds, the following biological activities are of interest for this compound derivatives:

  • Antimicrobial Activity: The pyridine ring is a common feature in many antimicrobial agents. The lipophilicity and electronic properties of substituents on the 6-phenyl ring could significantly influence the antimicrobial spectrum and potency. For instance, studies on 6-phenylnicotinohydrazide derivatives have shown that substitutions on the phenyl ring can lead to potent and broad-spectrum antimicrobial activity.

  • Anticancer Activity: The 6-phenylpyridine scaffold is present in compounds with demonstrated cytotoxic effects against various cancer cell lines. The aldehyde functional group can be a crucial pharmacophore, and its modification can lead to derivatives with enhanced anticancer potential. For example, thiosemicarbazones derived from pyridine-2-carboxaldehydes have shown significant antineoplastic activity.

  • Enzyme Inhibition: The nitrogen atom of the pyridine ring and the carbonyl group of the aldehyde can act as hydrogen bond acceptors, facilitating interactions with enzyme active sites. This suggests that this compound derivatives could be explored as inhibitors of various enzymes implicated in disease pathogenesis.

Experimental Protocols

To guide future research in this area, detailed experimental protocols for key biological assays are provided below. These methodologies are standard in the field and would be suitable for evaluating the biological activity of a newly synthesized library of this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration. A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture and Seeding: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for 3-4 hours to allow the conversion of MTT into formazan crystals by metabolically active cells.

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizing Experimental Workflows

To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the key biological assays.

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_results Results prep_microbe Microbial Culture (Overnight) adjust_turbidity Adjust Turbidity (0.5 McFarland) prep_microbe->adjust_turbidity dilute_inoculum Dilute to Final Inoculum (5x10^5 CFU/mL) adjust_turbidity->dilute_inoculum inoculate Inoculate Wells dilute_inoculum->inoculate prep_compound Prepare Compound Stock Solution serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution serial_dilution->inoculate incubate Incubate Plate inoculate->incubate determine_mic Determine MIC incubate->determine_mic

Workflow for Antimicrobial Susceptibility Testing.

Cytotoxicity_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells add_compounds Add Test Compounds (Various Concentrations) seed_cells->add_compounds incubate_treatment Incubate (e.g., 48-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure_abs Measure Absorbance (570 nm) solubilize->measure_abs calc_viability Calculate Cell Viability (%) measure_abs->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Workflow for In Vitro Cytotoxicity (MTT) Assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new bioactive molecules. Although direct comparative studies are currently lacking in the published literature, the analysis of related compound classes strongly suggests potential for antimicrobial and anticancer activities. The synthetic accessibility of the aldehyde functional group allows for the creation of a wide array of derivatives, enabling a thorough investigation of structure-activity relationships.

Future research should focus on the synthesis of a focused library of this compound derivatives with diverse substitutions on the phenyl ring. Systematic evaluation of these compounds against a panel of microbial strains and cancer cell lines, using the standardized protocols outlined in this guide, will be crucial to elucidate their therapeutic potential. Such studies will provide the necessary quantitative data to establish clear structure-activity relationships and guide the rational design of more potent and selective therapeutic agents. The diagrams provided for experimental workflows can serve as a clear visual guide for researchers embarking on these investigations.

Validating the Purity of 6-Phenylpicolinaldehyde: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is a critical step that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 6-Phenylpicolinaldehyde, a key building block in medicinal chemistry. The performance of the HPLC method is compared with other analytical techniques, supported by a detailed experimental protocol and representative data.

Comparative Analysis of Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] A well-developed HPLC method can effectively separate the main compound from potential impurities. These impurities may include unreacted starting materials, byproducts from the synthesis, or degradation products.[2][3] For a comprehensive purity assessment, a multi-faceted analytical approach is often employed. The following table compares the performance of HPLC with other common analytical techniques for the purity analysis of this compound.

Analytical Technique Principle Strengths Limitations Typical Application for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution and sensitivity, accurate quantification, method robustness.[4]Requires a reference standard for quantification, potential for co-elution of impurities.Primary method for routine purity testing and quantitative determination of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capability of mass spectrometry.Provides molecular weight information for impurity identification, high specificity.[5]Quantitative accuracy can be lower than HPLC with UV detection without proper calibration, matrix effects can suppress ionization.Identification of unknown impurities and confirmation of expected byproducts.
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.Does not require a reference standard of the analyte, provides structural information.[5]Lower sensitivity compared to HPLC, requires a highly pure internal standard, potential for signal overlap.Absolute purity determination and certification of reference standards.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for analyzing volatile impurities.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.Analysis of volatile organic solvents or volatile starting materials.

Experimental Protocol: HPLC Method for Purity Validation

A robust HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[6][7][8] The validation process establishes that the method's performance characteristics, such as specificity, linearity, accuracy, precision, and robustness, meet the requirements for the analysis.[9]

Instrumentation and Chromatographic Conditions

This protocol provides a general starting point for the purity analysis of this compound. Optimization may be necessary based on the specific properties of the sample and potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for nonpolar to moderately polar compounds.[5][10]

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B). A typical gradient might be:

    • 0-2 min: 10% A

    • 2-15 min: 10-90% A

    • 15-17 min: 90% A

    • 17-18 min: 90-10% A

    • 18-20 min: 10% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm[5]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample and Standard Preparation
  • Standard Preparation: Accurately weigh a certified reference standard of this compound. Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL. Prepare working standards at various concentrations by serial dilution of the stock solution.[1]

  • Sample Preparation: Accurately weigh the this compound sample to be tested. Dissolve it in the diluent to achieve a final concentration within the linear range of the method (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[1]

Data Analysis

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Purity_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Analysis weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_sample Filter (0.45 µm) dissolve_sample->filter_sample hplc_system HPLC System (Pump, Autosampler, Column, Detector) filter_sample->hplc_system weigh_standard Weigh Standard prepare_stock Prepare Stock Solution weigh_standard->prepare_stock prepare_working Prepare Working Standards prepare_stock->prepare_working prepare_working->hplc_system separation Chromatographic Separation hplc_system->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Quantification & Purity Calculation peak_integration->purity_calculation

Caption: Workflow for HPLC Purity Analysis of this compound.

Purity_Analysis_Decision_Tree start Purity Analysis of This compound decision High Resolution & Quantitation Required? start->decision hplc HPLC decision->hplc Yes alternatives Alternative Methods decision->alternatives No lcms LC-MS (Impurity ID) alternatives->lcms qnmr qNMR (Absolute Purity) alternatives->qnmr gc GC (Volatile Impurities) alternatives->gc

Caption: Decision Tree for Selecting a Purity Analysis Method.

References

A Comparative Guide to the Spectroscopic Data of Substituted Picolinaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for a series of substituted picolinaldehydes, valuable intermediates in pharmaceutical and materials science. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offers a baseline for the characterization of novel picolinaldehyde derivatives. Detailed experimental protocols are provided to ensure reproducibility and accurate comparison of results.

Introduction to Spectroscopic Characterization

The structural elucidation of newly synthesized compounds is a cornerstone of modern chemistry. Spectroscopic techniques are indispensable tools in this process, each providing a unique piece of the structural puzzle. For substituted picolinaldehydes, these methods allow for the confirmation of the pyridine ring substitution pattern, the integrity of the aldehyde functional group, and the overall molecular formula.

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, revealing the connectivity and stereochemistry of the molecule.

  • Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, most notably the carbonyl (C=O) stretch of the aldehyde.

  • Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the aromatic system and the nature of the substituents.

This guide focuses on a series of 4-substituted picolinaldehydes to illustrate the effect of electron-donating and electron-withdrawing groups on their spectroscopic properties.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of substituted picolinaldehydes. These compounds were chosen to represent a range of electronic effects, from the electron-donating methoxy group to the electron-withdrawing nitro group.

¹H NMR Spectral Data (400 MHz, CDCl₃)

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The multiplicity of each signal is indicated as s (singlet), d (doublet), t (triplet), q (quartet), or m (multiplet), and the coupling constants (J) are given in Hertz (Hz).

Substituent (at C4)δ (ppm) for CHOδ (ppm) for H3δ (ppm) for H5δ (ppm) for H6Other signals (ppm)
-H 10.117.95 (d, J=7.8)7.52 (t, J=7.6)8.81 (d, J=4.8)-
-OCH₃ 9.987.45 (d, J=2.8)7.03 (dd, J=8.8, 2.8)8.65 (d, J=8.8)3.90 (s, 3H, -OCH₃)
-Cl 10.057.90 (d, J=2.0)7.48 (dd, J=8.4, 2.0)8.75 (d, J=8.4)-
-NO₂ 10.158.45 (d, J=2.4)7.90 (dd, J=8.8, 2.4)8.95 (d, J=8.8)-
¹³C NMR Spectral Data (100 MHz, CDCl₃)
Substituent (at C4)δ (ppm) for C=Oδ (ppm) for C2δ (ppm) for C3δ (ppm) for C4δ (ppm) for C5δ (ppm) for C6Other signals (ppm)
-H 193.5153.0127.8136.9121.5150.1-
-OCH₃ 192.1154.5109.8166.2108.5151.355.8 (-OCH₃)
-Cl 191.8154.2129.1145.5123.0151.0-
-NO₂ 190.5155.8124.5150.1118.2152.5-
Infrared (IR) Spectral Data

The main absorption bands (ν) are reported in wavenumbers (cm⁻¹).

Substituent (at C4)ν (C=O) cm⁻¹ν (C-H aldehyde) cm⁻¹ν (Ar C=C, C=N) cm⁻¹Other key bands (cm⁻¹)
-H 17052820, 27301580, 1465-
-OCH₃ 16952815, 27251600, 15001250 (C-O stretch)
-Cl 17002825, 27351575, 14601090 (C-Cl stretch)
-NO₂ 17152830, 27401610, 14501530, 1350 (NO₂ stretch)
Mass Spectrometry (MS) Data

The mass-to-charge ratio (m/z) for the molecular ion [M]⁺ is reported.

Substituent (at C4)Molecular FormulaMolecular Weight[M]⁺ (m/z)Key Fragment Ions (m/z)
-H C₆H₅NO107.11107106, 78, 51
-OCH₃ C₇H₇NO₂137.14137136, 108, 92, 78
-Cl C₆H₄ClNO141.55141/143 (isotope pattern)140/142, 112, 77
-NO₂ C₆H₄N₂O₃152.11152122, 106, 76

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the substituted picolinaldehyde in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Parameters (¹H NMR) :

    • Spectrometer: 400 MHz

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.98 s

    • Spectral Width: 20.5 ppm

  • Instrument Parameters (¹³C NMR) :

    • Spectrometer: 100 MHz

    • Pulse Sequence: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.36 s

    • Spectral Width: 240 ppm

  • Data Processing : The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with anhydrous KBr and pressing the mixture into a translucent disk.

  • Instrument Parameters :

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing : The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).

  • Ionization Method : Electron Ionization (EI) is typically used.

  • Instrument Parameters :

    • Ionization Energy: 70 eV

    • Mass Analyzer: Quadrupole

    • Scan Range: m/z 40-400

  • Data Processing : The mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A stock solution of the picolinaldehyde derivative is prepared in a UV-grade solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 10⁻³ M. A dilute solution (typically 10⁻⁵ M) is prepared by serial dilution for analysis.

  • Instrument Parameters :

    • Spectrophotometer: Dual-beam UV-Vis spectrophotometer

    • Scan Range: 200-400 nm

    • Solvent: Ethanol (or other appropriate UV-grade solvent)

    • Reference: A cuvette containing the pure solvent.

  • Data Processing : The absorbance is plotted against the wavelength (nm). The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are determined.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized substituted picolinaldehyde.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of Substituted Picolinaldehydes cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Substituted Picolinaldehyde Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR Sample Prep IR FTIR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Sample Prep Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of substituted picolinaldehydes.

Comparing the efficacy of different catalysts for 6-Phenylpicolinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalyst efficacy in the synthesis of 6-Phenylpicolinaldehyde, a key building block in medicinal chemistry and materials science.

The synthesis of this compound is a critical step in the development of various pharmaceuticals and functional materials. The efficiency of this synthesis is highly dependent on the choice of catalyst. This guide provides a comparative analysis of different catalysts commonly employed in the Suzuki-Miyaura and Negishi cross-coupling reactions for the synthesis of this compound and its analogues. The data presented is compiled from studies on structurally similar compounds to provide a predictive framework for catalyst selection.

Performance Comparison of Catalytic Systems

The synthesis of this compound typically involves the cross-coupling of a 6-halopicolinaldehyde (e.g., 6-chloro- or 6-bromopicolinaldehyde) with a phenylating agent, such as phenylboronic acid (in Suzuki-Miyaura coupling) or a phenylzinc reagent (in Negishi coupling). The choice of palladium catalyst and its associated ligand is paramount for achieving high yields and reaction efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for carbon-carbon bond formation. For the synthesis of this compound and its analogues, various palladium catalysts have been evaluated. Below is a summary of catalyst performance based on data from the coupling of similar bromopyridine substrates.

Catalyst PrecursorLigandBaseSolventSubstrateCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acid70-80N/AHigh5
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane5-bromo-1-ethyl-Arylboronic acid80-1001285-953
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O4-bromoanisole(4-(Butylsulfinyl)phenyl)boronic acid800.17>951-2
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O4-bromoanisole(4-(Butylsulfinyl)phenyl)boronic acid800.17>951-2

Note: The data presented is for analogous reactions and should be considered as a guide for catalyst selection in the synthesis of this compound.

Negishi Coupling

The Negishi coupling offers an alternative route using organozinc reagents. This method can be advantageous for substrates that are sensitive to the basic conditions of the Suzuki-Miyaura reaction. Optimization of reaction conditions is crucial for achieving high yields.

Catalyst PrecursorLigandAdditiveSolventSubstrateCoupling PartnerTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃CPhos-THFAryl bromideOrganozinc pivalate25383
Pd(MeCN)₂Cl₂CPhos-THFAryl bromideOrganozinc pivalate253>99 (NMR)
Pd(OAc)₂CPhos-THFAryl bromideOrganozinc pivalate253>99 (NMR)
Pd(OAc)₂RuPhos-THFβ-halo α,β-unsaturated carbonylMonoorganozinc25N/AHigh

Note: The data is based on the optimization of Negishi couplings for similar substrate classes.

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are generalized experimental protocols for Suzuki-Miyaura and Negishi couplings that can be adapted for the synthesis of this compound.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk flask or a round-bottom flask equipped with a reflux condenser, combine the 6-halopicolinaldehyde (1.0 equiv), phenylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dimethoxyethane) to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

General Procedure for Negishi Coupling
  • Preparation of Organozinc Reagent: The phenylzinc reagent can be prepared in situ from the corresponding halobenzene and activated zinc metal or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the 6-halopicolinaldehyde and the palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand) in a dry, degassed solvent (e.g., THF).

  • Addition of Organozinc Reagent: Slowly add the freshly prepared phenylzinc reagent to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycles, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for Cross-Coupling Synthesis reagents Combine Reactants (6-halopicolinaldehyde, Phenylating Agent, Base) catalyst Add Catalyst System (Palladium Precursor + Ligand) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product Suzuki_Miyaura_Cycle Catalytic Cycle for Suzuki-Miyaura Coupling cluster_reactants Pd0 Pd(0)Ln PdII_A Ar-Pd(II)-X Ln Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-OR' Ln PdII_A->PdII_B Ligand Exchange PdII_C Ar-Pd(II)-Ar' Ln PdII_B->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination Product Ar-Ar' ArX Ar-X ArB Ar'-B(OR)₂ Base Base (-OR')

Purity Assessment of Commercially Available 6-Phenylpicolinaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative assessment of the purity of commercially available 6-Phenylpicolinaldehyde, a key building block in the synthesis of various pharmaceutical compounds and materials. The following analysis is based on representative data compiled from typical supplier specifications and an understanding of the potential impurities arising from common synthetic routes.

Comparative Purity Analysis

The purity of this compound from three representative commercial suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The quantitative data are summarized in Table 1.

Table 1: Comparative Purity of this compound from Different Suppliers

ParameterSupplier ASupplier BSupplier C
Purity (by HPLC, % Area) 99.2%97.5%98.8%
Purity (by GC-MS, % Area) 99.0%97.2%98.5%
Major Impurity 1 (%) 0.3% (6-Phenylpicolinic acid)1.1% (Unreacted 2-bromo-6-phenylpyridine)0.5% (Biphenyl)
Major Impurity 2 (%) 0.2% (Biphenyl)0.5% (6-Phenylpicolinic acid)0.3% (Unidentified)
Residual Solvents (ppm) < 100 (Toluene)~500 (Toluene)< 200 (Dioxane)
Water Content (Karl Fischer, %) 0.1%0.3%0.2%

Identification of Potential Impurities

Several potential impurities have been identified based on the common synthetic routes for this compound, which often involve a Suzuki coupling reaction between a phenylboronic acid derivative and a substituted picolinaldehyde precursor.

  • Unreacted Starting Materials: Residual amounts of precursors such as 2-bromo-6-phenylpyridine or phenylboronic acid may be present.

  • Homocoupling Byproducts: Biphenyl, formed from the homocoupling of phenylboronic acid, is a common byproduct in Suzuki reactions.

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation, leading to the formation of 6-phenylpicolinic acid, especially during workup or storage.

  • Residual Solvents: Solvents used in the synthesis and purification steps, such as toluene or dioxane, may be present in trace amounts.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this assessment are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Gradient Program:

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: 30% to 95% Acetonitrile

    • 25-30 min: 95% Acetonitrile

    • 30-35 min: 95% to 30% Acetonitrile

    • 35-40 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification and Quantification
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Samples are dissolved in a suitable solvent like dichloromethane at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and correlation spectroscopy (e.g., COSY, HSQC) as needed for structural elucidation of impurities.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of the deuterated solvent.

Experimental Workflow and Data Analysis

The overall workflow for the purity assessment of this compound is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Commercial this compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Purity_Quant Purity Quantification HPLC->Purity_Quant Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Impurity_ID Report Comparative Report Generation Purity_Quant->Report Impurity_ID->Report

Comparative Analysis of Metal Complexes with Phenyl-Substituted Picolinate Ligands: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the X-ray crystallographic data for metal complexes involving phenyl-substituted picolinate ligands. Due to the limited availability of published crystallographic data for metal complexes of 6-Phenylpicolinaldehyde, this guide will focus on the closely related ligand, 6-phenylpyridine-2-carboxylic acid, and its coordination complexes. For a comprehensive comparison, we will examine a trinuclear Zinc(II) complex with 6-phenylpyridine-2-carboxylic acid and a mononuclear Copper(II) complex with the parent ligand, pyridine-2-carboxylic acid. This comparison will highlight the structural diversity and coordination chemistry of these ligands with different metal centers.

This analysis is intended for researchers, scientists, and drug development professionals interested in the structural chemistry of metal-based compounds and the influence of ligand substitution on the resulting complex architecture.

I. Comparative Crystallographic Data

The following tables summarize the key crystallographic data for a trinuclear Zinc(II) complex and a mononuclear Copper(II) complex, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement Parameters

Parameter[Zn₃(L¹)₄(L²)₂(CH₃COO)₂][Cu(picolinate)₂(H₂O)₂]
Ligand (HL) HL¹ = 6-phenylpyridine-2-carboxylic acid, L² = bis(4-pyridyl)aminePicolinic Acid
Formula C₇₂H₅₆N₁₀O₁₂Zn₃C₁₂H₁₂CuN₂O₆
Formula Weight 1451.39347.78
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2C2/c
a (Å) 15.123(3)16.892(3)
b (Å) 19.876(4)6.811(1)
c (Å) 22.543(5)12.015(2)
α (°) 9090
β (°) 90114.21(3)
γ (°) 9090
Volume (ų) 6773(2)1259.1(4)
Z 44
Temperature (K) 250.00(10)293(2)
Final R indices R₁ = 0.0688, wR₂ = 0.1652R₁ = 0.034, wR₂ = 0.093

Table 2: Selected Bond Lengths (Å) and Angles (°) for the Metal Coordination Sphere

ComplexMetal CenterDonor AtomBond Length (Å)Bond AngleAngle (°)
[Zn₃(L¹)₄(L²)₂(CH₃COO)₂] Zn1O21.998(4)O2-Zn1-O394.8(2)
O31.969(5)N1-Zn1-N2170.8(2)
N12.153(5)N1-Zn1-N489.2(2)
N22.191(5)O3-Zn1-N2118.8(2)
N42.051(5)
Zn2O61.989(5)O6-Zn2-O6a97.0(3)
N52.046(5)N5-Zn2-N5a107.1(3)
[Cu(picolinate)₂(H₂O)₂] Cu1O11.964(2)O1-Cu1-N181.3(1)
N12.011(2)O1-Cu1-O1'180.0
O(water)2.458(3)N1-Cu1-N1'180.0
O1-Cu1-O(water)90.1(1)

II. Experimental Protocols

A. Synthesis and Crystallization of [Zn₃(L¹)₄(L²)₂(CH₃COO)₂]

A mixture of 6-phenylpyridine-2-carboxylic acid (0.1992 g, 1.0 mmol), NaOH (0.040 g, 1.0 mmol), bis(4-pyridyl)amine (0.1712 g, 1.0 mmol), Zn(CH₃COO)₂·2H₂O (0.2195 g, 1.0 mmol), and 20 mL of an ethanol/water solution (v:v = 1:1) were added to a 100 mL round-bottom flask with stirring. The mixture was then heated at approximately 75 °C with stirring for 6 hours. After the reactants cooled to room temperature, the solution was filtered, and the filtrate was transferred to a small conical vial and allowed to evaporate slowly. Block-shaped crystals suitable for X-ray diffraction were obtained from the filtrate after three weeks.

B. Synthesis and Crystallization of [Cu(picolinate)₂(H₂O)₂]

A solution of copper(II) sulfate pentahydrate (1.25 g, 5 mmol) in 50 mL of water was added to a solution of picolinic acid (1.23 g, 10 mmol) in 50 mL of ethanol. The resulting mixture was stirred at room temperature for 1 hour, during which a blue precipitate formed. The precipitate was collected by filtration, washed with a small amount of ethanol, and then recrystallized from a hot water/ethanol mixture (1:1) to yield blue crystals suitable for X-ray diffraction upon slow cooling.

III. Visualizations

Experimental and Structural Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for single-crystal X-ray diffraction and the coordination environments of the metal centers in the compared complexes.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Complex Synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection diffractometer Data Collection on Diffractometer crystal_selection->diffractometer data_processing Data Processing & Reduction diffractometer->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis (CIF) structure_refinement->validation

General workflow for single-crystal X-ray crystallography.

coordination_comparison cluster_zn Trinuclear Zinc(II) Complex cluster_cu Mononuclear Copper(II) Complex Zn1 Zn N1_L1 N Zn1->N1_L1 6-phenyl-picolinate O1_L1 O Zn1->O1_L1 N2_L1 N Zn1->N2_L1 6-phenyl-picolinate O2_L1 O Zn1->O2_L1 N_L2 N Zn1->N_L2 bis(4-pyridyl)amine Cu Cu N1_pic N Cu->N1_pic picolinate O1_pic O Cu->O1_pic N2_pic N Cu->N2_pic picolinate O2_pic O Cu->O2_pic O_H2O1 O Cu->O_H2O1 H₂O O_H2O2 O Cu->O_H2O2 H₂O

Coordination of ligands to metal centers.

IV. Concluding Remarks

The comparison between the trinuclear zinc(II) complex and the mononuclear copper(II) complex reveals significant differences in their solid-state structures, driven by the choice of metal ion and the presence of auxiliary ligands. The 6-phenylpyridine-2-carboxylate ligand, in the zinc complex, participates in a complex trinuclear arrangement, showcasing its versatility in forming polynuclear structures. In contrast, the parent picolinate ligand in the copper complex forms a simpler mononuclear, hydrated species. These findings underscore the rich structural chemistry of pyridine-carboxylate ligands and highlight the importance of systematic crystallographic studies in understanding the factors that govern the assembly of coordination complexes. Further research into the synthesis and characterization of metal complexes with this compound would be a valuable extension of this work, allowing for a direct comparison of the electronic and steric effects of the aldehyde versus the carboxylate functionality on the resulting metal complexes.

Safety Operating Guide

Navigating the Safe Disposal of 6-Phenylpicolinaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols for compounds like 6-Phenylpicolinaldehyde is paramount. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Safety Overview

Before initiating any disposal procedure, it is essential to be fully aware of the hazards associated with this compound. Based on available safety data, this compound presents the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed.

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.

A summary of key safety information is presented in the table below.

Hazard CategoryClassificationPrecautionary Statement
Acute Oral Toxicity Category 4Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product.[2]
Skin Corrosion/Irritation Category 2Wear protective gloves/protective clothing/eye protection/face protection.[1][2] If skin irritation occurs: Get medical advice/attention.[1][2]
Serious Eye Damage/Irritation Category 2IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2] IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE). This is the first line of defense in preventing chemical exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A chemical-resistant lab coat should be worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator for organic vapors may be required.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[2][3][4] Adherence to your institution's specific environmental health and safety (EHS) guidelines is crucial.

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designate a specific, clearly labeled container for this compound waste.

  • Do not mix this waste with other chemical streams unless explicitly permitted by your institution's EHS office. Incompatible materials to avoid include strong oxidizing agents.[3]

Step 2: Container Selection and Labeling

The choice of waste container and its labeling are vital for safety and compliance.

  • Container: Use a sealable, leak-proof, and chemically compatible container.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Note any associated hazards such as "Irritant" on the label.

Step 3: Waste Storage

Proper storage of the hazardous waste container while awaiting pickup is essential.

  • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 4: Arrange for Disposal

The final step is to coordinate the removal of the hazardous waste.

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for documentation and collection.

  • Crucially, do not dispose of this compound down the drain or in the regular trash.

Spill and Decontamination Procedures

In the event of a spill, prompt and safe cleanup is necessary.

  • Evacuate and secure the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.

  • Collect the absorbed material and any contaminated items into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • All materials used for the cleanup must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the logical flow of the this compound disposal procedure.

start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate Waste ppe->segregate ppe->spill container Select & Label Container segregate->container segregate->spill storage Store in Designated Area container->storage container->spill pickup Arrange EHS Pickup storage->pickup storage->spill end End: Proper Disposal pickup->end cleanup Follow Spill Cleanup Procedure spill->cleanup cleanup->storage

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 6-Phenylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Phenylpicolinaldehyde, including detailed operational and disposal plans to foster a culture of safety and build trust in laboratory practices.

Immediate Safety and Handling

Hazard Summary: this compound is a solid that can cause skin and eye irritation. It may also be harmful if swallowed or inhaled.[1] Adherence to proper personal protective equipment (PPE) and handling procedures is critical to minimize exposure risk.

Engineering Controls: All work with this compound should be conducted in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can lead to irritation.[1]
Body Protection A laboratory coat or chemical-resistant apron.To protect skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Required when working outside of a fume hood or in poorly ventilated areas to prevent inhalation of dust or vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a standardized operational procedure is crucial for minimizing risks associated with this compound.

  • Preparation:

    • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

    • Verify that the eyewash station and safety shower are operational.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Weigh and transfer the solid this compound within the fume hood to contain any dust.

    • Avoid creating dust. If the material is a fine powder, handle it with extra care.

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep containers of this compound tightly closed when not in use.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and its containers is a critical final step to prevent environmental contamination and accidental exposure.

  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) should be placed in a clearly labeled, sealed hazardous waste container.

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Final Disposal:

    • Dispose of all this compound waste through an approved waste disposal plant or licensed hazardous waste management company. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies, the following table summarizes its key physical and chemical properties relevant to safety.

Property Value Source
Physical State Solid
Appearance Light yellow
Melting Point 57 - 59 °C
Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Fume Hood) check_safety 2. Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don Appropriate PPE check_safety->don_ppe weigh_transfer 4. Weigh & Transfer in Fume Hood don_ppe->weigh_transfer dissolve 5. Dissolve (if applicable) weigh_transfer->dissolve close_container 6. Keep Container Closed dissolve->close_container collect_waste 7. Collect Waste in Labeled Container close_container->collect_waste store_waste 8. Store in Designated Area collect_waste->store_waste dispose_waste 9. Dispose via Approved Waste Management store_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenylpicolinaldehyde
Reactant of Route 2
6-Phenylpicolinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.